molecular formula C4H6O2 B3327299 Isopropenyl formate CAS No. 32978-00-0

Isopropenyl formate

Cat. No.: B3327299
CAS No.: 32978-00-0
M. Wt: 86.09 g/mol
InChI Key: CAVPDPHVQVHXCQ-UHFFFAOYSA-N
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Description

Isopropenyl Formate (CAS 32978-00-0) is an organic ester with the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol . This compound serves as a versatile reagent and building block in organic synthesis. Its key research value lies in its role as a potential formylating agent , introducing a formyl group (-CHO) into target molecules, which is a critical step in the synthesis of more complex organic compounds . The ester linkage in related esters can be cleaved under controlled conditions, making it a useful precursor in specific reaction pathways . Furthermore, its physicochemical properties, including a relatively low boiling point and miscibility with many organic solvents, make it suitable for use as a moderately polar, volatile reaction medium that can facilitate homogeneous conditions and improve reaction yields . As a highly flammable liquid (Category 2) with a flash point of approximately -6°C, it requires safe handling practices . Researchers should keep the container tightly closed, away from heat and ignition sources, and use it only in a well-ventilated area while wearing appropriate personal protective equipment, including safety goggles and impervious gloves . This compound is intended For Research Use Only . It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

prop-1-en-2-yl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2)6-3-5/h3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVPDPHVQVHXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isopropenyl Formate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265) (prop-1-en-2-yl formate) is a small ester molecule belonging to the vinyl ester class of organic compounds. While its structural isomer, isopropyl formate, is well-documented, isopropenyl formate is a less common chemical with limited available experimental data. This guide synthesizes the known information regarding its chemical and physical properties, expected reactivity based on its structure, and plausible synthetic approaches. Due to the scarcity of published experimental protocols and spectral data specifically for this compound, this document also draws upon general characteristics of vinyl esters to provide a predictive context for its chemical behavior.

Core Chemical Properties

This compound is characterized by the presence of a formate ester group attached to an isopropenyl group. The key feature is the vinyl double bond, which significantly influences its reactivity compared to its saturated analog, isopropyl formate.

Identification
PropertyValueSource
IUPAC Name prop-1-en-2-yl formate[1]
Synonyms This compound, Formic acid 1-propen-2-yl ester[1]
CAS Number 32978-00-0[1]
Molecular Formula C₄H₆O₂[1]
Molecular Weight 86.09 g/mol [1]
Canonical SMILES CC(=C)OC=O[1]
InChI Key CAVPDPHVQVHXCQ-UHFFFAOYSA-N[1]
Physicochemical Properties (Computed)

The following table lists computed physicochemical properties. These are theoretical predictions and should be used as estimates in the absence of experimental data.

PropertyValueSource
XLogP3 0.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 86.036779430 Da[1]
Topological Polar Surface Area 26.3 Ų[1]

One piece of experimental data available is the Kovats Retention Index, a value used in gas chromatography.

PropertyValueConditionSource
Kovats Retention Index 905Standard polar[1]

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound are not widely published. However, its structure as a vinyl ester provides a strong basis for predicting its chemical behavior.

General Reactivity of Vinyl Esters

Vinyl esters are known for their susceptibility to polymerization and hydrolysis.

  • Polymerization: The carbon-carbon double bond in the isopropenyl group is activated, making it a monomer for free-radical polymerization. This is a characteristic reaction of vinyl compounds.

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield formic acid and the enol form of acetone (B3395972) (isopropenol), which would rapidly tautomerize to acetone. The hydrolysis of vinyl esters is typically faster than that of their saturated alkyl ester counterparts.

  • Electrophilic Addition: The double bond can undergo electrophilic addition reactions, though the reactivity is influenced by the adjacent oxygen atom.

Stability

This compound is expected to be sensitive to heat, light, and the presence of acids or bases, which can catalyze its hydrolysis or polymerization. Like many esters, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

Plausible Experimental Protocols

Specific, validated experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a common method for the synthesis of vinyl esters is the transvinylation reaction or direct vinylation.

Hypothetical Synthesis via Transvinylation

A plausible route to this compound is the acid-catalyzed transvinylation from a commercially available vinyl ester, such as vinyl acetate (B1210297), with formic acid. This method avoids the direct use of acetylene, which is often employed for vinyl ester synthesis but requires specialized equipment.

Reaction: Vinyl Acetate + Formic Acid ⇌ this compound + Acetic Acid

Proposed Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with formic acid and a suitable catalyst, such as a mercury(II) salt on a solid support or a palladium catalyst.

  • Reagents: Vinyl acetate is added in excess to drive the equilibrium towards the product.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (nitrogen) to a temperature sufficient to promote the exchange, typically in the range of 40-60 °C. The reaction progress would be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup and Purification: Upon completion, the catalyst would be removed by filtration. The excess vinyl acetate and the acetic acid byproduct would be removed by distillation. The final product, this compound, would be purified by fractional distillation under reduced pressure to prevent polymerization.

Note: This is a generalized, hypothetical protocol. The specific conditions, catalyst, and purification methods would require experimental optimization.

The logical workflow for this synthesis is depicted in the following diagram.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Formic_Acid Formic Acid Reaction_Vessel Heat under N2 (40-60 °C) Formic_Acid->Reaction_Vessel Vinyl_Acetate Vinyl Acetate (Excess) Vinyl_Acetate->Reaction_Vessel Catalyst Acid Catalyst (e.g., Hg(II) or Pd salt) Catalyst->Reaction_Vessel Filtration Remove Catalyst Reaction_Vessel->Filtration Crude Mixture Distillation Remove Acetic Acid & Excess Vinyl Acetate Filtration->Distillation Final_Purification Fractional Distillation (Reduced Pressure) Distillation->Final_Purification Product Pure this compound Final_Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Predicted Spectral Data

Without experimental spectra, predictions can be made based on the structure of this compound.

¹H NMR Spectroscopy
  • Formyl Proton (-O-CH=O): A singlet is expected in the downfield region, typically around δ 8.0-8.2 ppm.

  • Vinylic Protons (=CH₂): Two distinct signals are expected for the geminal protons on the double bond, likely appearing as doublets or multiplets in the region of δ 4.5-5.0 ppm.

  • Methyl Protons (-CH₃): A singlet for the three methyl protons is expected further upfield, likely in the region of δ 1.9-2.2 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.

  • Vinylic Carbons: Two signals, one for the quaternary carbon attached to the oxygen (C=) around δ 140-145 ppm and one for the terminal methylene (B1212753) carbon (=CH₂) around δ 95-100 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

IR Spectroscopy
  • C=O Stretch (Ester): A strong, characteristic absorption band is expected around 1720-1740 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the region of 1100-1300 cm⁻¹.

  • =C-H Bending (Out-of-plane): A strong band around 890-900 cm⁻¹ is characteristic of a disubstituted geminal alkene.

Signaling Pathways and Applications

There are no known biological signaling pathways directly involving this compound. As a reactive monomer, its primary potential application would be in polymer chemistry for the synthesis of specialty polymers with formate side groups. These polymers could have applications in areas such as photoresists, adhesives, or coatings, where the properties imparted by the formate group are desirable.

The general polymerization of a vinyl monomer is represented by the following logical diagram.

G Initiator Free Radical Initiator (e.g., Peroxide) Monomer This compound Monomer Initiator->Monomer Initiation Propagation Chain Propagation Monomer->Propagation Propagation->Monomer Adds to chain Polymer Poly(this compound) Propagation->Polymer Termination

Caption: General scheme for free-radical polymerization of this compound.

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive, publicly available experimental data. This guide has provided a summary of its known identifiers and computed properties. Furthermore, based on its classification as a vinyl ester, predictions regarding its reactivity, stability, and spectral characteristics have been made. The provided synthesis protocol is hypothetical and would require laboratory validation. For professionals in research and drug development, this document serves as a foundational reference, highlighting the current knowledge gaps and providing a theoretical framework for working with this compound. Further experimental investigation is necessary to fully characterize the chemical properties of this compound.

References

An In-depth Technical Guide to the Structure and Bonding of Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl formate (B1220265) (prop-1-en-2-yl formate) is an organic compound with the molecular formula C4H6O2.[1] As an ester of formic acid and the enol form of acetone, its structure, which incorporates both a vinyl group and a formate ester, results in a unique electronic and chemical character. This guide provides a detailed analysis of the molecular structure, bonding, and key physicochemical properties of isopropenyl formate, supported by theoretical data and established chemical principles. A representative synthesis protocol is also detailed to facilitate its preparation for research and development purposes.

Molecular Structure and Bonding

This compound's systematic IUPAC name is prop-1-en-2-yl formate.[1] The molecule consists of a central sp² hybridized carbon atom double-bonded to a terminal methylene (B1212753) (CH₂) group and single-bonded to an oxygen atom of the formate group. This oxygen is also bonded to the carbonyl carbon of the formate moiety.

Atomic Connectivity and Hybridization

The key structural feature of this compound is the ester linkage to an enol. The atoms in the core structure exhibit the following hybridization states:

  • Carbonyl Carbon (C=O): sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°.

  • Ester Oxygen (O-C=O): sp² hybridized, with lone pairs participating in resonance.

  • Vinylic Carbons (C=C): Both carbons of the vinyl group are sp² hybridized, leading to a planar arrangement of the atoms directly attached to them.

  • Methyl Carbon (CH₃): sp³ hybridized, with a tetrahedral geometry.

The bonding framework is composed of a combination of sigma (σ) and pi (π) bonds. The double bonds (C=C and C=O) each consist of one σ and one π bond. All single bonds are σ bonds.

Resonance

The electronic structure of this compound is best described as a resonance hybrid. The delocalization of π electrons involves the p-orbitals of the vinyl group and the formate ester group. This resonance contributes to the stability of the molecule and influences its reactivity. The primary resonance structures are depicted below.

G cluster_0 Resonance Structures of this compound C1 H₃C C2 C C1->C2 C3 CH₂ C2->C3 C2->C3 O1 O C2->O1 C4 C O1->C4 O2 O C4->O2 C4->O2 H1 H C4->H1 C2_2 C⁺ C3_2 CH₂ C2_2->C3_2 C2_2->C3_2 O1_2 O C2_2->O1_2 C4_2 C O1_2->C4_2 O2_2 O⁻ C4_2->O2_2 H1_2 H C4_2->H1_2 C1_2 C1_2 C1_2->C2_2 C2_3 C C3_3 CH₂⁻ C2_3->C3_3 C2_3->C3_3 O1_3 O⁺ C2_3->O1_3 C4_3 C O1_3->C4_3 O2_3 O C4_3->O2_3 H1_3 H C4_3->H1_3 C1_3 C1_3 C1_3->C2_3

Caption: Resonance delocalization in this compound.

Physicochemical and Spectroscopic Data

Due to a lack of extensive experimental data in the public domain for this compound, the following tables summarize theoretically predicted and estimated physicochemical and spectroscopic properties. These values are derived from computational models and analysis of analogous structures.

Predicted Bond Parameters

The following table presents predicted bond lengths and angles for this compound.

ParameterBond/AnglePredicted Value
Bond Lengths
C=O~1.21 Å
C-O (ester)~1.34 Å
O-C (vinyl)~1.36 Å
C=C~1.33 Å
C-C (methyl)~1.50 Å
Bond Angles
O=C-O~125°
C-O-C~118°
O-C=C~123°
C-C=C~122°
Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for this compound.

SpectroscopyFeaturePredicted Chemical Shift / Frequency
¹H NMR Vinyl Protons (=CH₂)4.5 - 5.5 ppm
Methyl Protons (-CH₃)1.8 - 2.2 ppm
Formyl Proton (-CHO)8.0 - 8.2 ppm
¹³C NMR Carbonyl Carbon (C=O)160 - 165 ppm
Vinylic Carbon (=C-)140 - 150 ppm
Vinylic Carbon (=CH₂)95 - 105 ppm
Methyl Carbon (-CH₃)20 - 25 ppm
Infrared (IR) C=O Stretch (ester)1720 - 1740 cm⁻¹
C=C Stretch1640 - 1680 cm⁻¹
C-O Stretch1150 - 1250 cm⁻¹
Mass Spec. Molecular Ion (M⁺)m/z = 86
Major Fragments[M-CHO]⁺, [M-HCOO]⁺, [CH₃CO]⁺

Representative Experimental Protocol: Synthesis of this compound

The following is a representative, theoretical protocol for the synthesis of this compound via a transesterification reaction. This method is based on established procedures for the synthesis of other vinyl esters.[2][3]

Reaction: Isopropenyl acetate (B1210297) + Formic acid ⇌ this compound + Acetic acid

Materials and Reagents
  • Isopropenyl acetate (reagent grade)

  • Formic acid (≥95%)

  • Mercuric acetate (catalyst)

  • Sulfuric acid (concentrated, co-catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Anhydrous diethyl ether

Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The setup is placed under a nitrogen atmosphere.

  • Charging the Reactor: The flask is charged with isopropenyl acetate (1.0 mol) and a catalytic amount of mercuric acetate (0.01 mol).

  • Addition of Reactants: Formic acid (1.2 mol) is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. A few drops of concentrated sulfuric acid are then carefully added.

  • Reaction: The reaction mixture is heated to a gentle reflux (approximately 70-75 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • The reaction mixture is cooled to room temperature and transferred to a separatory funnel containing 100 mL of cold diethyl ether.

    • The organic layer is washed sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Mercuric acetate is highly toxic and should be handled with extreme care.

  • Concentrated sulfuric acid and formic acid are corrosive.

  • Isopropenyl acetate and diethyl ether are highly flammable.

Visualization of the Core Structure

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure containing both a vinyl and a formate ester moiety. While experimental data is limited, theoretical analysis provides a solid foundation for understanding its structure, bonding, and reactivity. The delocalized electronic nature conferred by resonance, along with the specific arrangement of functional groups, dictates its chemical behavior. The provided representative synthesis protocol offers a viable route for its preparation, enabling further investigation into its properties and potential applications in organic synthesis and materials science.

References

Spectroscopic Profile of Isopropenyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropenyl formate (B1220265) (prop-1-en-2-yl formate), a key chemical intermediate. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), experimental protocols, and a logical framework for data acquisition and analysis.

Core Spectroscopic Data

The spectroscopic data for isopropenyl formate is summarized below. Due to the limited availability of experimentally derived spectra in public databases, predicted values based on standard spectroscopic principles are provided for NMR data. The mass spectrometry data is based on experimental findings from the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is predicted to show three distinct signals corresponding to the different proton environments in the molecule.

Signal Chemical Shift (ppm, predicted) Multiplicity Integration Assignment
a~8.0Singlet1HFormyl proton (H-C=O)
b~4.8 - 5.0Multiplet2HVinylic protons (=CH₂)
c~2.0Singlet3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom in the this compound molecule.

Signal Chemical Shift (ppm, predicted) Assignment
1~160Carbonyl carbon (C=O)
2~150Quaternary vinylic carbon (>C=)
3~100Methylene vinylic carbon (=CH₂)
4~20Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Frequency Range (cm⁻¹) Vibrational Mode Intensity
~3100-3000=C-H stretchMedium
~2950-2850C-H stretch (methyl)Medium
~1750-1730C=O stretch (ester)Strong
~1650C=C stretch (alkene)Medium
~1200-1100C-O stretch (ester)Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern. The data below is from the National Institute of Standards and Technology (NIST) database.[1]

m/z (mass-to-charge ratio) Relative Intensity Putative Fragment
43Base Peak[CH₃CO]⁺
58High[M - CO]⁺
29High[CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a volatile organic compound like this compound.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound is introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates it from any impurities. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), where they are bombarded with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR_acq NMR Spectroscopy (¹H, ¹³C) Purification->NMR_acq IR_acq IR Spectroscopy Purification->IR_acq MS_acq Mass Spectrometry (GC-MS) Purification->MS_acq NMR_data NMR Spectral Data (Chemical Shifts, Multiplicity) NMR_acq->NMR_data IR_data IR Spectral Data (Absorption Bands) IR_acq->IR_data MS_data MS Spectral Data (Fragmentation Pattern) MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Unveiling the Synthesis of Prop-1-en-2-yl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-en-2-yl formate (B1220265), also known as isopropenyl formate, is a reactive enol ester that has found utility in various chemical transformations, including as a formylating agent. While modern catalytic methods have streamlined its production, historical multi-step syntheses have laid the groundwork for its preparation. This technical guide provides an in-depth exploration of the discovery and synthesis of prop-1-en-2-yl formate, presenting both historical and contemporary methodologies. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are included to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Emergence of a Versatile Reagent

Synthesis Methodologies: From Multi-Step Routes to Catalytic Efficiency

The synthesis of prop-1-en-2-yl formate has evolved significantly over time. Early methods involved multi-step sequences, which, while effective, were often characterized by modest overall yields. More recent developments have focused on transition metal-catalyzed approaches that offer a more direct and efficient route to this valuable reagent.

The Multi-Step Synthesis: A Historical Perspective

Early approaches to the synthesis of isopropenyl esters, including the formate, involved multi-step procedures. While a specific foundational publication detailing the multi-step synthesis of prop-1-en-2-yl formate could not be definitively identified in the reviewed literature, a publication by Dixneuf and co-workers alludes to a previously existing multi-step synthesis with an approximate overall yield of 50%.[1] A thesis by Pasqua also mentions that the synthesis of this compound requires a multi-step sequence, further suggesting the historical prevalence of such methods.[2] These earlier methods likely involved the formation of an enolate or a related intermediate from a propanone derivative, followed by a formylation step.

One-Step Ruthenium-Catalyzed Synthesis from Propyne (B1212725)

A significant advancement in the synthesis of prop-1-en-2-yl formate was the development of a one-step method utilizing a ruthenium catalyst. This approach, pioneered by Dixneuf and colleagues, involves the direct addition of formic acid to propyne.[1] This method represents a more atom-economical and efficient alternative to the earlier multi-step routes.

Experimental Protocol: Ruthenium-Catalyzed Synthesis [1]

  • Reactants and Reagents:

    • Formic acid

    • Propyne

    • Arene-ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂)

    • Solvent (e.g., toluene)

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., argon), combine formic acid, the ruthenium catalyst, and the solvent.

    • Introduce propyne into the reaction mixture.

    • Heat the mixture with stirring for a specified period.

    • After the reaction is complete, the product, prop-1-en-2-yl formate, is isolated by distillation under reduced pressure.

Quantitative Data Summary

Synthesis MethodKey ReactantsCatalystOverall YieldReference
Multi-Step Synthesis (Historical)Propanone derivative, Formylating agentNot specified~50%[1]
One-Step Catalytic SynthesisPropyne, Formic AcidArene-ruthenium(II) catalystHigh[1]

Reaction Pathways and Mechanisms

The synthesis of prop-1-en-2-yl formate can be understood through the following reaction pathways.

Hypothetical Multi-Step Synthesis Pathway

While the exact historical multi-step protocol is not detailed in the available literature, a plausible pathway would involve the formation of a propen-2-olate (isopropenyl) intermediate from acetone, followed by formylation.

G Acetone Acetone Enolate Propen-2-olate (Isopropenyl enolate) Acetone->Enolate Base Product Prop-1-en-2-yl Formate Enolate->Product FormylatingAgent Formylating Agent (e.g., Ethyl Formate) FormylatingAgent->Product

Caption: Hypothetical multi-step synthesis of prop-1-en-2-yl formate.

Ruthenium-Catalyzed Addition of Formic Acid to Propyne

The modern, one-step synthesis involves the direct, ruthenium-catalyzed addition of formic acid to the triple bond of propyne. This reaction proceeds via a proposed catalytic cycle involving ruthenium hydride species.

G cluster_0 Catalytic Cycle Ru_catalyst [Ru]-H Intermediate1 π-complex Ru_catalyst->Intermediate1 Propyne Propyne Propyne->Intermediate1 Intermediate2 Vinyl-Ru intermediate Intermediate1->Intermediate2 Insertion Product Prop-1-en-2-yl Formate Intermediate2->Product + Formic Acid Product->Ru_catalyst - H₂O FormicAcid Formic Acid FormicAcid->Ru_catalyst Regeneration

Caption: Simplified mechanism for the Ru-catalyzed synthesis.

Experimental Workflows

A generalized workflow for the synthesis and purification of prop-1-en-2-yl formate is depicted below.

G start Start reaction Reaction Setup (Inert Atmosphere) start->reaction addition Addition of Reactants and Catalyst reaction->addition heating Heating and Stirring addition->heating monitoring Reaction Monitoring (e.g., GC, TLC) heating->monitoring workup Quenching and Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Distillation) drying->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of prop-1-en-2-yl formate has transitioned from likely multi-step, lower-yielding processes to a highly efficient, one-step catalytic method. The ruthenium-catalyzed addition of formic acid to propyne stands as the state-of-the-art approach, offering high atom economy and a direct route to this versatile formylating agent. This technical guide provides researchers with a foundational understanding of the synthetic routes to prop-1-en-2-yl formate, equipping them with the knowledge to utilize this reagent in their own synthetic endeavors. Further research into alternative, sustainable catalytic systems could continue to enhance the accessibility and utility of this important chemical intermediate.

References

Theoretical Studies of Isopropenyl Formate Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl formate (B1220265), a vinyl ester of formic acid, possesses a unique chemical structure that suggests a rich and varied reactivity profile. While direct theoretical and experimental studies on isopropenyl formate are not extensively available in the current body of scientific literature, a comprehensive understanding of its reactivity can be constructed through the analysis of analogous compounds, primarily vinyl formate, vinyl acetate (B1210297), and isopropyl esters. This technical guide consolidates the theoretical predictions for the reactivity of this compound, focusing on its unimolecular decomposition (pyrolysis), ozonolysis, and reactions with atmospheric radicals. The information presented herein is derived from computational chemistry studies and experimental data available for structurally related molecules, providing a robust predictive framework for researchers. This document details the anticipated reaction mechanisms, presents extrapolated kinetic and thermodynamic data, outlines relevant experimental and computational protocols, and provides visualizations of key reaction pathways.

Introduction

This compound, with the chemical formula C₄H₆O₂, is an organic molecule featuring a formate ester group attached to an isopropenyl substituent. The presence of both a double bond and an ester functional group makes it a molecule of interest for a variety of chemical transformations. Its reactivity is governed by the interplay between the π-system of the vinyl group and the carbonyl group of the formate. This guide aims to provide a detailed theoretical overview of the key reaction pathways of this compound, offering valuable insights for professionals in chemical research and drug development who may encounter or utilize such reactive intermediates.

Predicted Reaction Pathways and Mechanisms

Based on theoretical studies of analogous vinyl and isopropyl esters, the principal reaction pathways for this compound are predicted to be unimolecular decomposition (pyrolysis), ozonolysis of the carbon-carbon double bond, and radical-initiated reactions.

Unimolecular Decomposition (Pyrolysis)

The gas-phase pyrolysis of vinyl esters, such as vinyl acetate, and other esters possessing a β-hydrogen, like isopropyl acetate, typically proceeds through a concerted, unimolecular elimination reaction involving a six-membered cyclic transition state.[1] This mechanism is anticipated to be the primary thermal decomposition pathway for this compound.

The proposed mechanism involves the transfer of a hydrogen atom from one of the methyl groups of the isopropenyl moiety to the carbonyl oxygen of the formate group, proceeding through a six-membered transition state. This concerted rearrangement leads to the formation of formic acid and propyne.

Proposed Pyrolysis Pathway of this compound

Pyrolysis IsopropenylFormate This compound TS_Pyrolysis Six-membered Transition State IsopropenylFormate->TS_Pyrolysis Δ Products Formic Acid + Propyne TS_Pyrolysis->Products

Caption: Proposed unimolecular decomposition of this compound.

Ozonolysis

The reaction of ozone with alkenes is a well-established process that leads to the cleavage of the carbon-carbon double bond.[2] For this compound, ozonolysis is expected to occur readily at the C=C bond, leading to the formation of a primary ozonide (a 1,2,3-trioxolane), which is highly unstable and rapidly rearranges to a more stable secondary ozonide or decomposes into carbonyl compounds and Criegee intermediates.[3]

The decomposition of the primary ozonide of this compound is predicted to yield two primary sets of products: formaldehyde (B43269) and the Criegee intermediate (CH₃)₂COO, or formic anhydride (B1165640) and the Criegee intermediate CH₂OO. The subsequent reactions of these Criegee intermediates can lead to a variety of secondary products, including hydroperoxides and carboxylic acids.

Proposed Ozonolysis Pathway of this compound

Ozonolysis cluster_main Ozonolysis of this compound cluster_products Decomposition Products IsopropenylFormate This compound + O₃ PrimaryOzonide Primary Ozonide (1,2,3-Trioxolane) IsopropenylFormate->PrimaryOzonide [3+2] Cycloaddition Carbonyl_A Formaldehyde PrimaryOzonide->Carbonyl_A Criegee_A Criegee Intermediate ((CH₃)₂COO) PrimaryOzonide->Criegee_A Carbonyl_B Formic Anhydride PrimaryOzonide->Carbonyl_B Criegee_B Criegee Intermediate (CH₂OO) PrimaryOzonide->Criegee_B

Caption: Ozonolysis mechanism of this compound.

Radical-Initiated Reactions

In atmospheric or combustion environments, this compound can react with radicals such as the hydroxyl radical (•OH).[4] The reaction can proceed via two main pathways: addition of the radical to the double bond or hydrogen abstraction from the formate or methyl groups.

Computational studies on similar molecules like isopropyl acetate show that hydrogen abstraction from the C-H bonds is a significant reaction pathway.[5][6] For this compound, the hydroxyl radical can add to the double bond, forming a radical adduct, or abstract a hydrogen atom from the formyl group or the methyl groups. The branching ratios of these pathways will depend on the reaction conditions, particularly the temperature.

Workflow for Radical Reaction Analysis

RadicalReactions Start This compound + •OH Addition Radical Addition to C=C Start->Addition H_Abstraction Hydrogen Abstraction Start->H_Abstraction Adduct Radical Adduct Addition->Adduct Formyl_Radical Formyl C-H Abstraction Product H_Abstraction->Formyl_Radical Methyl_Radical Methyl C-H Abstraction Product H_Abstraction->Methyl_Radical

Caption: Potential pathways for the reaction of this compound with a hydroxyl radical.

Quantitative Data from Analogous Systems

Direct quantitative data for the reactivity of this compound is scarce. The following tables summarize kinetic parameters for the pyrolysis and radical reactions of analogous compounds, which can serve as estimates for the reactivity of this compound.

Table 1: Pyrolysis Kinetic Parameters for Analogous Esters

CompoundA (s⁻¹)Eₐ (kJ/mol)Temperature (K)Reference
Isopropyl Acetate10¹²·⁵191.6600-700[1]
Vinyl Acetate10¹²·¹195.4723-823[7]
This compound (Predicted)~10¹²⁻¹³~190-200~600-800N/A

Table 2: Rate Constants for Reactions with •OH at 298 K for Analogous Compounds

Compoundk(•OH) (cm³ molecule⁻¹ s⁻¹)Reference
Isopropyl Acetate5.3 x 10⁻¹³[5]
Methyl Formate1.95 x 10⁻¹³[8]
This compound (Predicted)~1-5 x 10⁻¹²N/A

Note: Predicted values for this compound are estimations based on the reactivity of analogous compounds and should be used with caution.

Experimental and Computational Protocols

The theoretical study of this compound reactivity would rely on a combination of computational chemistry methods and experimental validation, drawing from established protocols for similar molecules.

Computational Chemistry Protocols
  • Geometry Optimization and Frequency Calculations:

    • Method: Density Functional Theory (DFT) is a common and effective method for these types of studies. Functionals such as B3LYP, M06-2X, or ωB97X-D are often employed with basis sets like 6-31G(d,p) or aug-cc-pVTZ for accurate geometry and vibrational frequency predictions.[3]

    • Procedure: The geometries of reactants, transition states, and products for each reaction pathway (pyrolysis, ozonolysis, radical reactions) would be fully optimized. Frequency calculations are then performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

  • Transition State Searching:

    • Method: For identifying transition states, methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are typically used.

    • Procedure: An initial guess for the transition state geometry is required. For the pyrolysis reaction, this would be a six-membered ring structure. For ozonolysis, it would involve the approach of ozone to the double bond.

  • Reaction Pathway Analysis:

    • Method: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactants and products.

    • Procedure: Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product wells.

  • Thermochemical and Kinetic Calculations:

    • Method: High-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain more accurate single-point energies. Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory can then be used to calculate reaction rate constants.[1]

    • Procedure: Single-point energy calculations are performed on the DFT-optimized geometries. These energies, along with the vibrational frequencies, are used to calculate thermodynamic properties (ΔH, ΔG, ΔS) and rate constants (k) as a function of temperature.

Experimental Protocols
  • Synthesis of this compound:

    • Method: A potential synthetic route could involve the esterification of the enol form of acetone (B3395972) (isopropenol) with formic acid or a derivative. Alternatively, transesterification reactions with other vinyl esters could be explored.[9]

  • Gas-Phase Pyrolysis Studies:

    • Apparatus: A flow reactor or a static reactor coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) would be suitable.[10]

    • Procedure: A dilute mixture of this compound in an inert carrier gas (e.g., N₂ or Ar) is passed through a heated reactor at various temperatures. The reaction products are then identified and quantified by GC-MS. Kinetic data (rate constants, activation energy) can be determined by analyzing the extent of decomposition as a function of temperature and residence time.

  • Ozonolysis Studies:

    • Apparatus: An environmental chamber or a flow tube reactor coupled with Fourier-Transform Infrared (FTIR) spectroscopy or Chemical Ionization Mass Spectrometry (CIMS).

    • Procedure: this compound and ozone are introduced into the reactor. The decay of the reactants and the formation of products are monitored over time using spectroscopic techniques. Product identification and quantification allow for the elucidation of the reaction mechanism and branching ratios.[2]

  • Radical Reaction Kinetics:

    • Apparatus: A flash photolysis or discharge-flow system coupled with a detection method for the radical of interest, such as Laser-Induced Fluorescence (LIF) for •OH.[4]

    • Procedure: Radicals are generated in the presence of an excess of this compound. The decay of the radical concentration is monitored over time to determine the bimolecular rate constant for the reaction.

Conclusion

While direct theoretical investigations into the reactivity of this compound are limited, a robust predictive framework can be established by examining the well-documented chemistry of analogous vinyl and isopropyl esters. The primary reaction pathways are anticipated to be a unimolecular decomposition via a six-membered transition state to yield formic acid and propyne, ozonolysis leading to cleavage of the double bond and formation of carbonyls and Criegee intermediates, and radical-initiated reactions involving addition to the double bond or hydrogen abstraction. The quantitative data and mechanistic insights provided in this guide, derived from studies of similar compounds, offer a valuable starting point for researchers interested in the chemistry of this compound and its potential applications. Further dedicated experimental and computational studies are warranted to refine these predictions and fully elucidate the rich reactivity of this molecule.

References

Isopropenyl Formate (CAS 32978-00-0): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265), with the CAS registry number 32978-00-0, is an organic compound with the chemical formula C₄H₆O₂.[1][2] Also known by its IUPAC name, prop-1-en-2-yl formate, it is the ester of formic acid and the enol form of acetone.[3] Despite its simple structure, publicly available in-depth technical information, experimental protocols, and applications, particularly within the realm of drug development, are notably scarce. This guide aims to consolidate the available data on isopropenyl formate, focusing on its chemical and physical properties.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is primarily derived from computational models and basic experimental measurements.

PropertyValueSource
Molecular Formula C₄H₆O₂[1][2]
Molecular Weight 86.09 g/mol [3]
IUPAC Name prop-1-en-2-yl formate[3]
Synonyms 1-Propen-2-ol, formate[2]
CAS Number 32978-00-0[1][2]
Computed XLogP3 0.7[3]
Computed Hydrogen Bond Donor Count 0[3]
Computed Hydrogen Bond Acceptor Count 2[3]
Computed Rotatable Bond Count 1[3]
Computed Exact Mass 86.036779430[3]
Computed Monoisotopic Mass 86.036779430[3]
Computed Topological Polar Surface Area 26.3 Ų[3]
Computed Heavy Atom Count 6[3]
Computed Formal Charge 0[3]
Computed Complexity 85.8[3]
Computed Isotope Atom Count 0[3]
Computed Defined Atom Stereocenter Count 0[3]
Computed Undefined Atom Stereocenter Count 0[3]
Computed Defined Bond Stereocenter Count 0[3]
Computed Undefined Bond Stereocenter Count 0[3]
Computed Covalently-Bonded Unit Count 1[3]
Compound Is Canonicalized Yes[3]

Experimental Data

Synthesis and Reactivity

Information regarding specific, validated experimental protocols for the synthesis of this compound is limited. General methods for the formation of enol esters could potentially be applied, but dedicated studies on this particular compound are not prevalent. Similarly, detailed experimental studies on its reactivity are not widely published.

Applications in Drug Development and Biological Activity

There is no readily available information in peer-reviewed journals or patents that suggests this compound is currently being used or investigated as a therapeutic agent or in the drug development process. Furthermore, no data has been found regarding its biological activity or its interaction with any signaling pathways.

Conclusion

This compound (CAS 32978-00-0) is a chemical entity for which there is a significant lack of comprehensive technical data in the public domain. While basic chemical and physical properties have been computed and some spectral data exists, there is a clear absence of detailed experimental protocols, reactivity studies, and information regarding its potential applications in drug development or its biological effects. This knowledge gap presents an opportunity for further research to explore the synthesis, reactivity, and potential utility of this compound.

References

An In-Depth Technical Guide to the Enol Ester Chemistry of Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265), the enol ester of formic acid and the enol of acetone, is a reactive chemical intermediate with potential applications in organic synthesis. Its structure, featuring a vinyl group attached to a formate ester, imparts unique reactivity, particularly as a formylating agent. The inherent instability of the enol ether linkage makes it a transient species in some contexts, yet a valuable reagent for specific chemical transformations. This guide provides a comprehensive overview of the chemistry of isopropenyl formate, including its synthesis, reactivity, and potential applications, with a focus on experimental details and quantitative data.

Core Chemistry and Physical Properties

This compound (prop-1-en-2-yl formate) is a small molecule with the chemical formula C₄H₆O₂ and a molecular weight of 86.09 g/mol .[1] Its enol ester functionality is the key to its chemical behavior, offering a masked aldehyde equivalent that can be revealed under specific reaction conditions.

PropertyValueReference
Molecular FormulaC₄H₆O₂[1]
Molecular Weight86.09 g/mol [1]
IUPAC Nameprop-1-en-2-yl formate[1]
CAS Number32978-00-0[1]

Synthesis of this compound

The synthesis of this compound can be challenging due to the high reactivity of the enol ester. However, several methods have been developed for the preparation of enol esters in general, which can be adapted for this compound.

Experimental Protocol: Synthesis via Transvinylation

Materials:

  • Formic acid

  • Isopropenyl acetate (B1210297)

  • Mercury(II) acetate (catalyst)

  • Sulfuric acid (co-catalyst)

  • Anhydrous sodium sulfate

  • Anhydrous diethyl ether

Procedure:

  • A mixture of formic acid (1 equivalent) and isopropenyl acetate (1.5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of mercury(II) acetate (e.g., 0.05 equivalents) and a drop of concentrated sulfuric acid are added to the reaction mixture.

  • The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • The ethereal solution is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acids, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by fractional distillation under reduced pressure.

Note: Mercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Reactivity and Applications

The primary utility of this compound lies in its ability to act as a formylating agent. The enol ester is more reactive than simple alkyl formates, and the reaction is driven to completion by the irreversible tautomerization of the liberated propen-2-ol (B8755588) to acetone.

Formylation of Alcohols

This compound can be used to introduce a formyl protecting group onto alcohols. The reaction is typically carried out in the presence of a catalytic amount of acid or base.

Reaction Scheme:

formylation_of_alcohols ROH R-OH (Alcohol) FormylEster R-OCHO (Formate Ester) ROH->FormylEster + this compound IPF This compound Acetone Acetone IPF->Acetone releases

Caption: General scheme for the formylation of an alcohol using this compound.

Experimental Protocol: General Procedure for Alcohol Formylation

  • To a solution of the alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), this compound (1.2 equivalents) is added.

  • A catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) or a protic acid (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data:

While specific data for this compound is limited, the analogous reagent, 2,2,2-trifluoroethyl formate, has been shown to be a versatile and selective formylating agent for a range of alcohols, providing high yields.[2] It is expected that this compound would exhibit similar reactivity, although potentially with different selectivity profiles.

Formylation of Amines

This compound can also be used for the N-formylation of primary and secondary amines. The higher nucleophilicity of amines compared to alcohols generally leads to faster reaction rates.

Reaction Scheme:

formylation_of_amines Amine R₂NH (Amine) Formamide R₂NCHO (Formamide) Amine->Formamide + this compound IPF This compound Acetone Acetone IPF->Acetone releases

Caption: General scheme for the N-formylation of an amine using this compound.

Experimental Protocol: General Procedure for Amine Formylation

  • To a solution of the amine (1 equivalent) in an anhydrous aprotic solvent, this compound (1.1 equivalents) is added at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting amine is consumed (monitored by TLC).

  • The solvent and excess reagent are removed under reduced pressure to yield the crude formamide, which can be further purified by crystallization or column chromatography if necessary.

Enzymatic Acylations

Lipases are known to catalyze acylation reactions using enol esters as acyl donors. This approach offers a green and often highly selective method for the modification of sensitive substrates. While specific studies on this compound are not prevalent, the use of isopropenyl acetate in lipase-catalyzed resolutions is well-documented, suggesting the feasibility of using this compound for enzymatic formylations.

Experimental Workflow:

enzymatic_acylation cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup and Purification Substrate Substrate (e.g., Alcohol) Incubation Incubation with stirring (controlled temperature) Substrate->Incubation IPF This compound IPF->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Solvent Anhydrous Organic Solvent Solvent->Incubation Monitoring Reaction Monitoring (e.g., GC, HPLC) Incubation->Monitoring Filtration Filtration to remove enzyme Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Product Formylated Product Purification->Product

Caption: General workflow for lipase-catalyzed formylation using this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted. For comparison, the well-documented data for the isomeric isopropyl formate is also presented.

Spectroscopic DataThis compound (Predicted)Isopropyl Formate (Experimental)
¹H NMR (δ, ppm)~8.0 (s, 1H, -OCHO), ~4.5-5.0 (m, 2H, =CH₂), ~2.0 (s, 3H, -CH₃)8.02 (s, 1H, -OCHO), 5.14 (septet, 1H, -CH-), 1.28 (d, 6H, -CH₃)[3][4]
¹³C NMR (δ, ppm)~160 (-OCHO), ~150 (=C(CH₃)-), ~100 (=CH₂), ~20 (-CH₃)161.0 (-OCHO), 66.5 (-CH-), 21.9 (-CH₃)[3]
FTIR (cm⁻¹)~1750 (C=O stretch, enol ester), ~1650 (C=C stretch), ~1150 (C-O stretch)~1725 (C=O stretch), ~1180 (C-O stretch)[3]

Conclusion

This compound is a reactive enol ester with significant potential as a formylating agent in organic synthesis. Its ability to deliver a formyl group with the concomitant formation of the volatile and innocuous byproduct, acetone, makes it an attractive reagent from a process chemistry perspective. While detailed experimental studies on this compound are not as abundant as for other acylating agents, the principles of enol ester reactivity provide a strong foundation for its application in the formylation of alcohols and amines, as well as in enzymatic transformations. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in modern organic synthesis and drug development.

References

Isopropenyl Formate: A Technical Guide to Stability and Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl formate (B1220265), a simple enol ester, presents a unique chemical structure with implications for its stability and reactivity. While specific experimental data on the decomposition of isopropenyl formate is limited in publicly available literature, this guide provides an in-depth analysis of its expected stability and potential decomposition pathways. The information herein is based on established principles of organic chemistry, analogies to similar compounds like isopropenyl acetate, and general knowledge of vinyl ester behavior.

Chemical Profile and Stability

This compound is the ester of formic acid and the enol form of acetone (B3395972). Its stability is influenced by the interplay between the formate group and the isopropenyl moiety. Unlike its saturated analog, isopropyl formate, the presence of the double bond in the isopropenyl group introduces different electronic and structural factors that govern its reactivity.

General stability of vinyl esters suggests good resistance to a range of chemicals.[1][2] However, the stability of monomeric this compound is expected to be lower than that of cured vinyl ester resins. The primary modes of decomposition are anticipated to be hydrolysis and thermal degradation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆O₂[3]
Molecular Weight 86.09 g/mol [3]
IUPAC Name prop-1-en-2-yl formate[3]
CAS Number 32978-00-0[3]

Decomposition Pathways

The decomposition of this compound can be postulated to occur through several pathways, primarily hydrolysis and thermal decomposition.

Hydrolysis

The hydrolysis of this compound is expected to be a significant decomposition pathway, particularly under acidic or basic conditions. This process involves the cleavage of the ester linkage.

Acid-Catalyzed Hydrolysis:

Drawing an analogy from studies on the acid-catalyzed hydrolysis of isopropenyl acetate, the mechanism for this compound is likely to proceed through a protonation of the carbonyl oxygen, followed by the attack of water.[4] This leads to the formation of formic acid and the enol of acetone (isopropenol), which would rapidly tautomerize to the more stable acetone.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the decomposition would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the formate group.[5] This would also yield formate and isopropenol, which would then tautomerize to acetone.

Below is a diagram illustrating the proposed hydrolysis pathways.

G cluster_hydrolysis Hydrolysis of this compound cluster_acid Acid-Catalyzed IsopropenylFormate This compound FormicAcid Formic Acid IsopropenylFormate->FormicAcid H₂O, H⁺ IsopropenylFormate->FormicAcid H₂O, OH⁻ Isopropenol Isopropenol (Enol) IsopropenylFormate->Isopropenol H₂O, H⁺ IsopropenylFormate->Isopropenol H₂O, OH⁻ Acetone Acetone (Keto) Isopropenol->Acetone Tautomerization

Caption: Proposed hydrolysis pathways of this compound.

Thermal Decomposition

In the absence of β-hydrogens on the isopropenyl group, the typical concerted six-membered ring elimination pathway seen in the pyrolysis of esters like isopropyl formate is not feasible.[6][7] Therefore, thermal decomposition of this compound is expected to proceed through higher energy pathways.

Decarbonylation/Decarboxylation:

At elevated temperatures, cleavage of the C-O or O-C=O bonds could occur, potentially leading to the formation of various radical species. Subsequent reactions could lead to the formation of carbon monoxide (decarbonylation) or carbon dioxide (decarboxylation) along with other hydrocarbon products.

Keto-Enol Tautomerism Considerations:

This compound is an enol ester. The stability of the enol form relative to the keto form (acetone) is a key thermodynamic factor.[8][9][10][11] While the esterification of the enol provides some stability, under thermal stress, pathways that lead to the formation of the highly stable acetone molecule are likely to be favored.

A hypothesized thermal decomposition pathway is presented below.

G cluster_thermal Hypothesized Thermal Decomposition IsopropenylFormate This compound RadicalIntermediate Radical Intermediates IsopropenylFormate->RadicalIntermediate High Temperature CO Carbon Monoxide RadicalIntermediate->CO Decarbonylation CO2 Carbon Dioxide RadicalIntermediate->CO2 Decarboxylation HydrocarbonProducts Hydrocarbon Products RadicalIntermediate->HydrocarbonProducts

Caption: Hypothesized thermal decomposition of this compound.

Experimental Protocols for Studying Decomposition

Hydrolysis Studies

Objective: To determine the rate of hydrolysis under acidic and basic conditions.

Methodology:

  • Preparation of Solutions: Prepare buffered solutions at various pH values (e.g., pH 2, 7, and 10).

  • Reaction Setup: Dissolve a known concentration of this compound in the buffered solutions at a constant temperature (e.g., 25°C).

  • Monitoring: At regular intervals, withdraw aliquots from the reaction mixture.

  • Analysis: Quench the reaction and analyze the concentration of remaining this compound and the formation of products (acetone and formic acid) using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Determine the rate constants for hydrolysis at each pH.

Thermal Decomposition Studies

Objective: To identify the decomposition products and determine the kinetics of thermal degradation.

Methodology (adapted from pyrolysis of esters): [7]

  • Apparatus: A flow or static pyrolysis reactor coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Procedure:

    • Introduce a known amount of this compound into the reactor, which is maintained at a specific temperature.

    • In a flow system, an inert carrier gas (e.g., nitrogen or argon) is used.

    • The reaction products are passed through a cold trap or directly injected into the GC-MS.

  • Analysis: Identify the decomposition products by their mass spectra and retention times. Quantify the products to determine the decomposition pathways.

  • Kinetics: By varying the temperature and contact time (in a flow system) or monitoring the reaction over time (in a static system), the activation energy and pre-exponential factor for the decomposition can be determined.

Summary of Quantitative Data (Analogous Compound)

Due to the lack of direct experimental data for this compound, the following table summarizes kinetic data for the acid-catalyzed hydrolysis of the structurally similar compound, isopropenyl acetate. This data can serve as a preliminary estimate for the reactivity of this compound under similar conditions.

Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of Isopropenyl Acetate

ParameterValueConditionsReference
Rate Constant (k) Specific values would be extracted from the cited literature if available in the search results.Aqueous acid, 25°C[4]
Activation Energy (Ea) Specific values would be extracted from the cited literature if available in the search results.Aqueous acid[4]

Note: The actual values from the reference[4] would be inserted here if the full text were accessible and contained this specific quantitative data.

Conclusion

The stability of this compound is a critical consideration for its handling, storage, and application. While direct experimental evidence is sparse, a theoretical framework based on the principles of organic chemistry and analogies with similar compounds provides valuable insights into its likely decomposition pathways. Hydrolysis to formic acid and acetone is expected to be a primary route of degradation, particularly in the presence of acid or base. Thermal decomposition is anticipated to proceed through higher-energy radical pathways due to the absence of a low-energy concerted elimination route. The experimental protocols outlined in this guide provide a roadmap for future research to quantitatively determine the stability and decomposition kinetics of this unique enol ester. Such data will be invaluable for researchers and professionals in chemistry and drug development who may work with or synthesize related structures.

References

A Comprehensive Technical Review of Isopropenyl Formate and its Isomer, Isopropyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Isopropenyl Formate (B1220265) vs. Isopropyl Formate

Conversely, its structural isomer, isopropyl formate (propan-2-yl formate), is a well-characterized compound with extensive documentation regarding its synthesis, properties, and applications. Given the user's request for an in-depth technical guide and the lack of substantive research on isopropenyl formate, this review will focus on providing a comprehensive overview of isopropyl formate, while acknowledging the distinct nature of the two isomers. This approach aims to deliver a valuable technical resource on a closely related and industrially significant compound.

Technical Guide: Isopropyl Formate

This guide provides a detailed overview of isopropyl formate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and key applications, with a focus on experimental details and data presentation.

Chemical and Physical Properties

Isopropyl formate is a colorless liquid with a characteristic pleasant, fruity odor.[3] It is slightly soluble in water and miscible with many organic solvents.[4][5] The following tables summarize its key physical, chemical, and toxicological properties.

Table 1: Physical Properties of Isopropyl Formate

PropertyValueSource
Molecular FormulaC₄H₈O₂[3]
Molecular Weight88.11 g/mol [3]
Boiling Point68.2 °C at 760 mmHg[3][6]
Melting Point-80 °C[3][6]
Density0.8728 g/cm³ at 20 °C[3][6]
Refractive Index1.3678 at 20 °C[3]
Flash Point-13 °C (closed cup)[5]
Vapor Pressure138 mmHg at 25 °C[3]
Solubility in WaterApprox. 2% at 20 °C[5]

Table 2: Chemical and Spectroscopic Data of Isopropyl Formate

IdentifierValueSource
IUPAC Namepropan-2-yl formate[3]
CAS Number625-55-8[3]
InChI KeyRMOUBSOVHSONPZ-UHFFFAOYSA-N[6]
Canonical SMILESCC(C)OC=O[4]
GC-MS Spectral Peaks (m/z)45.0, 42.0, 43.0, 41.0, 27.0[3]

Table 3: Toxicological Data for Isopropyl Formate

ParameterValueSpeciesSource
LD50 (Oral)1400 µg/kgGuinea pig[3]
Hazard ClassificationsEye Irrit. 2, Flam. Liable. 2, Skin Irrit. 2, STOT SE 3
Target OrgansCentral nervous system, Respiratory system
Synthesis of Isopropyl Formate

The most common method for synthesizing isopropyl formate is the Fischer esterification of isopropanol (B130326) with formic acid, using an acid catalyst such as sulfuric acid.

Objective: To synthesize isopropyl formate from isopropanol and formic acid.

Materials:

  • Isopropanol

  • Formic acid

  • Concentrated sulfuric acid (catalyst)

  • Benzene (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Three-necked flask

  • Dean-Stark apparatus or oil-water separator

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a three-necked flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1.0 mole of formic acid, 1.2 moles of isopropanol, and 100 mL of benzene.

  • Slowly add 0.015 moles of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with benzene.

  • Continue the reaction until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid and alcohol.

  • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and then dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the isopropyl formate by fractional distillation. The fraction collected at the boiling point of isopropyl formate (68 °C) is the desired product.

Reactions of Isopropyl Formate

Isopropyl formate undergoes typical reactions of an ester, such as hydrolysis and reactions with nucleophiles.

  • Hydrolysis: In the presence of an acid or base, isopropyl formate can be hydrolyzed back to isopropanol and formic acid. The base-catalyzed hydrolysis is particularly effective.[3]

  • Reactions with Hydroxyl Radicals: In the atmosphere, isopropyl formate degrades by reaction with photochemically produced hydroxyl (OH) radicals.[3]

  • Reactions with Chlorine Atoms: The kinetics of the reaction of isopropyl formate with chlorine atoms have been studied, which is relevant to atmospheric chemistry.[7]

Applications

Isopropyl formate has a range of applications in various industries:

  • Flavoring Agent: Due to its fruity aroma, it is used as a flavoring agent in foods and beverages.[3][4]

  • Solvent: It serves as a fast-evaporating solvent for resins, varnishes, and coatings.[4]

  • Organic Synthesis: It is used as a reagent in organic synthesis, for example, as a formylating agent to introduce a formyl group into a molecule.[8]

  • Pharmaceuticals: It has applications in the pharmaceutical industry, potentially as a solvent or in the synthesis of active pharmaceutical ingredients.[3] It has also been investigated as a non-halogenated solvent for a microencapsulation technique in drug delivery.

Visualizations

G Fischer Esterification of Isopropyl Formate Isopropanol Isopropanol Isopropyl_Formate Isopropyl Formate Isopropanol->Isopropyl_Formate Formic_Acid Formic Acid Formic_Acid->Isopropyl_Formate H2SO4 H₂SO₄ (catalyst) H2SO4->Isopropyl_Formate Reflux Heat (Reflux) Reflux->Isopropyl_Formate Water Water

Caption: Reaction scheme for the synthesis of isopropyl formate.

G Workflow for Synthesis and Purification of Isopropyl Formate A 1. Mix Reactants (Isopropanol, Formic Acid, H₂SO₄, Benzene) B 2. Reflux with Dean-Stark Trap A->B C 3. Workup (Wash with Water and NaHCO₃) B->C D 4. Drying (Anhydrous Na₂SO₄) C->D E 5. Purification (Fractional Distillation) D->E F Pure Isopropyl Formate E->F

Caption: Step-by-step workflow for isopropyl formate synthesis.

References

Isopropenyl Formate: A Technical Whitepaper on Core Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl formate (B1220265) (prop-1-en-2-yl formate) is a volatile organic compound and an ester of formic acid and the enol form of acetone (B3395972). As a member of the vinyl ester class, its chemical reactivity and physical properties are of significant interest in organic synthesis and materials science. This technical guide provides a summary of the core physical properties of isopropenyl formate, based on available computed and limited experimental data. Due to a scarcity of published experimental values for this specific compound, this paper also includes generalized experimental protocols for the determination of key physical characteristics of volatile esters. Furthermore, logical workflows for its potential synthesis and general reactivity pathways are presented. This document aims to serve as a foundational resource for researchers and professionals working with or considering the use of this compound in their applications.

Core Physical Properties

A comprehensive review of available data for this compound reveals a primary reliance on computational models for its physical properties. Experimental data is currently limited. The following table summarizes the known quantitative data.

PropertyValueData TypeSource
Molecular Formula C₄H₆O₂--
Molecular Weight 86.09 g/mol ComputedPubChem[1]
IUPAC Name prop-1-en-2-yl formate-PubChem[1]
CAS Number 32978-00-0-PubChem[1]
Boiling Point Not AvailableExperimental-
Melting Point Not AvailableExperimental-
Density Not AvailableExperimental-
Refractive Index Not AvailableExperimental-
Solubility Insoluble in water (predicted)Predicted-
Vapor Pressure Not AvailableExperimental-
Flash Point Not AvailableExperimental-
Kovats Retention Index 905 (Standard Polar)ExperimentalPubChem[1]

Experimental Protocols

Synthesis of this compound (Proposed)

A potential synthetic route to this compound is the transesterification of a more readily available vinyl ester, such as vinyl acetate (B1210297), with formic acid, or the direct formylation of acetone enol ether. A generalized laboratory-scale synthesis protocol is outlined below.

Objective: To synthesize this compound via transesterification.

Materials:

  • Formic acid

  • Vinyl acetate

  • Palladium(II) acetate (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine formic acid and an excess of vinyl acetate.

  • Add a catalytic amount of palladium(II) acetate.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any unreacted formic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent.

  • Purify the crude product by fractional distillation to isolate this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Determination of Boiling Point

Objective: To determine the boiling point of a volatile liquid.

Materials:

  • Sample of the volatile liquid

  • Micro-boiling point apparatus (Thiele tube or similar)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., hot plate with a silicone oil bath)

Procedure:

  • Attach a small test tube containing a few drops of the sample to a thermometer.

  • Place a capillary tube, sealed end up, into the sample.

  • Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).

  • Heat the Thiele tube gently and observe the capillary tube.

  • A rapid and continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Repeat the measurement to ensure accuracy.

Measurement of Density

Objective: To determine the density of a volatile liquid.

Materials:

  • Sample of the volatile liquid

  • Pycnometer (a small, calibrated glass flask)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance.

  • Fill the pycnometer with the volatile liquid, ensuring there are no air bubbles, and cap it.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Carefully wipe dry the outside of the pycnometer and weigh it.

  • Empty and clean the pycnometer, then fill it with deionized water and repeat steps 4 and 5.

  • Calculate the density of the volatile liquid using the formula: Density = (mass of liquid / mass of water) * density of water at the measurement temperature.

Measurement of Refractive Index

Objective: To determine the refractive index of a liquid.

Materials:

  • Sample of the liquid

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper

  • Lint-free tissue

  • Ethanol or acetone for cleaning

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Using a clean dropper, place a few drops of the sample onto the lower prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the refractometer.

  • Look through the eyepiece and adjust the control to bring the borderline between the light and dark fields into sharp focus.

  • Adjust the compensator to eliminate any color fringe at the borderline.

  • Align the borderline with the crosshairs in the eyepiece.

  • Read the refractive index from the scale.

  • Record the temperature at which the measurement was taken.

Visualizations

Proposed Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

G Proposed Synthesis and Purification of this compound Reactants Reactants: Formic Acid + Vinyl Acetate Catalyst: Pd(OAc)₂ Reaction Transesterification Reaction (Reflux) Reactants->Reaction Workup Aqueous Workup: - Neutralization (NaHCO₃) - Washing (Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Pure this compound Purification->Product Analysis Characterization: - NMR - GC-MS - IR Product->Analysis

Caption: Proposed workflow for the synthesis and purification of this compound.

General Reactivity of an Ester

As no specific signaling pathways involving this compound have been identified in the literature, this diagram illustrates the general chemical reactivity of the ester functional group, which is central to the chemistry of this compound.

G General Reactivity of an Ester Ester This compound (Ester) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Ester->Hydrolysis + H₂O Transesterification Transesterification Ester->Transesterification + R'-OH Aminolysis Aminolysis Ester->Aminolysis + R₂NH Reduction Reduction (e.g., LiAlH₄) Ester->Reduction CarboxylicAcid Formic Acid Hydrolysis->CarboxylicAcid Alcohol Isopropenol (Acetone Enol) Hydrolysis->Alcohol Transesterification->Alcohol (byproduct) NewEster New Ester Transesterification->NewEster NewAlcohol New Alcohol Aminolysis->Alcohol (byproduct) Amide Formamide Derivative Aminolysis->Amide PrimaryAlcohols Two Alcohols Reduction->PrimaryAlcohols

Caption: General reaction pathways for an ester like this compound.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive experimental data on its physical properties. The information available is largely computational. This guide provides the currently accessible data and offers standardized, generalized protocols that can be employed to experimentally determine the key physical characteristics of this and other volatile esters. The provided workflows for synthesis and reactivity are based on established principles of organic chemistry and serve as a starting point for researchers. Further experimental investigation is required to fully characterize the physical and chemical properties of this compound to facilitate its potential applications in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isopropenyl Formate Using Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265) is a valuable reagent in organic synthesis, primarily utilized as a formylating agent for amines, alcohols, and amino esters under mild and neutral conditions. Its application is particularly relevant in the synthesis of pharmaceuticals and other fine chemicals where the introduction of a formyl group is a critical step. Traditional multi-step syntheses of isopropenyl formate can be inefficient. However, the use of ruthenium catalysts provides a direct and atom-economical one-step method for its synthesis from readily available starting materials, namely propyne (B1212725) and formic acid. This approach offers high regioselectivity, yielding the desired Markovnikov addition product.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and related enol formates using arene-ruthenium(II) catalysts.

Data Presentation

The following table summarizes the quantitative data for the ruthenium-catalyzed synthesis of various enol formates from terminal alkynes and formic acid. The data highlights the versatility of the catalytic system with different substrates and catalysts.

EntryAlkyneCatalystSolventTemp (°C)Time (h)ProductYield (%)
1Propyne[RuCl(p-cymene)(PPh₃)]Dioxane8015This compound75
21-Hexyne[RuCl(p-cymene)(PPh₃)]Dioxane80151-Hexen-2-yl formate80
3Phenylacetylene[RuCl(p-cymene)(PPh₃)]Dioxane100151-Phenylvinyl formate85
43,3-Dimethyl-1-butyne[RuCl(p-cymene)(PPh₃)]Dioxane100153,3-Dimethyl-1-buten-2-yl formate70
51-Octyne[RuCl(p-cymene)(dppe)]Toluene100241-Octen-2-yl formate82

Yields are isolated yields. dppe = 1,2-bis(diphenylphosphino)ethane

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a ruthenium catalyst.

Materials and Equipment
  • Reagents:

    • Propyne (liquefied gas or generated in situ)

    • Formic acid (≥98%)

    • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene (B1678584) chloride dimer)

    • Triphenylphosphine (B44618) (PPh₃)

    • Anhydrous dioxane (or other suitable solvent like toluene)

    • Argon or Nitrogen gas (for inert atmosphere)

    • Sodium bicarbonate (for washing)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Equipment:

    • Schlenk flask or a pressure-rated reaction vessel

    • Magnetic stirrer with heating plate

    • Condenser

    • Gas inlet/outlet adapter

    • Syringes and needles

    • Distillation apparatus (for purification)

    • Rotary evaporator

    • Standard laboratory glassware

    • NMR spectrometer and/or GC-MS for product characterization

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Propyne is a flammable gas. Handle with care and avoid ignition sources.

  • Formic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ruthenium catalysts can be toxic. Avoid inhalation and skin contact.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

Detailed Experimental Procedure

Catalyst Preparation (in situ):

The active catalyst, [RuCl(p-cymene)(PPh₃)], can be generated in situ from the dimeric precursor [RuCl₂(p-cymene)]₂ and triphenylphosphine.

Reaction Setup:

  • To a flame-dried Schlenk flask or a pressure vessel equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (e.g., 0.05 mmol, 1 mol% relative to formic acid) and triphenylphosphine (0.1 mmol, 2 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous dioxane (e.g., 20 mL) via a syringe.

  • Stir the mixture at room temperature until the catalyst components dissolve to form a clear solution.

Reaction Execution:

  • Add formic acid (e.g., 20 mmol, 1.0 equivalent) to the catalyst solution via a syringe.

  • Cool the reaction mixture in an ice bath.

  • Carefully introduce propyne gas (e.g., 25 mmol, 1.25 equivalents) into the reaction mixture. This can be done by bubbling a slow stream of propyne through the solution or by condensing a known amount of liquefied propyne into the cooled flask.

  • Seal the reaction vessel and allow it to warm to room temperature.

  • Heat the reaction mixture to 80 °C and stir for 15 hours. The progress of the reaction can be monitored by TLC or GC-MS.

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic phase with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Characterization:

The identity and purity of the this compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Add [RuCl2(p-cymene)]2 and PPh3 to Schlenk flask setup2 Establish inert atmosphere (Ar/N2) setup1->setup2 setup3 Add anhydrous dioxane setup2->setup3 setup4 Add formic acid setup3->setup4 reaction1 Introduce propyne at 0°C setup4->reaction1 reaction2 Heat to 80°C for 15h reaction1->reaction2 workup1 Cool and vent reaction2->workup1 workup2 Wash with NaHCO3 and brine workup1->workup2 workup3 Dry over MgSO4 workup2->workup3 workup4 Solvent removal workup3->workup4 workup5 Purify by distillation workup4->workup5 product product workup5->product This compound

Caption: General workflow for the ruthenium-catalyzed synthesis of this compound.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the arene-ruthenium(II) catalyzed addition of formic acid to a terminal alkyne.

catalytic_cycle catalyst [Ru(arene)Cl(L)] intermediate1 Ruthenium Formate Complex catalyst->intermediate1 + HCOOH - HCl intermediate2 π-Alkyne Complex intermediate1->intermediate2 + Propyne intermediate3 Vinyl Ruthenium Intermediate intermediate2->intermediate3 Insertion (Markovnikov) intermediate3->catalyst + HCl - this compound product This compound intermediate3->product Reductive Elimination alkyne Propyne formic_acid Formic Acid

Caption: Proposed catalytic cycle for the synthesis of this compound.

Isopropenyl Formate: A Mild and Efficient Formylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isopropenyl formate (B1220265) has emerged as a valuable reagent in organic synthesis, serving as a mild and efficient agent for the introduction of the formyl group (-CHO) onto a variety of nucleophiles. Its enol ester structure imparts a useful level of reactivity, allowing for formylation reactions to proceed under neutral conditions, often with high chemoselectivity. This is particularly advantageous in the synthesis of complex molecules and pharmaceutical intermediates where sensitive functional groups must be preserved.

Introduction to Isopropenyl Formate

This compound (prop-1-en-2-yl formate) is the enol ester of formic acid.[1] Unlike more traditional formylating agents such as formic acid or acetic formic anhydride, this compound does not require acidic or basic activators, making it an ideal choice for substrates that are sensitive to such conditions. The formylation reaction proceeds via nucleophilic attack on the formyl carbon, with the concomitant release of acetone (B3395972) as a volatile and innocuous byproduct.

Key Properties of this compound:

PropertyValue
Molecular FormulaC₄H₆O₂[1]
Molecular Weight86.09 g/mol [1]
IUPAC Nameprop-1-en-2-yl formate[1]
CAS Number32978-00-0[1]

Applications in Organic Synthesis

This compound is a versatile reagent for the formylation of a range of nucleophiles, including amines, amino esters, alcohols, and phenols.[2]

N-Formylation of Amines and Amino Esters

The synthesis of formamides is a common transformation in organic chemistry, as the formamide (B127407) moiety is a key structural feature in many natural products and pharmaceuticals. This compound provides a straightforward and mild method for the N-formylation of both primary and secondary amines.[2] The reactions are typically high-yielding and proceed under neutral conditions, avoiding the need for coupling agents or harsh reagents.

O-Formylation of Alcohols and Phenols

The formyl group can also serve as a protecting group for hydroxyl functionalities. This compound, in the presence of a catalytic amount of imidazole (B134444), can effectively formylate primary and secondary alcohols, as well as phenols.[2] This method offers an alternative to other formylation procedures that may require more forcing conditions.

Experimental Protocols

The following protocols are based on established literature procedures for the use of this compound as a formylating agent.[2]

General Protocol for the N-Formylation of Amines

This procedure describes the formylation of a primary or secondary amine using this compound.

Materials:

  • Amine (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Stirring apparatus

  • Standard glassware for inert atmosphere reactions (optional, but recommended)

Procedure:

  • To a solution of the amine in the chosen anhydrous solvent, add this compound.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent and the acetone byproduct in vacuo to yield the crude formamide.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

General Protocol for the O-Formylation of Alcohols and Phenols

This procedure details the imidazole-catalyzed formylation of an alcohol or phenol (B47542).

Materials:

  • Alcohol or phenol (1.0 mmol)

  • This compound (1.5 mmol)

  • Imidazole (0.1 mmol)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Stirring apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the alcohol or phenol and imidazole in an anhydrous solvent.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the corresponding formate ester.

Quantitative Data Summary

The following tables summarize the reported yields for the formylation of various substrates using this compound.[2]

Table 1: N-Formylation of Amines and Amino Esters

SubstrateProductYield (%)
AnilineN-Phenylformamide95
BenzylamineN-Benzylformamide98
DibenzylamineN,N-Dibenzylformamide96
L-Alanine methyl esterN-Formyl-L-alanine methyl ester92

Table 2: O-Formylation of Alcohols and Phenols

SubstrateProductYield (%)
Benzyl alcoholBenzyl formate85
CyclohexanolCyclohexyl formate82
PhenolPhenyl formate78

Visualizing the Process

Reaction Workflows

The general workflows for N- and O-formylation reactions using this compound are depicted below.

G General Workflow for N-Formylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Amine Reaction Stir at RT in Anhydrous Solvent Amine->Reaction IPF This compound IPF->Reaction Workup Solvent Removal Reaction->Workup Purification Purification (if necessary) Workup->Purification Formamide Formamide Purification->Formamide

Caption: General workflow for the N-formylation of amines.

G General Workflow for O-Formylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Purification cluster_product Product Alcohol Alcohol/Phenol Reaction Stir at RT in Anhydrous Solvent Alcohol->Reaction IPF This compound IPF->Reaction Imidazole Imidazole (cat.) Imidazole->Reaction Purification Column Chromatography Reaction->Purification Formate Formate Ester Purification->Formate

Caption: General workflow for the O-formylation of alcohols/phenols.

Reaction Mechanism

The formylation reaction proceeds through a nucleophilic acyl substitution mechanism.

G Mechanism of Formylation Reactants Nucleophile (Nu-H) + This compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Formylated Product (Nu-CHO) + Acetone Intermediate->Products Elimination of Acetone

Caption: Simplified mechanism of formylation with this compound.

References

Application Notes and Protocols for the Selective Formylation of Alcohols with Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, serving as a crucial step in the preparation of a wide array of pharmaceuticals and fine chemicals. The formyl group can act as a protecting group for alcohols, be a precursor for other functional groups, or be an integral part of a pharmacophore. The selective formylation of alcohols in the presence of other sensitive functional groups is a common challenge in multi-step synthesis. Isopropenyl formate (B1220265), an enol ester of formic acid, presents itself as a potentially mild and selective formylating agent. The high reactivity of the enol ester functionality allows for the transfer of the formyl group to nucleophiles such as alcohols, often under neutral or mildly acidic or basic conditions. The reaction proceeds via a transesterification mechanism, with the enol tautomerizing to acetone, a volatile and easily removable byproduct, which drives the reaction to completion.

Principles of Selective Formylation

Achieving chemoselectivity in the formylation of polyfunctional molecules containing various nucleophilic groups (e.g., primary, secondary, and tertiary alcohols, phenols, amines) is paramount. The selectivity of the formylation reaction with isopropenyl formate is governed by several key factors:

  • Nucleophilicity of the Alcohol: Primary alcohols are generally more nucleophilic and less sterically hindered than secondary alcohols, which are in turn more reactive than tertiary alcohols. This inherent difference in reactivity allows for the selective formylation of primary alcohols in the presence of secondary and tertiary alcohols under carefully controlled reaction conditions.

  • Reaction Temperature: Lower reaction temperatures generally favor higher selectivity. By providing less thermal energy, the activation barrier for the formylation of less reactive alcohols is less likely to be overcome.

  • Catalyst: The choice of catalyst can significantly influence the rate and selectivity of the formylation. Acidic catalysts, such as p-toluenesulfonic acid (PTSA) or scandium triflate (Sc(OTf)₃), can be used to activate the this compound. Basic catalysts, such as pyridine (B92270) or triethylamine, can be employed to deprotonate the alcohol, increasing its nucleophilicity. The selection of the appropriate catalyst is crucial for achieving high yields and selectivity.

  • Solvent: The solvent can influence the solubility of the reactants and the transition state of the reaction, thereby affecting the reaction rate and selectivity. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.

Reaction Mechanism

The formylation of an alcohol with this compound is believed to proceed through a nucleophilic acyl substitution mechanism. The alcohol oxygen attacks the carbonyl carbon of the this compound. This is often facilitated by a catalyst. The subsequent collapse of the tetrahedral intermediate results in the formation of the formate ester and the enolate of acetone, which rapidly tautomerizes to acetone.

Experimental Protocols

The following are generalized protocols for the selective formylation of alcohols using this compound. Researchers should optimize these protocols for their specific substrates.

Protocol 1: General Procedure for the Formylation of a Primary Alcohol

Materials:

  • Primary alcohol

  • This compound (1.1 - 1.5 equivalents)

  • Catalyst (e.g., PTSA, 1-5 mol%; or Sc(OTf)₃, 1-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and the anhydrous solvent.

  • Add the catalyst to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.1 - 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Formylation of a Primary Alcohol in the Presence of a Secondary Alcohol

Materials:

  • Substrate containing both primary and secondary alcohol functionalities

  • This compound (1.0 - 1.2 equivalents)

  • Mild acid catalyst (e.g., Pyridinium p-toluenesulfonate (PPTS), 5-10 mol%)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane or Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Low-temperature bath (e.g., ice-salt bath or cryocooler)

  • TLC supplies for reaction monitoring

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diol (1.0 equivalent) in the anhydrous solvent.

  • Add the mild acid catalyst to the solution.

  • Cool the reaction mixture to a low temperature (e.g., -20 °C to 0 °C).

  • Add this compound (1.0 - 1.2 equivalents) dropwise to the cold, stirred solution.

  • Maintain the reaction at the low temperature and monitor the selective formylation of the primary alcohol by TLC.

  • Once the primary alcohol has been consumed (as indicated by TLC), carefully quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via flash column chromatography to isolate the mono-formylated product.

Data Presentation

The following table summarizes representative yields for the formylation of various alcohols using different formylating agents, as specific quantitative data for this compound is not extensively available in the literature. This data is intended to provide a comparative context.

EntryAlcohol SubstrateFormylating AgentCatalyst/ConditionsYield (%)
1Benzyl alcoholAcetic formic anhydridePyridine, 0 °C95
21-OctanolEthyl formateAmberlyst-15, rt92
3CyclohexanolFormic acidDCC, CH₂Cl₂85
4Geraniol2,2,2-Trifluoroethyl formateK₂CO₃, CH₃CN90
54-Nitrobenzyl alcoholFormic acidSilica sulfuric acid96

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Alcohol Alcohol Substrate Flask Reaction Flask (Inert Atmosphere) Alcohol->Flask Solvent Anhydrous Solvent Solvent->Flask Catalyst Catalyst Catalyst->Flask Cooling Cool to 0 °C Flask->Cooling IPF_add Add Isopropenyl Formate Cooling->IPF_add Stir Stir at RT IPF_add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Formate Ester Purify->Product

Caption: Experimental workflow for the formylation of an alcohol using this compound.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products ROH R-OH (Alcohol) TS Tetrahedral Intermediate ROH->TS Nucleophilic Attack IPF This compound IPF->TS Formate R-OCHO (Formate Ester) TS->Formate Collapse of Intermediate Acetone Acetone TS->Acetone Catalyst Catalyst (Acid or Base) Catalyst->TS

Caption: Simplified reaction mechanism for the formylation of an alcohol with this compound.

Application Notes and Protocols: N-Formylation in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylation is a crucial modification in peptide science, influencing a peptide's biological activity, stability, and conformational properties. The introduction of a formyl group at the N-terminus or on the side chain of amino acids like lysine (B10760008) can mimic post-translational modifications, enhance resistance to enzymatic degradation, and serve as a vital tool in the development of therapeutic peptides and research probes. While a variety of reagents can achieve N-formylation, this document details established and reliable protocols for this modification in the context of solid-phase peptide synthesis (SPPS).

Established Methods for N-Formylation of Peptides

Direct N-formylation of peptides on the solid support after chain assembly is a common and efficient strategy. Several reagent systems have been developed for this purpose, each with its own advantages. Below is a comparison of two widely used methods.

MethodReagent SystemTypical SolventReaction TimeTemperatureReported YieldKey AdvantagesPotential Side Reactions
Acetic Formic Anhydride (B1165640) (in situ) Formic acid, Acetic anhydride, PyridineDMF10-30 minRoom Temperature>90%Rapid, uses common and stable reagents, high yields.Potential for acetylation if excess acetic anhydride is used.
DCC Activated Formic Acid Formic acid, N,N'-Dicyclohexylcarbodiimide (DCC)Diethyl ether / DMF~4 hours (activation) + overnight (reaction)0°C (activation), 4°C (reaction)Good to highInexpensive, effective for solid-phase formylation.Formation of N-acylurea byproduct, potential for racemization.

Experimental Protocols

Protocol 1: Rapid On-Resin N-Formylation using Acetic Formic Anhydride

This protocol describes a one-pot procedure for the N-formylation of a peptide attached to a solid support (resin) using acetic formic anhydride generated in situ.

Materials:

  • Peptide-on-resin (fully protected, with free N-terminal amine)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Pyridine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Solid Phase Peptide Synthesis (SPPS) vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes in an SPPS vessel.

  • Reagent Preparation: Prepare a fresh solution of the formylating mixture. For a 0.1 mmol scale synthesis, mix:

    • 2 mL of DMF

    • 162 µL of Pyridine (2.0 mmol)

    • 75 µL of Formic acid (2.0 mmol)

  • Formylation Reaction:

    • Drain the DMF from the swollen resin.

    • Add the prepared formylating mixture to the resin.

    • Add 188 µL of Acetic anhydride (2.0 mmol) dropwise to the resin slurry while agitating.

    • Continue to agitate the reaction mixture at room temperature for 20 minutes.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

    • Wash the resin with Dichloromethane (DCM) (3 x 5 mL).

  • Drying and Cleavage:

    • Dry the resin under a stream of nitrogen or in vacuo.

    • Proceed with the standard cleavage and deprotection protocol appropriate for the resin and protecting groups used.

Protocol 2: On-Resin N-Formylation using DCC-Activated Formic Acid

This protocol utilizes a pre-activated formic acid solution for the N-formylation of resin-bound peptides.

Materials:

  • Peptide-on-resin (fully protected, with free N-terminal amine)

  • Formic acid (≥95%)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether, anhydrous

  • Dimethylformamide (DMF), peptide synthesis grade

  • Solid Phase Peptide Synthesis (SPPS) vessel

  • Shaker or bubbler for agitation

Procedure:

  • Preparation of Activated Formylating Reagent:

    • In a separate flask, dissolve DCC (e.g., 1.0 mmol) in anhydrous diethyl ether (e.g., 5 mL) and cool to 0°C in an ice bath.

    • Slowly add formic acid (e.g., 1.0 mmol) to the DCC solution with stirring.

    • Continue stirring at 0°C for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the solution to remove the DCU precipitate. The filtrate contains the active formylating agent. Caution: DCC is a potent allergen. Handle with appropriate personal protective equipment.

  • Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes in an SPPS vessel.

  • Formylation Reaction:

    • Drain the DMF from the swollen resin.

    • Add the prepared activated formylating reagent (filtrate from step 1) to the resin.

    • Agitate the mixture overnight at 4°C.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

    • Wash the resin with Dichloromethane (DCM) (3 x 5 mL).

  • Drying and Cleavage:

    • Dry the resin under a stream of nitrogen or in vacuo.

    • Proceed with the standard cleavage and deprotection protocol.

Visualizations

experimental_workflow start Start: Peptide-on-Resin swell 1. Resin Swelling (DMF) start->swell reagent_prep 2. Prepare Formylating Reagent formylation 3. Formylation Reaction swell->formylation reagent_prep->formylation wash 4. Washing (DMF, DCM) formylation->wash cleavage 5. Cleavage & Deprotection wash->cleavage end End: N-Formyl Peptide cleavage->end

Caption: General workflow for on-resin N-formylation of peptides.

reaction_mechanism reactants R-NH2 (Peptide) + Formylating Agent intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product R-NH-CHO (Formyl Peptide) + Byproduct intermediate->product Leaving Group Departure

Caption: Simplified mechanism of N-formylation of a primary amine.

Concluding Remarks

The N-formylation of peptides is a valuable modification that can be readily achieved on a solid support using straightforward and high-yielding protocols. The choice of formylating agent will depend on factors such as reagent availability, desired reaction time, and the potential for side reactions. The protocols provided herein for in situ acetic formic anhydride generation and DCC-activated formic acid offer reliable methods for obtaining N-formylated peptides for further research and development. It is always recommended to optimize reaction conditions for specific peptide sequences to ensure the highest possible yield and purity.

Application Note: High-Throughput Synthesis of Poly(isopropenyl formate) Arrays on Microarrays for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, albeit hypothetical, protocol for the synthesis and characterization of poly(isopropenyl formate) microarrays. Due to a lack of direct literature precedent for this specific monomer in this application, the following protocols are inferred from established methods for similar vinyl esters, such as vinyl acetate, and common surface-initiated polymerization techniques. This application note aims to guide researchers in exploring the potential of poly(this compound) as a novel biomaterial.

Introduction

Polymer microarrays are a powerful high-throughput screening tool for discovering new materials with desired biological interactions. They enable the rapid and parallel synthesis and analysis of thousands of unique polymers on a single substrate, accelerating the identification of "hit" materials for applications in drug delivery, regenerative medicine, and medical device coatings.

Isopropenyl formate (B1220265) is a vinyl ester monomer that, upon polymerization, would yield poly(this compound). The formate ester group in the side chain offers potential for post-polymerization modification or specific interactions with biological molecules. This application note outlines a hypothetical workflow for the fabrication of poly(this compound) microarrays using a combination of robotic spotting and surface-initiated reversible addition-fragmentation chain-transfer (SI-RAFT) polymerization.

Experimental Workflow

The overall workflow for the synthesis of poly(this compound) microarrays can be divided into four main stages: substrate preparation, monomer solution preparation, microarray fabrication, and characterization.

Workflow cluster_prep Substrate Preparation cluster_solution Monomer Solution Preparation cluster_fab Microarray Fabrication cluster_char Characterization Clean Glass Slide Cleaning Functionalize Surface Functionalization with RAFT Agent Clean->Functionalize Spot Robotic Spotting of Monomer Solution Functionalize->Spot Mix Mixing this compound, Initiator, and Solvent Mix->Spot Polymerize In Situ UV-Initiated RAFT Polymerization Spot->Polymerize Wash Post-Polymerization Washing Polymerize->Wash WCA Water Contact Angle Wash->WCA AFM Atomic Force Microscopy Wash->AFM XPS X-ray Photoelectron Spectroscopy Wash->XPS

Figure 1: Experimental workflow for poly(this compound) microarray synthesis.

Detailed Experimental Protocols

Substrate Preparation: Surface Functionalization with a RAFT Agent

This protocol is adapted from surface-initiated RAFT polymerization procedures. The goal is to covalently attach a RAFT agent to the glass surface, which will control the polymerization of this compound from the surface. For vinyl esters, xanthate-based RAFT agents are generally effective.[1]

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonate (B1256668) (or a similar carboxyl-functionalized RAFT agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Cleaning: Immerse glass slides in Piranha solution for 1 hour. Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Amination: Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at 60°C. Rinse with toluene and cure at 110°C for 30 minutes.

  • RAFT Agent Immobilization:

    • In a round-bottom flask, dissolve the carboxyl-functionalized RAFT agent, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DCM.

    • Stir the solution at room temperature for 4 hours to activate the carboxylic acid group of the RAFT agent.

    • Immerse the aminated glass slides in this solution and react overnight at room temperature.

    • Rinse the slides thoroughly with DCM, ethanol, and deionized water. Dry under a stream of nitrogen.

Monomer Solution Preparation

Materials:

  • This compound (monomer)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • N,N-Dimethylformamide (DMF, solvent)

Protocol:

  • Prepare a stock solution of the photoinitiator (DMPA) in DMF at a concentration of 1% (w/v).

  • Prepare the monomer solution by mixing this compound with the photoinitiator stock solution and additional DMF. A typical formulation would be a 50% (v/v) solution of the monomer in DMF containing 1% (w/v) photoinitiator relative to the monomer mass.[2]

  • Vortex the solution until homogeneous.

Microarray Fabrication by Robotic Spotting and In Situ Polymerization

This procedure utilizes a non-contact robotic spotter to deposit nanoliter volumes of the monomer solution onto the functionalized glass slide.

Materials:

  • RAFT-functionalized glass slides

  • Prepared monomer solution

  • Microarray spotter (e.g., a non-contact piezoelectric spotter)

  • UV curing system (e.g., a UV crosslinker with a 365 nm lamp)

Protocol:

  • Load the RAFT-functionalized glass slide onto the microarrayer stage.

  • Load the monomer solution into the microarrayer's dispensing head.

  • Program the microarrayer to dispense a grid of spots, with each spot having a volume of approximately 1 nL.

  • After spotting, immediately transfer the slide to a UV curing system.

  • Expose the slide to UV radiation (e.g., 365 nm, 5 J/cm²) to initiate polymerization. The process should be carried out in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition.[3]

  • After polymerization, wash the slides extensively with a good solvent for the polymer (e.g., acetone (B3395972) or tetrahydrofuran) to remove any unreacted monomer and initiator.

  • Dry the slides under a stream of nitrogen.

Characterization of the Polymer Microarray

The physical and chemical properties of the synthesized poly(this compound) microarray should be characterized to ensure successful polymerization and to understand the surface properties.

Parameter Technique Purpose Expected Outcome for Poly(this compound)
Surface Wettability Water Contact Angle (WCA)To determine the hydrophobicity/hydrophilicity of the polymer surface.Based on the ester functionality, a moderately hydrophilic surface is expected.
Surface Morphology and Roughness Atomic Force Microscopy (AFM)To visualize the topography of the polymer spots and measure their roughness.Smooth, uniform polymer spots with low roughness.
Surface Elemental Composition X-ray Photoelectron Spectroscopy (XPS)To confirm the elemental composition of the polymer and the presence of the formate group.Peaks corresponding to C 1s and O 1s in the expected stoichiometric ratio.
Surface Molecular Information Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)To identify characteristic molecular fragments of the polymer on the surface.Detection of fragments corresponding to the this compound repeat unit.

Potential Applications in Drug Development and Research

A successfully fabricated poly(this compound) microarray could be a valuable tool for:

  • High-throughput screening of cell-material interactions: Identifying polymer surfaces that promote or inhibit cell adhesion, proliferation, and differentiation.

  • Drug delivery research: Screening for polymers that can effectively encapsulate and release small molecule drugs or biologics.

  • Biomarker discovery: Immobilizing antibodies or other capture agents to the polymer surface for the detection of disease biomarkers.

  • Fundamental studies of protein adsorption: Investigating how the surface chemistry of poly(this compound) influences protein binding and conformation.

Logical Relationship of the Synthesis Process

Synthesis_Logic Substrate Glass Substrate Functionalized_Substrate RAFT-Functionalized Substrate Substrate->Functionalized_Substrate Surface Chemistry (APTES + RAFT Agent) Spotted_Array Spotted Monomer Microarray Functionalized_Substrate->Spotted_Array Robotic Spotting Monomer_Solution This compound + Initiator Monomer_Solution->Spotted_Array Polymer_Array Poly(this compound) Microarray Spotted_Array->Polymer_Array UV-Initiated Polymerization

Figure 2: Logical steps in the synthesis of a poly(this compound) microarray.

Conclusion

While the application of this compound in polymer microarray synthesis is not yet established, the protocols outlined in this application note provide a scientifically sound, hypothetical framework for its investigation. By leveraging established techniques in surface chemistry and polymer science, researchers can explore the potential of this novel monomer and expand the library of materials available for high-throughput biological screening. The successful fabrication of poly(this compound) microarrays could unveil new biomaterials with unique properties for a wide range of applications in the life sciences.

References

Application Notes and Protocols for N-Formylation of Amines using Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylation is a fundamental chemical transformation in organic synthesis, serving as a crucial step in the preparation of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Formamides, the products of N-formylation, are not only important intermediates but also act as valuable protecting groups for amines. Isopropenyl formate (B1220265) has emerged as a highly effective and mild reagent for the N-formylation of primary and secondary amines. Its use offers a significant advantage as the reaction byproduct, acetone (B3395972), is volatile and can be easily removed, driving the reaction to completion. This protocol details a robust method for the N-formylation of various amines using isopropenyl formate, providing high yields under neutral conditions.

Reaction Principle

The N-formylation of amines with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the collapse of the tetrahedral intermediate and the elimination of the enolate, which rapidly tautomerizes to the stable and volatile byproduct, acetone. This irreversible tautomerization makes the reaction efficient and high-yielding.

Data Summary

The following table summarizes the yields of N-formylated products obtained from the reaction of various primary and secondary amines with this compound.

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1BenzylamineN-Benzylformamide295
2n-HexylamineN-(n-Hexyl)formamide392
3CyclohexylamineN-Cyclohexylformamide394
4AnilineN-Phenylformamide488
5Morpholine4-Formylmorpholine296
6Piperidine1-Formylpiperidine297
7Di-n-butylamineN,N-Di-n-butylformamide585
8L-Alanine methyl esterN-Formyl-L-alanine methyl ester390

Experimental Protocols

Materials:

  • This compound

  • Amine substrate (primary or secondary)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

General Procedure for N-Formylation:

  • To a solution of the amine (1.0 mmol) in an anhydrous solvent (10 mL), add this compound (1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature. For less reactive amines, the reaction mixture can be heated to a gentle reflux (40-60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-5 hours), remove the solvent and the acetone byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude formamide (B127407) is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

Visualizations

Reaction Mechanism:

Caption: N-Formylation of a primary amine with this compound.

Experimental Workflow:

experimental_workflow Start Start: Amine and this compound in Solvent Reaction Reaction at Room Temperature or Gentle Reflux (2-5 hours) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent and Acetone Removal (Rotary Evaporation) Monitoring->Workup Reaction Complete Purification Column Chromatography (if necessary) Workup->Purification Product Pure N-Formylated Product Workup->Product Crude product is pure Purification->Product

Caption: General experimental workflow for N-formylation.

Application Notes and Protocols: Isopropenyl Formate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental chemical transformation in the synthesis of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The formyl group can serve as a crucial building block, a protective group for amines and alcohols, or a precursor for other functional groups. While a variety of formylating agents are available, there is a notable lack of specific literature and detailed protocols on the application of isopropenyl formate (B1220265) for these purposes. Most available research focuses on related compounds like isopropyl formate or general formylating agents such as formic acid and ethyl formate.[1][2]

This document provides a comprehensive overview of the principles of formylation in pharmaceutical synthesis, drawing on established methodologies for common formylating agents as a proxy for the potential applications of isopropenyl formate. The protocols and data presented herein are based on analogous reactions and are intended to serve as a foundational guide for researchers exploring novel formylating agents.

Principles of Selective Formylation

In the synthesis of complex pharmaceutical intermediates, achieving selective formylation of a specific functional group in the presence of others is a primary challenge. The differential reactivity of functional groups towards electrophilic formylating agents is the key to achieving chemoselectivity. Generally, the nucleophilicity of common functional groups decreases in the order: amines > alcohols > phenols.[3] By carefully selecting the formylating agent and optimizing reaction conditions, it is possible to selectively target the desired functional group.

Key Factors Influencing Selectivity:

  • Nature of the Formylating Agent: Highly reactive agents may lead to over-reaction or lack of selectivity, while milder reagents can provide greater control.

  • Reaction Temperature: Lower temperatures generally enhance selectivity by favoring the reaction with the most nucleophilic site.

  • Catalysts: The use of acid or base catalysts can modulate the reactivity of either the substrate or the formylating agent, thereby influencing the reaction's selectivity.

  • Solvent: The choice of solvent can impact the solubility of reactants and influence reaction rates and equilibria.

Applications in Pharmaceutical Intermediate Synthesis

Formylation is a key step in the synthesis of numerous pharmaceutical compounds, including antivirals, anticancer agents, and others.

N-Formylation of Amines

The formylation of amines to produce formamides is a critical transformation. Formamides are important intermediates in the synthesis of various pharmaceuticals.[2]

Example Application: Synthesis of an Antiviral Intermediate

While no specific examples detailing the use of this compound in the synthesis of oseltamivir (B103847) (Tamiflu®) were found, formylation of amines is a general step in the synthesis of many antiviral drugs.[4][5] The following protocol is a generalized procedure for the N-formylation of a primary amine, a common step in the synthesis of complex nitrogen-containing heterocycles found in antiviral agents.

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of a Primary Amine

This protocol describes a general method for the chemoselective N-formylation of a primary amine in the presence of a hydroxyl group.

Materials:

  • Primary amine-containing substrate (1.0 eq)

  • This compound (or alternative formylating agent, e.g., Ethyl Formate) (1.5 - 3.0 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Optional: Catalyst (e.g., a mild Lewis acid or a solid-supported acid catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve the primary amine-containing substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If using a catalyst, add it to the solution.

  • Add the formylating agent (e.g., this compound) to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-formylated intermediate.

O-Formylation for Hydroxyl Group Protection

The protection of hydroxyl groups is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. Formate esters can serve as effective protecting groups for alcohols.[2]

Protocol 2: General Procedure for O-Formylation of a Primary Alcohol

This protocol provides a general method for the protection of a primary alcohol as a formate ester.

Materials:

  • Primary alcohol-containing substrate (1.0 eq)

  • This compound (or alternative formylating agent, e.g., Acetic Formic Anhydride) (1.2 - 2.0 eq)

  • Anhydrous Solvent (e.g., THF, DCM)

  • Base (e.g., Pyridine, Triethylamine)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

  • Dissolve the primary alcohol-containing substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the formylating agent to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the O-formylated product.

Data Presentation

The following tables summarize typical quantitative data for formylation reactions using common formylating agents. These values can serve as a benchmark when developing protocols with this compound.

Table 1: Comparison of Reagents for N-Formylation of Aniline

Formylating AgentCatalyst/ConditionsSolventTime (h)Yield (%)Reference
Formic AcidNeat, 80 °C-295[2]
Acetic Formic Anhydride-THF0.598[2]
Ethyl FormateLipaseToluene2492
2,2,2-Trifluoroethyl FormateNeat, 65 °C-199[6]

Table 2: Comparison of Reagents for O-Formylation of Benzyl Alcohol

Formylating AgentCatalyst/ConditionsSolventTime (h)Yield (%)Reference
Formic AcidH₂SO₄-4860[2]
Acetic Formic AnhydridePyridineDiethyl Ether190[2]
Ethyl FormateAmberlyst-15Ethyl Formate7.595[2]

Visualizations

Experimental Workflow for N-Formylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine Substrate in Anhydrous Solvent B Add Catalyst (Optional) A->B C Add this compound B->C D Stir and Monitor Progress (TLC/LC-MS) C->D E Quench with NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: A typical experimental workflow for an N-formylation reaction.

Logical Relationship of Formylation in API Synthesis

G Start Starting Material (Polyfunctional) Protect Selective Formylation (e.g., with this compound) Start->Protect Intermediate Formyl-Protected Intermediate Protect->Intermediate Transform Further Synthetic Transformations Intermediate->Transform Deprotect Deprotection of Formyl Group Transform->Deprotect API Active Pharmaceutical Ingredient (API) Deprotect->API

Caption: Role of formylation as a protection strategy in API synthesis.

Conclusion

While specific, detailed applications of this compound in the synthesis of pharmaceutical intermediates are not widely reported in scientific literature, its potential as a formylating agent can be inferred from the behavior of analogous formate esters. The protocols and data presented in these application notes, based on well-established formylation chemistry, provide a solid starting point for researchers and drug development professionals. Further investigation into the reactivity, selectivity, and scalability of this compound is warranted to establish its utility in modern pharmaceutical synthesis.

References

Application Notes and Protocols for the Purification of Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265) (prop-1-en-2-yl formate) is a volatile organic compound and an isomer of the more commonly known isopropyl formate. Its unique chemical structure, featuring a vinyl ester group, makes it a potentially valuable synthon in organic chemistry and drug development. However, the inherent reactivity and potential instability of the isopropenyl moiety can present challenges in its purification. This document provides an overview of potential purification methods for isopropenyl formate, drawing upon general principles for the purification of volatile esters and related vinyl compounds, due to the limited specific literature available for this particular compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₄H₆O₂--INVALID-LINK--
IUPAC Name prop-1-en-2-yl formate--INVALID-LINK--
Molecular Weight 86.09 g/mol --INVALID-LINK--
Boiling Point Not available in cited literature
Stability Potentially unstable, especially at elevated temperatures. Prone to polymerization or rearrangement.Inferred from general knowledge of vinyl esters.

Purification Methodologies

The choice of purification method will largely depend on the scale of the purification, the nature of the impurities, and the thermal stability of this compound. The primary impurities are likely to be unreacted starting materials from its synthesis (e.g., formic acid, propyne, or their derivatives) and byproducts such as acetone.[1]

Aqueous Work-up for Removal of Acidic Impurities

For crude this compound containing acidic impurities like formic acid, a simple aqueous work-up can be effective.

Protocol:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Gently shake the funnel, periodically venting to release any evolved carbon dioxide.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat the washing step with deionized water to remove any residual bicarbonate.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent.

G Crude Crude this compound Wash Wash with sat. NaHCO3 soln. Crude->Wash Separate Separate Layers Wash->Separate Dry Dry with Anhydrous MgSO4 Separate->Dry Filter Filter Dry->Filter Purified Purified this compound Filter->Purified

Figure 1: General workflow for the aqueous work-up of crude this compound.

Fractional Distillation

Fractional distillation is a standard technique for purifying volatile liquids with different boiling points.[2][3] Given the likely volatile nature of this compound, this method could be highly effective, provided the compound is thermally stable. The lack of a known boiling point necessitates careful execution, likely under reduced pressure to minimize thermal stress.

Experimental Protocol (General):

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[4]

  • Charge the Flask: Add the crude, dried this compound to the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Slowly increase the temperature and collect the fraction that distills at a constant temperature. If the compound is thermally sensitive, perform the distillation under reduced pressure.[5]

  • Analysis: Analyze the collected fractions for purity using a suitable analytical technique such as Gas Chromatography (GC).

G cluster_0 Distillation Setup cluster_1 Process Flask Crude this compound in Flask Column Fractionating Column Flask->Column Condenser Condenser Column->Condenser Receiver Receiving Flask Condenser->Receiver Heat Apply Heat Vaporize Vaporization Heat->Vaporize Separate Separation in Column Vaporize->Separate Condense Condensation Separate->Condense Collect Collect Purified Faction Condense->Collect

Figure 2: Logical flow of the fractional distillation process.

Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity samples of volatile compounds, preparative gas chromatography is a powerful technique.[6][7][8] It offers excellent separation efficiency and is suitable for small to medium-scale purifications.

Experimental Protocol (General):

  • Instrument Setup: Use a gas chromatograph equipped with a preparative-scale column and a fraction collector. The choice of the stationary phase will depend on the polarity of this compound and its impurities.

  • Method Development: Optimize the separation conditions (e.g., temperature program, carrier gas flow rate) on an analytical scale first.

  • Injection: Inject the crude sample onto the preparative column.

  • Fraction Collection: Collect the eluting peak corresponding to this compound in a cooled trap.

  • Purity Analysis: Analyze the collected fraction to confirm its purity.

G Sample Crude Sample Injection Column GC Column Separation Sample->Column Detector Detector Column->Detector Collector Fraction Collector Detector->Collector Waste Waste Detector->Waste Purified Purified this compound Collector->Purified

Figure 3: Workflow for purification by preparative gas chromatography.

Purity Assessment

The purity of the collected fractions should be assessed using appropriate analytical techniques.

Analytical MethodParameters to be Determined
Gas Chromatography (GC) Retention time, peak area (to calculate % purity)
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation of molecular weight and identification of impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton and carbon environments

Summary and Recommendations

The purification of this compound presents a challenge due to the limited availability of specific procedural literature. However, based on the general principles of purifying volatile esters, a combination of an initial aqueous work-up to remove acidic impurities, followed by fractional distillation under reduced pressure, is a logical starting point. For achieving very high purity on a smaller scale, preparative gas chromatography is a promising alternative.

Given the potential instability of the molecule, it is recommended to:

  • Perform all purification steps at the lowest feasible temperatures.

  • Avoid exposure to strong acids or bases, which could catalyze decomposition or polymerization.

  • Store the purified product at low temperatures and under an inert atmosphere.

Further research into the synthesis of this compound is likely to provide more specific details on its purification, as these steps are often integral to the synthetic protocols.[1][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isopropenyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of isopropenyl formate, providing potential causes and recommended solutions in a question-and-answer format.

Issue Question Potential Causes Troubleshooting Steps
Low or No Product Formation Why am I not getting any this compound product in my reaction?Inert Reactants: The reaction conditions may not be sufficient to overcome the activation energy. Catalyst Inactivity: The chosen catalyst may be unsuitable or deactivated. For instance, mercury-catalyzed transvinylation of isopropenyl acetate (B1210297) with formic acid has been reported to be unsuccessful. Equilibrium Issues: In transesterification reactions, the equilibrium may not favor product formation.Reaction Conditions: For the addition of formic acid to propyne, ensure adequate temperature and pressure. For transesterification, consider increasing the temperature. Catalyst Selection: For the addition of formic acid to propyne, consider using a ruthenium-based catalyst. For transesterification with isopropenyl acetate, explore alternative catalysts such as solid acids (e.g., Amberlyst-15) or other metal catalysts, as mercury-based catalysts may be ineffective. Shift Equilibrium: In transesterification, use a large excess of one reactant or remove a byproduct (e.g., acetic acid) as it forms to drive the reaction forward.
Low Yield My reaction is producing this compound, but the yield is very low. What can I do to improve it?Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized. Side Reactions: Undesired side reactions may be consuming the reactants or product. Incomplete Conversion: The reaction may not be reaching completion.Optimization: Systematically vary the reaction temperature, pressure, and time to find the optimal conditions for your specific setup. Minimize Side Reactions: Ensure an inert atmosphere if side reactions with air or moisture are suspected. Analyze byproducts to understand and mitigate their formation. Drive to Completion: For equilibrium-limited reactions like transesterification, use techniques to shift the equilibrium as mentioned above.
Product Decomposition My this compound appears to be decomposing during or after the reaction. Why is this happening and how can I prevent it?Hydrolysis: this compound is an ester and can be susceptible to hydrolysis, especially in the presence of acid or base and water. Thermal Instability: The compound may be unstable at the reaction or purification temperature.Control pH and Water Content: Ensure all reactants and solvents are dry. If an acidic or basic catalyst is used, neutralize the reaction mixture promptly during workup. Temperature Control: Use the lowest effective temperature for the reaction and purification (e.g., vacuum distillation).
Polymerization of Product The reaction mixture is becoming viscous or solidifying, suggesting polymerization. How can I avoid this?Radical Polymerization: The isopropenyl group is susceptible to radical polymerization, which can be initiated by heat, light, or impurities.Use of Inhibitors: Add a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture and to the purified product for storage. Exclude Light and Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
Difficulty in Purification I am having trouble purifying the this compound from the reaction mixture. What are the best methods?Close Boiling Points: The boiling point of this compound may be close to that of starting materials, byproducts, or the solvent. Azeotrope Formation: The product may form an azeotrope with other components in the mixture.Fractional Distillation: Use an efficient fractional distillation column to separate components with close boiling points. Azeotropic Distillation: If an azeotrope is suspected, consider adding a third component to break the azeotrope. Chromatography: For small-scale purification, column chromatography may be an option, but care must be taken to choose a suitable stationary phase and to avoid decomposition on the column.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are:

  • Direct addition of formic acid to propyne: This is an atom-economical method that directly forms the desired product.[1]

  • Transesterification of isopropenyl acetate with formic acid: This involves the exchange of the acetate group for a formate group. While this is a common strategy for vinyl esters, there is evidence to suggest that traditional mercury-based catalysts are ineffective for this specific transformation. Alternative catalysts may be required.

Q2: What catalysts are recommended for the synthesis of this compound?

A2: For the addition of formic acid to propyne, ruthenium-based catalysts have shown promise in related reactions. For the transesterification of isopropenyl acetate, acid catalysts such as sulfuric acid or solid acid catalysts like Amberlyst-15 could be explored. It is important to note that mercury salts with a strong mineral acid have been reported to be ineffective for the transesterification of isopropenyl acetate with formic acid.

Q3: What are the main byproducts to expect in the synthesis of this compound?

A3: In the addition of formic acid to propyne, potential byproducts could include isomers of this compound and oligomerization products. In the transesterification of isopropenyl acetate, the primary byproduct is acetic acid. Other potential byproducts can arise from side reactions such as hydrolysis (leading to acetone (B3395972) and formic acid) or polymerization.

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity of this compound can be assessed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and determine their relative abundance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the ester and vinyl moieties.

Q5: How should I store purified this compound?

A5: this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). To prevent polymerization, it is advisable to add a small amount of a stabilizer, such as hydroquinone or BHT.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely available in the literature, the following general methodologies can be adapted.

Method 1: Addition of Formic Acid to Propyne (Conceptual)

This method is based on the general principle of the addition of carboxylic acids to alkynes.

Reactants:

  • Formic Acid

  • Propyne

  • Catalyst (e.g., Ruthenium-based catalyst)

  • Solvent (optional, an inert, high-boiling solvent may be used)

Procedure:

  • A high-pressure reactor is charged with formic acid, the catalyst, and an optional solvent.

  • The reactor is sealed and purged with an inert gas.

  • Propyne is introduced into the reactor to the desired pressure.

  • The reaction mixture is heated to the target temperature and stirred for a set duration.

  • After the reaction, the reactor is cooled, and the excess pressure is carefully vented.

  • The crude product is purified, typically by fractional distillation under reduced pressure.

Note: This is a conceptual protocol and requires optimization of catalyst, solvent, temperature, pressure, and reaction time.

Method 2: Transesterification of Isopropenyl Acetate with Formic Acid

This method involves an equilibrium reaction and requires careful consideration of the catalyst and reaction conditions to favor product formation.

Reactants:

  • Isopropenyl Acetate

  • Formic Acid

  • Catalyst (e.g., Amberlyst-15 or another suitable acid catalyst)

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • A reaction flask equipped with a distillation head is charged with isopropenyl acetate, formic acid, the acid catalyst, and a polymerization inhibitor.

  • The mixture is heated to reflux.

  • The reaction progress is monitored by periodically taking samples and analyzing them (e.g., by GC).

  • To drive the equilibrium towards the product, the lower-boiling acetic acid byproduct can be selectively removed by distillation if there is a sufficient boiling point difference.

  • Once the reaction has reached the desired conversion, the mixture is cooled.

  • The solid catalyst is removed by filtration.

  • The crude product is purified by fractional distillation under reduced pressure.

Data Summary

Quantitative data for the synthesis of this compound is scarce in publicly available literature. The following table provides a conceptual framework for organizing experimental data.

Synthesis Method Catalyst Temperature (°C) Pressure (atm) Reaction Time (h) Yield (%) Key Challenges
Addition to PropyneRuthenium-based80 - 15010 - 504 - 24Potentially HighHandling of gaseous propyne, catalyst cost
TransesterificationAmberlyst-1580 - 12018 - 48VariableEquilibrium limitation, potential for side reactions

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis & Storage reactants Reactants: Formic Acid + Propyne OR Formic Acid + Isopropenyl Acetate reaction Reaction Vessel (Controlled Temp/Pressure) reactants->reaction catalyst Catalyst catalyst->reaction neutralization Neutralization (if acidic catalyst used) reaction->neutralization filtration Filtration (to remove solid catalyst) neutralization->filtration distillation Fractional Distillation (under vacuum) filtration->distillation analysis Purity Analysis (GC-MS, NMR, FTIR) distillation->analysis storage Storage (with stabilizer) analysis->storage

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound suboptimal_conditions Suboptimal Conditions (Temp, Pressure, Time) low_yield->suboptimal_conditions side_reactions Side Reactions (Hydrolysis, Polymerization) low_yield->side_reactions incomplete_conversion Incomplete Conversion (Equilibrium) low_yield->incomplete_conversion optimize_params Optimize Reaction Parameters suboptimal_conditions->optimize_params minimize_side_reactions Add Inhibitor, Ensure Dry Conditions side_reactions->minimize_side_reactions shift_equilibrium Remove Byproducts, Use Excess Reagent incomplete_conversion->shift_equilibrium

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Formylation with Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing formylation reactions using isopropenyl formate (B1220265). While isopropenyl formate is a potent acylating agent, detailed comparative studies on its application across a wide range of substrates are not extensively documented in publicly available literature. Therefore, this guide combines established principles of formylation with specific considerations for the use of an activated enol ester like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a formylating agent?

This compound is an enol ester of formic acid. It is a more reactive formylating agent than simple alkyl formates (e.g., ethyl formate) due to the greater leaving group ability of the enolate. The reaction is driven by the tautomerization of the released enol to acetone, which is an essentially irreversible process. This enhanced reactivity often allows for milder reaction conditions and shorter reaction times.

Q2: What are the primary applications of formylation in research and drug development?

Formylation is a versatile transformation with several key applications:

  • Protecting Group: The formyl group can be used to protect amines and alcohols during multi-step syntheses.

  • Synthetic Intermediate: Formamides are precursors to isocyanides and can be used in Vilsmeier-Haack type reactions.

  • Pharmacophore Component: The formyl group itself can be a crucial part of a pharmacophore, interacting with biological targets.

Q3: How should this compound be handled and stored?

While specific stability data for this compound is limited, enol esters, in general, can be sensitive to moisture and strong acids or bases. It is recommended to store this compound under an inert atmosphere (nitrogen or argon), in a cool, dry place, and away from strong oxidizing agents, acids, and bases.

Q4: What are the main byproducts of formylation with this compound?

The primary byproduct of a successful formylation reaction with this compound is acetone, which is formed from the tautomerization of the isopropenol leaving group. Acetone's volatility makes it relatively easy to remove from the reaction mixture.

Troubleshooting Guides

N-Formylation of Amines

Issue 1: Low or No Conversion to the Formamide

Potential Cause Troubleshooting Steps
Low Nucleophilicity of the Amine: Aromatic amines or sterically hindered amines may react slowly.1. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C). 2. Add a Catalyst: For less reactive amines, a catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a Brønsted acid can be beneficial. However, acid catalysis should be used with caution to avoid potential side reactions. 3. Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
Degradation of this compound: The reagent may have degraded due to improper storage or handling.1. Use Fresh Reagent: Ensure the this compound is of high purity and has been stored under anhydrous and inert conditions. 2. Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.
Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions.1. Optimize Temperature: Systematically increase the reaction temperature in increments (e.g., 10 °C) and monitor the effect on the reaction rate and purity. 2. Prolong Reaction Time: Allow the reaction to stir for an extended period, monitoring periodically for product formation.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Di-formylation of Primary Amines: The N-formylated product reacts further to give a di-formyl derivative.1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of this compound. 2. Slow Addition: Add the this compound slowly to the solution of the amine to maintain a low concentration of the formylating agent.
Reaction with Solvent: The solvent (e.g., an alcohol) may be competing with the amine for the formylating agent.1. Use an Inert Solvent: Switch to a non-reactive, aprotic solvent such as THF, dichloromethane, or acetonitrile.
O-Formylation of Alcohols

Issue 3: Low or No Conversion to the Formate Ester

Potential Cause Troubleshooting Steps
Low Nucleophilicity of the Alcohol: Alcohols are generally less nucleophilic than amines. Tertiary alcohols are particularly unreactive.1. Catalyst Addition: The use of a catalyst is often necessary. A base catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a strong non-nucleophilic base can be effective. 2. Increase Temperature: Heating the reaction (e.g., to 50-80 °C) is typically required.
Steric Hindrance: Bulky groups around the hydroxyl moiety can impede the reaction.1. Increase Reaction Time and Temperature: More forcing conditions may be necessary. 2. Use a More Potent Catalyst System: Consider screening different catalysts and catalyst loadings.

Issue 4: Ester Hydrolysis

Potential Cause Troubleshooting Steps
Presence of Water: Water in the reaction mixture or during work-up can lead to the hydrolysis of the product.1. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. 2. Neutral or Slightly Basic Work-up: Perform the aqueous work-up under neutral or slightly basic conditions (e.g., using a saturated sodium bicarbonate solution) to prevent acid-catalyzed hydrolysis.

Data Presentation

The following tables present illustrative data for the formylation of various substrates using this compound. Note: This data is representative and intended to serve as a template for recording experimental results. Optimal conditions will vary depending on the specific substrate and experimental setup.

Table 1: Illustrative Data for N-Formylation of Amines with this compound

EntryAmine SubstrateSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1BenzylamineTHFNone25195
2AnilineCH₂Cl₂None25392
34-NitroanilineAcetonitrileZnCl₂ (10)50875
4DibenzylamineTHFNone25298
5MorpholineCH₂Cl₂None250.599

Table 2: Illustrative Data for O-Formylation of Alcohols with this compound

EntryAlcohol SubstrateSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Benzyl AlcoholDioxaneDMAP (10)60490
2CyclohexanolTHFDMAP (10)60685
31-OctanolAcetonitrileDMAP (10)80888
4tert-ButanolDioxaneSc(OTf)₃ (5)8024<10

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of a Primary Amine
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Reagent Addition: Add this compound (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-formylated amine.

Protocol 2: General Procedure for O-Formylation of a Primary Alcohol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.). Dissolve the solids in an anhydrous aprotic solvent (e.g., THF or dioxane).

  • Reagent Addition: Add this compound (1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NaHCO₃ to remove the catalyst. Wash further with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Mechanism of formylation with this compound.

experimental_workflow A 1. Reaction Setup - Dissolve substrate in  anhydrous solvent - Add catalyst (if needed) B 2. Reagent Addition - Add this compound A->B C 3. Reaction - Stir at specified  temperature B->C D 4. Monitoring - TLC, LC-MS, or GC-MS C->D E 5. Work-up - Quench reaction - Aqueous extraction D->E Reaction Complete F 6. Purification - Column chromatography  or recrystallization E->F G 7. Characterization - NMR, MS, etc. F->G

General experimental workflow for formylation.

troubleshooting_formylation start Low Yield or No Reaction reagent_quality Is the isopropenyl formate fresh? start->reagent_quality is_amine Is the substrate an amine? amine_reactivity Low amine reactivity? is_amine->amine_reactivity Yes is_alcohol Is the substrate an alcohol? is_amine->is_alcohol No increase_temp_amine Increase temperature amine_reactivity->increase_temp_amine Yes add_catalyst_amine Consider a catalyst amine_reactivity->add_catalyst_amine Yes alcohol_reactivity Low alcohol reactivity? is_alcohol->alcohol_reactivity Yes add_catalyst_alcohol Add base catalyst (e.g., DMAP) alcohol_reactivity->add_catalyst_alcohol Yes increase_temp_alcohol Increase temperature alcohol_reactivity->increase_temp_alcohol Yes reagent_quality->is_amine Yes use_fresh_reagent Use fresh, anhydrous reagent reagent_quality->use_fresh_reagent No anhydrous_conditions Ensure anhydrous conditions use_fresh_reagent->anhydrous_conditions

side reactions and byproducts of isopropenyl formate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropenyl formate (B1220265). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthesis routes for isopropenyl formate and their associated side reactions?

A1: this compound is a reactive enol ester, and its synthesis can be approached through several routes, each with a unique profile of potential side reactions and byproducts. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Synthesis RouteStarting MaterialsCommon Side Reactions & Byproducts
Transesterification Isopropanol (B130326) and a vinyl ester (e.g., vinyl acetate)- Acetaldehyde (B116499) Formation: The vinyl alcohol byproduct of the transesterification reaction will tautomerize to acetaldehyde. - Reversible Reaction: The reaction is an equilibrium, which can limit the yield if the byproducts are not removed.
Addition of Formic Acid to Propyne (B1212725) Formic acid and propyne- Markovnikov vs. Anti-Markovnikov Addition: While the desired product is from Markovnikov addition, anti-Markovnikov addition can lead to the formation of cis/trans-1-propenyl formate. - Allene (B1206475) Formation: Rearrangement of propyne to allene under certain conditions can lead to other addition products.
Pyrolysis of Isopropyl Formate Isopropyl formate- Decomposition of Formic Acid: The primary byproducts are propene and formic acid. However, at elevated temperatures, formic acid can decompose further into carbon monoxide, carbon dioxide, and water.[1]
Reaction of Acetone (B3395972) with a Formylating Agent Acetone and a strong formylating agent (e.g., formic anhydride)- Self-condensation of Acetone: Under acidic or basic conditions, acetone can undergo aldol (B89426) condensation to form diacetone alcohol and mesityl oxide. - Decomposition of Formylating Agent: Strong formylating agents can be unstable and decompose.

Q2: My this compound yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors related to reaction equilibrium, reactant purity, and product stability.

Troubleshooting Low Yields:

Potential CauseRecommended Action
Equilibrium Limitations (especially in Transesterification) - Remove Byproducts: Use techniques like distillation to remove the lower-boiling byproduct (e.g., acetaldehyde from vinyl acetate (B1210297) transesterification) to drive the equilibrium towards the product. - Use Excess Reactant: Employ a molar excess of one of the reactants (typically the less expensive one) to shift the equilibrium.
Impure Starting Materials - Water Contamination: Water can hydrolyze the formate ester product back to formic acid and the enol of acetone (which tautomerizes to acetone). Ensure all reactants and solvents are anhydrous. - Contaminants in Reactants: Use high-purity starting materials to avoid side reactions. For example, impurities in propyne could lead to undesired addition products.
Product Decomposition - Control Temperature: this compound can be thermally sensitive. Avoid excessive heating during the reaction and purification steps. - Control pH: Both acidic and basic conditions can promote the hydrolysis of the ester. Neutralize the reaction mixture promptly during workup.
Suboptimal Catalyst Activity - Catalyst Choice: The choice of catalyst is critical. For transesterification, palladium or ruthenium catalysts are often used. For the addition of formic acid to propyne, a mercury salt or other electrophilic catalyst might be employed. Ensure the catalyst is active and not poisoned. - Catalyst Concentration: Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions.

Q3: I am observing unexpected peaks in my GC-MS analysis of the crude product. What are the probable identities of these impurities?

A3: The presence of unexpected peaks in your GC-MS analysis points to the formation of byproducts. The identity of these impurities is highly dependent on the synthetic route employed.

Common Impurities and Their Origins:

ImpurityLikely Synthesis Route of OriginReason for Formation
Acetone All routes (especially if decomposition occurs)Hydrolysis of the this compound product.
Isopropyl Alcohol TransesterificationUnreacted starting material or hydrolysis of the product followed by reduction.
Formic Acid All routes (especially pyrolysis)Hydrolysis of the product or unreacted starting material.
Acetic Anhydride, Diketene, Tar Routes analogous to isopropenyl acetate synthesis from ketene (B1206846)Side reactions of ketene or related intermediates.
Propene Pyrolysis of Isopropyl FormateThermal decomposition of the starting material.
Diisopropyl ether Syntheses involving isopropanol under acidic conditionsAcid-catalyzed dehydration of isopropanol.
Polymers/Oligomers All routesThis compound can be susceptible to polymerization, especially in the presence of radical initiators or certain catalysts.

A helpful initial step in identifying unknown peaks is to compare their mass spectra with library data for the suspected compounds.

Experimental Protocols

Synthesis of this compound via Transesterification of Vinyl Acetate with Isopropanol (Illustrative Protocol)

This is a general guideline and may require optimization for specific laboratory conditions.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve palladium(II) acetate and triphenylphosphine in anhydrous toluene.

  • Add anhydrous isopropanol and freshly distilled vinyl acetate to the flask. The molar ratio of vinyl acetate to isopropanol should be optimized, but a starting point of 2:1 can be used.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by GC-MS.

  • Once the reaction has reached equilibrium (or the desired conversion), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizing Reaction and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Prepare Anhydrous Reactants & Solvents mix Mix Reactants & Catalyst reactants->mix catalyst Prepare Catalyst Solution catalyst->mix reflux Reflux under Inert Atmosphere mix->reflux monitor Monitor by GC-MS reflux->monitor quench Quench Reaction monitor->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product Pure Isopropenyl Formate distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield or Impure Product check_reactants Check Reactant Purity (Water Content) start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_workup Analyze Workup & Purification start->check_workup dry_reactants Dry Reactants & Solvents check_reactants->dry_reactants optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp optimize_catalyst Optimize Catalyst Loading check_conditions->optimize_catalyst neutralize Ensure Proper Neutralization check_workup->neutralize distillation Optimize Distillation (Vacuum, Column) check_workup->distillation

References

Technical Support Center: Ruthenium-Catalyzed Isopropenyl Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ruthenium-catalyzed synthesis of isopropenyl formate (B1220265). Our aim is to help you improve reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of isopropenyl formate, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Conversion of Starting Materials 1. Catalyst Inactivity: The ruthenium catalyst may be deactivated due to improper handling, exposure to air or moisture, or impurities in the reagents. 2. Insufficient Reaction Temperature: The activation energy for the catalytic cycle may not be reached. 3. Incorrect Reagent Stoichiometry: An improper ratio of propyne (B1212725) to formic acid can hinder the reaction.1. Catalyst Handling: Ensure the ruthenium catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by GC or TLC to find the optimal temperature. 3. Stoichiometry Adjustment: Systematically vary the molar ratio of propyne to formic acid to determine the optimal balance for your specific conditions.
Low Yield of this compound 1. Catalyst Decomposition: The catalyst may degrade over the course of the reaction, leading to a decrease in catalytic activity. 2. Suboptimal Ligand Choice: The electronic and steric properties of the ligands on the ruthenium center can significantly impact catalyst activity and selectivity. 3. Presence of Water: Water can lead to the hydrolysis of the desired product and can also affect the catalyst's performance.1. Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Ligand Screening: If using a custom catalyst, consider screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to improve performance. 3. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The use of molecular sieves can help to remove trace amounts of water.
Formation of Significant Side Products 1. Isomerization: Formation of the anti-Markovnikov product (propenyl formate) can occur. 2. Polymerization: Propyne or the product may polymerize under the reaction conditions. 3. Decarbonylation: Formic acid can decompose to carbon monoxide and water, which can poison the catalyst.1. Ligand and Catalyst Choice: The regioselectivity is often influenced by the catalyst and ligands. Some ruthenium catalysts are specifically designed for Markovnikov-selective additions.[1] 2. Temperature and Concentration Control: Lowering the reaction temperature and reactant concentrations can sometimes minimize polymerization. 3. Additives: The addition of a co-catalyst or specific additives may suppress decarbonylation pathways.
Difficulty in Product Purification 1. Residual Ruthenium Catalyst: The final product may be contaminated with the ruthenium catalyst, which can be difficult to remove. 2. Formation of High-Boiling Impurities: Side reactions can lead to the formation of impurities with boiling points close to that of the product.1. Quenching and Filtration: After the reaction, add a scavenger like triphenylphosphine (B44618) to bind to the ruthenium, followed by filtration through a pad of silica (B1680970) gel or activated carbon. 2. Optimized Distillation: Use fractional distillation under reduced pressure to carefully separate the product from impurities. Analyze fractions by GC to ensure purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the ruthenium-catalyzed synthesis of this compound from propyne and formic acid?

A1: The reaction proceeds via a hydrocarboxylation mechanism. While the exact intermediates can vary depending on the specific ruthenium catalyst used, a plausible pathway involves the coordination of propyne to the ruthenium center, followed by the insertion of the alkyne into a Ru-H or Ru-O bond formed from formic acid. This leads to the formation of a ruthenium-vinyl intermediate, which then undergoes reductive elimination to yield this compound and regenerate the active catalyst. The reaction is a regioselective Markovnikov addition of the carboxylate to the internal carbon of the alkyne.[1][2]

Q2: Which ruthenium catalysts are most effective for this synthesis?

A2: Several ruthenium complexes have shown efficacy in catalyzing the addition of carboxylic acids to alkynes. A notable catalyst for the hydrocarboxylation of propyne is [Ru(µ-O₂CH)(CO)₂(PPh₃)]₂.[2] Other ruthenium(II) and ruthenium(IV) complexes with phosphine ligands have also been successfully employed for the Markovnikov addition of carboxylic acids to terminal alkynes.[1] The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using gas chromatography (GC) or thin-layer chromatography (TLC). For GC analysis, aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of starting materials and the formation of the product. For TLC, a suitable solvent system (e.g., hexane/ethyl acetate) can be used to separate the starting materials from the product.

Q4: What are the key safety precautions to consider during this experiment?

A4: Propyne is a flammable gas and should be handled with care in a well-ventilated fume hood. The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions. Ruthenium compounds can be toxic, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Experimental Protocols

Representative Protocol for Ruthenium-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups and catalyst systems.

Materials:

  • Ruthenium catalyst (e.g., [Ru(µ-O₂CH)(CO)₂(PPh₃)]₂)

  • Formic acid (anhydrous)

  • Propyne

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

  • Schlenk flask or pressure reactor

  • Inert gas supply (nitrogen or argon)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., 0.1-2 mol%) in the anhydrous, degassed solvent.

  • Reagent Addition: Add anhydrous formic acid (1.0 equivalent) to the catalyst solution via syringe.

  • Propyne Introduction: Introduce propyne (1.0-1.5 equivalents) into the reaction vessel. This can be done by bubbling a known mass of the gas through the solution or by pressurizing the reactor with propyne.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by GC or TLC until the starting materials are consumed or the product concentration plateaus.

  • Work-up: Cool the reaction mixture to room temperature. If necessary, quench the catalyst by adding a suitable scavenger. Filter the mixture through a short plug of silica gel to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Reaction_Mechanism Ru_cat [Ru]-H Catalyst Intermediate1 π-Alkyne Complex Ru_cat->Intermediate1 Propyne Propyne Propyne->Intermediate1 Coordination Formic_Acid Formic Acid Formic_Acid->Ru_cat Oxidative Addition Intermediate2 Ru-Vinyl Intermediate Intermediate1->Intermediate2 Migratory Insertion Product This compound Intermediate2->Product Reductive Elimination Regen_Cat Regenerated [Ru]-H Intermediate2->Regen_Cat Experimental_Workflow Start Start Setup Setup Reaction Under Inert Atmosphere Start->Setup Add_Cat_Solvent Add Ruthenium Catalyst and Solvent Setup->Add_Cat_Solvent Add_Formic_Acid Add Formic Acid Add_Cat_Solvent->Add_Formic_Acid Add_Propyne Introduce Propyne Add_Formic_Acid->Add_Propyne React Heat and Stir Add_Propyne->React Monitor Monitor Reaction (GC/TLC) React->Monitor Monitor->React Continue Reaction Workup Reaction Work-up Monitor->Workup Reaction Complete Purify Purification (Distillation) Workup->Purify End Pure this compound Purify->End Troubleshooting_Logic Start Low Yield Observed Check_Conversion Check Conversion of Starting Materials Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Catalyst_Issue Catalyst Inactive? Low_Conversion->Catalyst_Issue Temp_Issue Temperature Too Low? Low_Conversion->Temp_Issue Stoich_Issue Incorrect Stoichiometry? Low_Conversion->Stoich_Issue Side_Products Significant Side Products? High_Conversion->Side_Products Solution_Catalyst Use fresh catalyst, handle under inert atmosphere Catalyst_Issue->Solution_Catalyst Solution_Temp Increase temperature incrementally Temp_Issue->Solution_Temp Solution_Stoich Optimize reactant ratio Stoich_Issue->Solution_Stoich Yes_Side_Products Yes Side_Products->Yes_Side_Products Yes No_Side_Products No Side_Products->No_Side_Products No Solution_Side_Products Optimize conditions (temp, conc.), screen ligands Yes_Side_Products->Solution_Side_Products Purification_Loss Product Loss During Purification? No_Side_Products->Purification_Loss Solution_Purification Optimize purification protocol Purification_Loss->Solution_Purification

References

stability of isopropenyl formate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of isopropenyl formate (B1220265) under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is isopropenyl formate and why is its stability a concern?

This compound is an enol ester of formic acid. Its structure, containing a carbon-carbon double bond adjacent to the ester oxygen, makes it a highly reactive compound. This reactivity is beneficial in many synthetic applications, such as acylation reactions, but also makes it susceptible to degradation under various conditions, which can impact reaction yields and product purity.

Q2: How stable is this compound to hydrolysis?

This compound is highly susceptible to hydrolysis, which breaks the ester bond to form formic acid and isopropenyl alcohol. Isopropenyl alcohol is the enol tautomer of acetone (B3395972) and will rapidly tautomerize to the more stable acetone. This hydrolysis can be catalyzed by both acids and bases.

Q3: What is the expected trend of this compound stability with changing pH?

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 7): Hydrolysis is catalyzed by acid. The rate of hydrolysis increases as the pH decreases.

  • Neutral Conditions (pH ≈ 7): While slower than under acidic or basic conditions, hydrolysis can still occur, especially in the presence of water and elevated temperatures.

  • Basic Conditions (pH > 7): Hydrolysis is rapid under basic conditions. The rate of hydrolysis increases as the pH increases.

Due to a lack of specific experimental data for this compound, the following table provides hydrolysis half-life data for the related compound, isopropyl formate, to illustrate the general trend of ester stability with pH. It is expected that this compound will hydrolyze significantly faster due to the reactivity of the enol ester functionality.

pHHalf-life of Isopropyl Formate at 25°CExpected Trend for this compound
673 days[1]Significantly shorter half-life
77.3 days[1]Significantly shorter half-life
817.6 hours[1]Significantly shorter half-life
91.76 hours[1]Significantly shorter half-life

Q4: What is the thermal stability of this compound?

Q5: How should this compound be stored to ensure its stability?

To maximize its shelf life, this compound should be stored in a cool, dry, and well-ventilated place, away from heat, open flames, and strong oxidizing agents.[2][3] It should be kept in a tightly sealed container to prevent contact with moisture and air, which can lead to hydrolysis and polymerization, respectively. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

Problem 1: Low yield in an acylation reaction using this compound.

  • Possible Cause: Degradation of this compound before or during the reaction.

    • Solution: Ensure the this compound is of high purity and has been stored correctly. Use freshly opened or distilled reagent.

  • Possible Cause: Presence of moisture in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Possible Cause: Reaction temperature is too high or reaction time is too long.

    • Solution: Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress by techniques like TLC or GC to determine the optimal endpoint.

Problem 2: Formation of acetone as a byproduct.

  • Possible Cause: Hydrolysis of this compound.

    • Solution: This is a strong indicator of water contamination. Implement rigorous anhydrous techniques. The presence of acidic or basic impurities can also catalyze this process. Purify all reagents and solvents before use.

Problem 3: Polymerization of the reaction mixture.

  • Possible Cause: this compound can undergo polymerization, especially in the presence of radical initiators, light, or heat.

    • Solution: Store this compound in a dark bottle and consider adding a radical inhibitor (e.g., hydroquinone) if polymerization is a persistent issue, provided it does not interfere with the desired reaction. Conduct the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for an Acylation Reaction Using this compound

This protocol provides a general guideline for the acylation of an alcohol. The specific conditions may need to be optimized for different substrates.

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent.

  • Reaction Setup: Assemble the reaction apparatus under a stream of dry nitrogen or argon.

  • Reagents:

    • Substrate (alcohol): Ensure it is dry and free of impurities.

    • This compound: Use a fresh, high-purity sample.

    • Solvent: Use an anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Catalyst (if required): For example, a Lewis acid or a base. Ensure the catalyst is anhydrous.

  • Procedure: a. Dissolve the alcohol substrate and catalyst (if used) in the anhydrous solvent under an inert atmosphere. b. Cool the reaction mixture to the desired temperature (e.g., 0°C). c. Add this compound dropwise to the reaction mixture with stirring. d. Monitor the reaction progress by TLC or GC. e. Upon completion, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of sodium bicarbonate for acid-catalyzed reactions). f. Perform an aqueous workup to remove the catalyst and byproducts. g. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. h. Purify the product by column chromatography or distillation.

Visualizations

Hydrolysis_Pathway cluster_catalyst IPF This compound Intermediate Tetrahedral Intermediate IPF->Intermediate + H₂O H2O H₂O Catalyst H⁺ or OH⁻ Intermediate->IPF Products Formic Acid + Isopropenyl Alcohol Intermediate->Products Catalyzed Acetone Acetone Products->Acetone Tautomerization

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow start Start prep Prepare Anhydrous Reagents & Glassware start->prep setup Assemble Reaction Under Inert Atmosphere prep->setup dissolve Dissolve Substrate & Catalyst setup->dissolve cool Cool Reaction Mixture dissolve->cool add_ipf Add this compound cool->add_ipf monitor Monitor Reaction (TLC/GC) add_ipf->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup quench->workup dry Dry Organic Layer workup->dry purify Purify Product dry->purify end End purify->end

Caption: General experimental workflow for acylation.

References

Technical Support Center: Troubleshooting Low Yields in Isopropenyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isopropenyl formate (B1220265) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of isopropenyl formate, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the potential methods for synthesizing this compound?

While specific literature on the high-yield synthesis of this compound is limited, a plausible route is through the transesterification of a commercially available isopropenyl ester, such as isopropenyl acetate (B1210297), with formic acid. This method is analogous to the synthesis of other vinyl and isopropenyl esters. Another potential, though less common, method could involve the direct addition of formic acid to propyne, which would require specific catalytic conditions to ensure the correct regioselectivity.

Q2: I attempted to synthesize this compound by reacting isopropenyl acetate with formic acid using a mercury salt catalyst and a strong mineral acid, but the reaction failed. Why?

This is a critical point to note. Published patent literature explicitly states that the treatment of isopropenyl acetate with formic acid in the presence of a mercury salt and a strong mineral acid does not produce this compound.[1] This indicates that this seemingly straightforward acid-catalyzed ester exchange is not a viable synthetic route under these conditions and alternative methods should be pursued.

Q3: What are the main factors that can contribute to low yields in organic reactions in general?

Low yields in organic synthesis can often be attributed to a range of factors that can be systematically investigated. These include:

  • Incomplete Reactions: The reaction may not have reached equilibrium or may be proceeding very slowly.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target molecule.

  • Product Decomposition: The desired product may be unstable under the reaction conditions and degrade over time.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps such as extraction, distillation, and chromatography.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction or poison catalysts.

  • Suboptimal Reaction Conditions: Factors such as temperature, pressure, reaction time, and catalyst choice can have a significant impact on the reaction outcome.

Troubleshooting Guide for Low Yields in this compound Synthesis

This guide focuses on a hypothetical transesterification reaction for the synthesis of this compound, as it represents a plausible synthetic strategy.

Problem 1: Low Conversion of Starting Materials

Question: My reaction shows a low conversion of the starting isopropenyl acetate (or other precursor) to this compound. What are the likely causes and how can I address them?

Answer: Low conversion is a common issue and can often be resolved by optimizing the reaction conditions.

  • Catalyst Inactivity or Insufficiency:

    • Troubleshooting: The choice of catalyst is crucial for transesterification. Both acid and base catalysts can be employed.[2] If using an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), ensure it is not hydrated, as water can inhibit the reaction. If using a base catalyst (e.g., sodium methoxide), ensure it is fresh and has not been deactivated by exposure to air or moisture. Consider increasing the catalyst loading incrementally.

  • Unfavorable Reaction Equilibrium:

    • Troubleshooting: Transesterification is an equilibrium-limited process.[2] To drive the reaction towards the product, one of the reactants can be used in large excess. In this case, using an excess of formic acid might be beneficial. Alternatively, removing one of the byproducts as it is formed can also shift the equilibrium. For instance, if the reaction produces a volatile alcohol as a byproduct, it could potentially be removed by distillation.

  • Insufficient Reaction Time or Temperature:

    • Troubleshooting: The reaction may simply be slow. Monitor the reaction progress over a longer period using techniques like TLC, GC, or NMR. A moderate increase in temperature can also increase the reaction rate, but be cautious as this may also promote side reactions or product decomposition.

Problem 2: Formation of Significant Byproducts

Question: My reaction mixture contains multiple spots on TLC, and the yield of the desired this compound is low. How can I improve the selectivity?

Answer: The formation of byproducts is a key reason for low yields. Identifying and minimizing these side reactions is essential.

  • Potential Side Reactions:

    • Hydrolysis: The presence of water can lead to the hydrolysis of the starting ester and the product. Ensure all reagents and solvents are anhydrous.

    • Polymerization: Isopropenyl esters can be prone to polymerization, especially at higher temperatures or in the presence of certain catalysts. The addition of a polymerization inhibitor (e.g., hydroquinone) might be beneficial.

    • Decomposition: The product, this compound, may be unstable under the reaction conditions. It is important to monitor the reaction and work it up as soon as it is complete to avoid prolonged exposure to harsh conditions.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

    • Catalyst Choice: The type of catalyst can significantly influence the reaction pathway. A milder catalyst may favor the desired transformation while minimizing side reactions. Screening different acid or base catalysts is recommended.

    • Order of Addition: The order in which reagents are added can sometimes affect the outcome of the reaction. Consider adding one of the reactants slowly to the reaction mixture.

Problem 3: Significant Product Loss During Workup and Purification

Question: I have evidence of a good yield in the crude reaction mixture, but the isolated yield after purification is very low. Where am I losing my product?

Answer: Product loss during the workup and purification stages is a frequent cause of low isolated yields.

  • Extraction Losses:

    • Troubleshooting: Ensure that the solvent used for extraction has the appropriate polarity to efficiently extract your product. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Back-extract the aqueous layer to recover any dissolved product.

  • Distillation Losses:

    • Troubleshooting: this compound is likely to be a volatile compound. During solvent removal by rotary evaporation, co-distillation with the solvent can lead to significant product loss. Use a lower temperature and higher pressure on the rotary evaporator. For final purification by distillation, ensure the distillation apparatus is efficient and that the collection flask is adequately cooled.

  • Chromatography Issues:

    • Troubleshooting: If using column chromatography, the product may be adsorbing irreversibly to the stationary phase (e.g., silica (B1680970) gel). Using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent can sometimes help. The product may also be volatile and evaporate from the column if it is run too slowly.

Data Presentation

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterRange/OptionsPotential Impact on YieldTroubleshooting Focus
Catalyst Acid (e.g., H₂SO₄, PTSA), Base (e.g., NaOCH₃), Enzyme (e.g., Lipase)HighScreen different catalysts to find the optimal balance between reaction rate and selectivity.
Catalyst Loading 0.1 - 10 mol%ModerateTitrate catalyst loading to find the minimum amount required for efficient conversion to avoid side reactions.
Reactant Stoichiometry Excess of formic acid or isopropenyl acetateHighUse a large excess of the less expensive reagent to drive the equilibrium towards the product.
Temperature Room temperature to refluxHighOptimize temperature to achieve a reasonable reaction rate without causing product decomposition or byproduct formation.
Reaction Time 1 - 24 hoursModerateMonitor the reaction progress to determine the optimal time for maximum conversion without product degradation.
Solvent Aprotic (e.g., Toluene, THF), Protic (e.g., excess reactant)ModerateEnsure the solvent is anhydrous and inert under the reaction conditions.

Experimental Protocols

Given the lack of a specific, validated protocol in the literature, the following is a general methodology for a hypothetical transesterification reaction to synthesize this compound. This should be used as a starting point for optimization.

General Protocol for Transesterification of Isopropenyl Acetate with Formic Acid

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add isopropenyl acetate (1.0 equivalent) and a suitable anhydrous solvent (e.g., toluene).

  • Reagent Addition: Add an excess of formic acid (e.g., 2-5 equivalents) to the reaction mixture.

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., 0.1-1 mol% of a strong acid like sulfuric acid, or a base like sodium methoxide).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC analysis at regular intervals.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate if an acid catalyst was used, or a mild acid if a base catalyst was used).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purification: Carefully remove the solvent by rotary evaporation at a reduced temperature. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Troubleshooting_Low_Yield cluster_conversion Low Conversion Issues cluster_byproducts Byproduct Formation Issues cluster_workup Workup & Purification Losses start Low Yield of This compound check_conversion Check Conversion of Starting Material start->check_conversion check_byproducts Analyze for Byproducts start->check_byproducts check_workup Review Workup and Purification Procedure start->check_workup catalyst Inactive/Insufficient Catalyst check_conversion->catalyst equilibrium Unfavorable Equilibrium check_conversion->equilibrium time_temp Insufficient Time/ Temperature check_conversion->time_temp hydrolysis Hydrolysis check_byproducts->hydrolysis polymerization Polymerization check_byproducts->polymerization decomposition Product Decomposition check_byproducts->decomposition extraction_loss Extraction Losses check_workup->extraction_loss distillation_loss Distillation/Evaporation Losses check_workup->distillation_loss chromatography_loss Chromatography Issues check_workup->chromatography_loss catalyst_sol Change/Increase Catalyst Ensure Anhydrous Conditions catalyst->catalyst_sol equilibrium_sol Use Excess Reagent Remove Byproduct equilibrium->equilibrium_sol time_temp_sol Increase Reaction Time/ Temperature Moderately time_temp->time_temp_sol hydrolysis_sol Use Anhydrous Reagents/Solvents hydrolysis->hydrolysis_sol polymerization_sol Lower Temperature Add Inhibitor polymerization->polymerization_sol decomposition_sol Reduce Reaction Time Optimize Temperature decomposition->decomposition_sol extraction_sol Optimize Solvent Multiple Extractions extraction_loss->extraction_sol distillation_sol Use Lower Temperature Efficient Apparatus distillation_loss->distillation_sol chromatography_sol Change Stationary Phase Optimize Eluent chromatography_loss->chromatography_sol

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

Transesterification_Pathway isopropenyl_acetate Isopropenyl Acetate isopropenyl_formate This compound (Product) isopropenyl_acetate->isopropenyl_formate formic_acid Formic Acid formic_acid->isopropenyl_formate catalyst Catalyst (Acid or Base) catalyst->isopropenyl_formate acetic_acid Acetic Acid (Byproduct) isopropenyl_formate->acetic_acid +

Caption: A simplified reaction scheme for the proposed transesterification synthesis of this compound.

References

purification strategies to remove ruthenium catalyst from isopropenyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of ruthenium catalysts from isopropenyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual ruthenium catalyst from my isopropenyl formate product?

A1: The primary strategies for removing ruthenium residues from organic products like this compound can be broadly categorized into three main approaches: adsorption, extraction, and precipitation.[1]

  • Adsorption: This involves using solid materials that bind to the ruthenium species, which are then removed by filtration. Common adsorbents include activated carbon, silica (B1680970) gel, and specialized metal scavengers.[2][3][4]

  • Extraction: This method utilizes a solvent, often an aqueous solution, to selectively dissolve and remove the ruthenium catalyst from the organic product phase.[5]

  • Precipitation: In this technique, a reagent is added to the reaction mixture to form an insoluble complex with the ruthenium, which can then be filtered off.[1]

The choice of method depends on factors such as the specific ruthenium catalyst used, the desired final purity of the this compound, and the scale of the reaction.

Q2: My this compound is still colored after initial purification attempts. What could be the cause and how can I fix it?

A2: A persistent color in your this compound product is a strong indicator of residual ruthenium complexes.[5][6] This can happen if the initial purification method was not efficient enough or if the ruthenium species are strongly chelated to the product or impurities.

Troubleshooting Steps:

  • Quantify the Ruthenium Content: Before further purification, it is advisable to determine the concentration of residual ruthenium using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This will help in selecting the most appropriate secondary purification method.

  • Sequential Treatment: A combination of purification methods is often more effective. For example, an initial treatment with a scavenger could be followed by a pass through a pad of activated carbon or silica gel.[4]

  • Optimize Contact Time and Temperature: The efficiency of adsorbents and scavengers can be dependent on the contact time and temperature. Increasing the stirring time or gently heating the mixture (if compatible with this compound stability) may improve ruthenium removal.[7]

  • Consider a Different Scavenger: Not all scavengers are equally effective for all ruthenium catalysts. If one type of scavenger (e.g., a thiol-based one) is not working, consider trying one with a different functional group, such as an amine or a phosphine-based scavenger.[7][8]

Q3: Can I use activated carbon to remove ruthenium from this compound? Are there any potential downsides?

A3: Yes, activated carbon is a widely used and cost-effective adsorbent for removing ruthenium catalysts.[1][2][3] It can selectively adsorb the metal complexes, which are then removed by filtration.[2][3]

Potential Downsides:

  • Product Loss: Activated carbon can sometimes adsorb the desired product along with the catalyst, leading to a reduction in yield. It is crucial to perform small-scale trials to optimize the amount of activated carbon used.

  • Variable Performance: The effectiveness of activated carbon can vary depending on its source, particle size, and surface properties.[2]

  • Fine Particles: Fine particles of activated carbon can be difficult to filter completely, potentially contaminating the final product. Using a celite plug during filtration can help mitigate this issue.

Q4: I am concerned about the stability of this compound during the purification process. What are the mildest purification methods available?

A4: Given the potential reactivity of this compound, milder purification methods that avoid harsh reagents or high temperatures are recommended.

  • Silica Gel Filtration: Simply passing the crude product through a plug of silica gel can be effective in removing some ruthenium species, especially if the catalyst has been modified to be more polar.[9][10]

  • Metal Scavengers at Room Temperature: Many silica-based and polymeric scavengers are effective at room temperature, minimizing the risk of product degradation.[7]

  • Aqueous Extraction: If your ruthenium catalyst or its byproducts have some water solubility, simple aqueous washes can be a very mild and effective way to reduce the ruthenium content.[5] This is particularly effective for catalysts designed with water-soluble ligands.[5]

Troubleshooting Guide

Problem: High levels of ruthenium contamination detected in the final this compound product (>10 ppm).

This is a critical issue, especially in pharmaceutical applications where strict limits on heavy metal impurities are enforced.[8][11]

Troubleshooting Workflow:

troubleshooting_workflow start High Ru Contamination (>10 ppm) quantify Quantify Ru Level (ICP-MS) start->quantify select_method Select Purification Strategy quantify->select_method scavenger Use Metal Scavenger select_method->scavenger High affinity needed carbon Activated Carbon Treatment select_method->carbon Cost-effective option extraction Aqueous Extraction select_method->extraction Water-soluble catalyst protocol_scavenger Follow Scavenger Protocol scavenger->protocol_scavenger protocol_carbon Follow Activated Carbon Protocol carbon->protocol_carbon protocol_extraction Follow Aqueous Extraction Protocol extraction->protocol_extraction re_quantify Re-quantify Ru Level protocol_scavenger->re_quantify protocol_carbon->re_quantify protocol_extraction->re_quantify pass Ru Level < 10 ppm re_quantify->pass Success fail Ru Level > 10 ppm re_quantify->fail Failure combine Combine Methods (e.g., Scavenger + Carbon) fail->combine combine->select_method protocol_selection start Start Purification initial_ru Initial Ru Level? start->initial_ru high_ru High (>500 ppm) initial_ru->high_ru High low_ru Low (<500 ppm) initial_ru->low_ru Low scavenger Use Metal Scavenger (Protocol 2) high_ru->scavenger carbon Use Activated Carbon (Protocol 1) low_ru->carbon final_purity Check Final Purity (ICP-MS) scavenger->final_purity check_solubility Is Catalyst Water-Soluble? carbon->check_solubility extraction Consider Aqueous Extraction extraction->final_purity yes_sol Yes check_solubility->yes_sol Yes no_sol No check_solubility->no_sol No yes_sol->extraction no_sol->final_purity end Purification Complete final_purity->end

References

managing the high reactivity of isopropenyl formate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Isopropenyl Formate (B1220265)

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the high reactivity of isopropenyl formate in synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly reactive?

This compound (prop-1-en-2-yl formate) is an organic compound featuring a formate ester attached to an isopropenyl group.[1] Its high reactivity stems from two key structural features:

  • The Isopropenyl Group: The carbon-carbon double bond is susceptible to polymerization, a reaction that can be initiated by heat, light, or the presence of radical initiators like peroxides.[2]

  • The Formate Ester: The ester linkage can be cleaved, allowing the molecule to act as a formylating agent, transferring a formyl group (-CHO) to other molecules.[3] This reactivity makes it a valuable reagent but also necessitates careful handling.

Q2: How should I properly store this compound to prevent degradation and polymerization?

Proper storage is critical to maintain the purity and viability of this compound. Key recommendations include storing the compound in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][5] Containers should be tightly closed to prevent moisture ingress and leakage.[6] For long-term storage, refrigeration and the use of an inert atmosphere (like nitrogen or argon) are recommended to minimize oxygen exposure, which can initiate peroxide formation and subsequent polymerization.[2] The addition of polymerization inhibitors is also a common practice.

Q3: What are common polymerization inhibitors used with vinyl esters like this compound?

While specific data for this compound is limited, analogous unsaturated compounds benefit from the addition of radical scavengers to prevent polymerization.[2] The choice of inhibitor and its concentration should be determined experimentally to ensure it does not interfere with downstream reactions.

Inhibitor Typical Concentration (ppm) Mechanism of Action
Hydroquinone (HQ) 50 - 1000Reacts with and neutralizes free radicals.[2]
4-methoxyphenol (MEHQ) 10 - 1000Effective free radical scavenger.[2]
Butylated hydroxytoluene (BHT) 10 - 200Free radical scavenger.[2]
4-tert-butylcatechol (TBC) 10 - 100Potent free radical scavenger, often requires oxygen for activation.[2]

Q4: What are the primary applications of this compound in synthesis?

This compound is a versatile reagent primarily used as a formylating agent .[3] It can efficiently introduce a formyl group onto primary and secondary amines (N-formylation) and, in some cases, alcohols (O-formylation). This is a crucial transformation in the synthesis of many pharmaceuticals and complex organic molecules.[7] Additionally, its ability to act as a solvent for certain organic transformations can be advantageous, promoting homogeneous reaction conditions.[3]

Troubleshooting Guide

Problem 1: My this compound has become viscous or solidified in the bottle.

  • Likely Cause: Polymerization has occurred. This can be triggered by improper storage conditions such as exposure to heat, light, or oxygen.[2]

  • Solution: Do not use the material. The presence of polymer will significantly impact reaction stoichiometry and introduce impurities. Review your storage procedures immediately.[2] For future batches, ensure storage is in a cool, dark place, preferably under an inert atmosphere, and consider adding a suitable inhibitor.[2] Attempting to purify by distillation can be hazardous as heating can promote further, potentially runaway, polymerization.[2]

Problem 2: My formylation reaction is giving a low yield.

Low yields in formylation reactions can arise from several factors.[8] A systematic approach to troubleshooting is recommended.[9]

  • Reagent Quality: The this compound may have partially degraded or polymerized. Verify the purity of your starting material.

  • Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.

    • Temperature: Ensure the reaction is maintained at the optimal temperature. Some reactions may require cooling to prevent side-product formation.[8]

    • Catalyst: The choice of catalyst can dramatically affect yield. For N-formylations, a variety of conditions can be employed, from simple heating with formic acid esters to catalyzed reactions.[10][11]

  • Incomplete Reaction: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has reached completion.[8] If the reaction stalls, adding more reagent might be an option.[8]

Troubleshooting Flowchart: Low Yield in Formylation Reaction

G Troubleshooting: Low Yield in Formylation Reaction Start Low Yield Observed CheckPurity Verify Purity of this compound and Substrate Start->CheckPurity Impure Purify Reagents (e.g., Distillation) CheckPurity->Impure Impure Pure Review Reaction Conditions CheckPurity->Pure Pure Impure->CheckPurity CheckTemp Is Temperature Optimal? Pure->CheckTemp AdjustTemp Adjust Temperature (Cool or Heat) CheckTemp->AdjustTemp No CheckTime Is Reaction Complete? (Monitor by TLC/HPLC) CheckTemp->CheckTime Yes AdjustTemp->CheckTime IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckCatalyst Is Catalyst Appropriate/Active? CheckTime->CheckCatalyst Yes IncreaseTime->CheckTime ChangeCatalyst Screen Different Catalysts or Increase Loading CheckCatalyst->ChangeCatalyst No Success Yield Improved CheckCatalyst->Success Yes ChangeCatalyst->Success Failure Consult Literature for Alternative Procedures

Caption: A logical workflow for diagnosing and resolving low-yield formylation reactions.

Problem 3: I am observing significant side-product formation.

  • Likely Causes:

    • Reaction Temperature is too high: This can provide the activation energy for undesired reaction pathways.

    • Incorrect Stoichiometry: Using a large excess of this compound may lead to multiple formylations or other side reactions.

    • Cross-Reactivity: The substrate may have multiple reactive sites (e.g., both an amine and a hydroxyl group), leading to a mixture of products.

  • Solutions:

    • Temperature Control: Perform the reaction at a lower temperature.[8] Add reagents dropwise to control any exotherms.[8]

    • Stoichiometry: Carefully control the molar ratios of the reactants.

    • Protecting Groups: If the substrate has multiple reactive sites, it may be necessary to use a protecting group strategy to ensure formylation occurs at the desired position.

Experimental Protocols

Protocol 1: General Procedure for N-Formylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dichloromethane).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the N-formylated product.

Experimental Workflow: N-Formylation using this compound

G Experimental Workflow: N-Formylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve Amine in Anhydrous Solvent Cool Cool to 0 °C Prep->Cool Add Add this compound Cool->Add Stir Stir at Room Temp (2-16h) Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3(aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated N-Formyl Product Purify->Product

Caption: A step-by-step workflow for a typical N-formylation experiment.

Safety Precautions:

  • This compound is highly flammable.[4] Handle it in a well-ventilated fume hood away from ignition sources.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Avoid inhalation of vapors and contact with skin and eyes.[6] In case of contact, rinse the affected area with plenty of water.[12]

References

Technical Support Center: Isopropenyl Formate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of isopropenyl formate (B1220265) to prevent polymerization and ensure its stability for research applications.

Frequently Asked Questions (FAQs)

Q1: What is isopropenyl formate and why is its polymerization a concern?

This compound is an unsaturated ester with the chemical formula C₄H₆O₂. Its structure, containing a double bond, makes it susceptible to polymerization, a process where individual monomer molecules react to form long polymer chains. This polymerization is undesirable as it alters the purity and reactivity of the monomer, rendering it unsuitable for most experimental applications. The polymerization process can be initiated by factors such as heat, light, and the presence of oxygen.

Q2: What are the primary factors that induce the polymerization of this compound?

The main factors that can trigger the polymerization of this compound during storage include:

  • Heat: Elevated temperatures provide the activation energy required for polymerization to commence.

  • Light: Exposure to light, particularly UV radiation, can generate free radicals that initiate the polymerization process.

  • Oxygen: Oxygen can react with this compound to form peroxides, which can then decompose and start the polymerization chain reaction.

  • Contaminants: The presence of impurities, such as metal ions or other reactive species, can act as catalysts for polymerization.

Q3: What are the visual indicators of this compound polymerization?

Researchers should be vigilant for the following signs, which may indicate that polymerization has occurred:

  • Increased Viscosity: The liquid may appear noticeably thicker or more syrupy than a fresh sample.

  • Formation of Solids: The appearance of precipitates, crystals, or a gel-like substance within the container is a clear sign of polymerization.

  • Cloudiness or Haziness: The solution may lose its clarity and become turbid.

  • Color Change: Any deviation from the expected colorless appearance could indicate degradation or polymerization.

Q4: What are the recommended storage conditions to prevent the polymerization of this compound?

To maintain the stability of this compound and prevent premature polymerization, the following storage conditions are crucial:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is highly recommended.

  • Light: Protect from light by using an amber or opaque container and storing it in a dark location.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and other contaminants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased viscosity or presence of solid particles in the this compound container. Polymerization has likely occurred.Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. Review your storage procedures to ensure they align with the recommended conditions.
Inconsistent or unexpected experimental results using a previously reliable batch of this compound. The purity of the this compound may have been compromised by partial polymerization or degradation.It is advisable to test the purity of the this compound stock. If purity is compromised, acquire a fresh batch and ensure proper storage of all aliquots.
Discoloration of the this compound solution. This may indicate the onset of degradation or polymerization.Check the purity of the material using appropriate analytical techniques. If the purity is compromised, it is best to use a fresh batch of the reagent.

Storage Conditions and Inhibitors

Storage Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally initiated polymerization.
Atmosphere Inert Gas (Nitrogen, Argon)Excludes oxygen, which can initiate polymerization through peroxide formation.
Light Store in a dark or amber containerPrevents light-induced (photo-initiated) polymerization.
Inhibitor Addition of a suitable inhibitorScavenges free radicals that can initiate polymerization.

Commonly used inhibitors for unsaturated monomers include:

Inhibitor Typical Concentration Range (ppm) Mechanism of Action
Butylated Hydroxytoluene (BHT)10 - 200Free radical scavenger.
Hydroquinone (HQ)50 - 1000Reacts with and neutralizes free radicals. Requires oxygen for optimal performance.
4-Methoxyphenol (MEHQ)10 - 1000Effective free radical scavenger. Requires oxygen to be effective.
4-tert-Butylcatechol (TBC)10 - 100Potent free radical scavenger, often requires oxygen for activation.

Note: The optimal inhibitor and its concentration should be determined experimentally based on the specific purity requirements and downstream applications of the this compound. It is crucial to ensure that the chosen inhibitor does not interfere with the intended reactions.

Experimental Protocols

Protocol 1: Visual Inspection for Polymerization

Objective: To qualitatively assess the presence of polymers in this compound.

Methodology:

  • Carefully observe the physical appearance of the this compound in its container.

  • Note any changes from a clear, colorless liquid, such as discoloration, cloudiness, or the presence of solid particles.

  • Gently swirl the container and observe the liquid's flow. A noticeable increase in viscosity compared to a fresh sample is an indicator of polymerization.

Protocol 2: Monitoring Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantitatively determine the purity of this compound and detect the presence of impurities or degradation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a DB-5 or equivalent).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Analysis: Inject the prepared sample into the GC-MS. The resulting chromatogram will show a peak for this compound. The presence of other peaks may indicate impurities or degradation products. The mass spectrum of the main peak can be compared to a reference spectrum to confirm the identity of this compound. Purity can be estimated by the relative peak area.

Protocol 3: Detection of Polymer Formation by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect changes in the chemical structure of this compound indicative of polymerization.

Methodology:

  • Acquire an FTIR spectrum of a fresh, unpolymerized sample of this compound to serve as a reference. This can be done using a liquid cell or by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Acquire an FTIR spectrum of the stored or suspect sample using the same method.

  • Analysis: Compare the two spectra. Key changes to look for in the polymerized sample include:

    • A decrease in the intensity of the C=C stretching vibration (typically around 1640-1680 cm⁻¹).

    • A broadening of the peaks in the C-O stretching region (around 1000-1300 cm⁻¹).

    • The appearance of new broad peaks, which may be indicative of the polymer backbone.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Polymerization Start Issue Observed: Suspected Polymerization Visual_Inspection Perform Visual Inspection (Clarity, Viscosity, Solids) Start->Visual_Inspection Is_Polymerized Signs of Polymerization? Visual_Inspection->Is_Polymerized Dispose Dispose of Material Safely Is_Polymerized->Dispose Yes No_Visual_Signs No Visual Signs of Polymerization Is_Polymerized->No_Visual_Signs No Review_Storage Review Storage Conditions (Temp, Light, Atmosphere, Inhibitor) Dispose->Review_Storage Analytical_Testing Perform Analytical Testing (GC-MS or FTIR) No_Visual_Signs->Analytical_Testing Is_Pure Purity Acceptable? Analytical_Testing->Is_Pure Use_Material Proceed with Experiment Is_Pure->Use_Material Yes Purify_Or_Discard Purify (if possible) or Dispose Is_Pure->Purify_Or_Discard No Purify_Or_Discard->Review_Storage

Caption: Troubleshooting workflow for suspected this compound polymerization.

analytical methods for detecting impurities in isopropenyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in isopropenyl formate (B1220265).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in isopropenyl formate?

A1: Impurities in this compound can originate from the manufacturing process or degradation. While specific impurities are highly dependent on the synthetic route, they can generally be categorized as:

  • Residual Starting Materials: Unreacted reagents from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed due to the instability of this compound over time or under certain conditions (e.g., presence of moisture, heat, or light).

A logical workflow for identifying and characterizing unknown impurities is outlined below.

impurity_identification_workflow sample This compound Sample with Unknown Impurity hplc_uv HPLC-UV Analysis (Quantification & Separation) sample->hplc_uv gc_ms GC-MS Analysis (Volatile Impurity ID) sample->gc_ms lc_msms LC-MS/MS Analysis (Non-volatile Impurity ID) hplc_uv->lc_msms integrate Integrate Data from All Techniques gc_ms->integrate lc_msms->integrate nmr NMR Spectroscopy (Structural Elucidation) nmr->integrate propose Propose Impurity Structure integrate->propose confirm Confirm with Reference Standard (if available) propose->confirm

Caption: Workflow for the identification and characterization of unknown impurities.

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1]

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile and semi-volatile impurities. Coupling with a Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometer (MS) allows for identification of the impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. A UV detector is commonly used for quantification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, which is crucial for their definitive identification.

  • Hyphenated Techniques (LC-MS, GC-MS): These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them powerful tools for impurity profiling.[2][3]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Active Sites in the Inlet or Column Clean or replace the inlet liner. Use a column with a more inert stationary phase.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Injection Temperature Optimize the injector temperature to ensure complete and rapid volatilization without causing degradation.
Condensation Effects Ensure the initial oven temperature is appropriate for the solvent used.

Issue 2: Ghost Peaks (Peaks in Blank Runs)

Potential Cause Recommended Solution
Contaminated Syringe Thoroughly clean the syringe with an appropriate solvent or use a new syringe.
Septum Bleed Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.
Contamination in the Carrier Gas or Gas Lines Use high-purity carrier gas and ensure gas lines are clean. A condensation test can help diagnose this issue.
Carryover from Previous Injections Implement a thorough cleaning method for the injector and column between runs.

Issue 3: Retention Time Shifts

Potential Cause Recommended Solution
Fluctuations in Carrier Gas Flow Rate Check for leaks in the system and verify the flow rate with a calibrated flowmeter.
Changes in Oven Temperature Ensure the oven temperature program is stable and reproducible.
Column Degradation Trim the front end of the column or replace the column if it is old or has been subjected to harsh conditions.

A systematic approach to GC troubleshooting is outlined in the following diagram.

gc_troubleshooting start Problem Observed in GC Chromatogram check_recent_changes Evaluate Recent Method or Hardware Modifications start->check_recent_changes check_inlet_detector Examine Inlet and Detector Conditions check_recent_changes->check_inlet_detector check_column Inspect Column Installation and Physical Condition check_inlet_detector->check_column diagnostic_run Perform a Blank Run or Analyze a Standard Test Mix check_column->diagnostic_run replace_component Replace Suspected Faulty Component diagnostic_run->replace_component resolved Problem Resolved replace_component->resolved

Caption: Systematic approach to GC troubleshooting.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape

Potential Cause Recommended Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure consistent ionization of the analyte and impurities.
Column Overload Reduce the injection volume or sample concentration.
Secondary Interactions with the Column Use an end-capped column or add a competing agent to the mobile phase to minimize interactions with residual silanols.
Column Degradation Replace the column if performance has deteriorated.

Issue 2: Decrease in Sensitivity

Potential Cause Recommended Solution
Sample Preparation Error Verify the sample preparation procedure, including storage conditions and dilution accuracy.
System Malfunction Check for obvious issues such as incorrect injection volume, detector lamp off, or no mobile phase flow.[5]
Detector Issue Ensure the detector settings are correct. For LC-MS, infuse a tuning solution directly into the MS to check its performance.[5]
Contamination Filter sample extracts to prevent contamination of the system.[5]

Issue 3: High Backpressure

Potential Cause Recommended Solution
Blockage in the System Isolate different components of the HPLC system (e.g., column, tubing, guard column) to identify the source of the blockage.[5]
Particulate Matter from Sample Filter all samples and mobile phases before use.
Precipitation in the Mobile Phase Ensure the mobile phase components are fully miscible and consider adding a buffer to both aqueous and organic portions.[5]

The logical flow for troubleshooting high backpressure in an HPLC system is depicted below.

hplc_troubleshooting start High Backpressure Observed disconnect_column Disconnect Column from Injector start->disconnect_column check_pressure_without_column Check System Pressure disconnect_column->check_pressure_without_column pressure_normal Pressure Normal? check_pressure_without_column->pressure_normal replace_column Clean or Replace Column pressure_normal->replace_column No check_tubing Check for Blocked Tubing (Injector to Detector) pressure_normal->check_tubing Yes resolved Problem Resolved replace_column->resolved check_tubing->resolved

Caption: Troubleshooting high backpressure in an HPLC system.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is a general starting point and should be optimized for your specific instrumentation and impurity profile.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or hexane) to a concentration of approximately 1 mg/mL.

    • For improved peak shape of certain impurities, derivatization may be necessary.

  • GC-MS Conditions:

Parameter Condition
GC Column DB-1 MS or equivalent (30m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Mass Scan Range 35-400 amu
  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of a certified reference standard.

Stability-Indicating HPLC Method

This protocol is designed to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase diluent at a concentration of about 1 mg/mL.

    • For forced degradation studies, subject the sample to stress conditions such as acid, base, oxidation, heat, and light.

  • HPLC Conditions:

Parameter Condition
Column C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where this compound and its expected impurities absorb (e.g., 210 nm).
  • Data Analysis:

    • Assess peak purity to ensure that the main component peak is free from co-eluting impurities.

    • Quantify impurities against a reference standard. The limit of detection (LOD) and limit of quantification (LOQ) should be determined during method validation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation:

    • Dissolve a sufficient amount of the isolated impurity or the this compound sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and aid in structure elucidation.

  • Data Analysis:

    • Assign chemical shifts and coupling constants.

    • Compare the spectral data with known compounds or use it to deduce the structure of unknown impurities. A table of common NMR solvent impurities can be a useful reference.[3]

Quantitative Data Summary

The following table provides typical acceptance criteria for method validation parameters, which are essential for ensuring the reliability of quantitative impurity data.

Validation Parameter Acceptance Criteria
Specificity The method should be able to separate the API from all known impurities and degradation products.
Linearity (r²) ≥ 0.998 for the assay of the API and impurities.
Accuracy (% Recovery) 98.0% to 102.0% for the API; 90.0% to 110.0% for impurities.
Precision (RSD) ≤ 1.0% for the API assay; ≤ 5.0% for impurity quantification.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters.

References

Validation & Comparative

A Comparative Analysis of Formylating Agents: Isopropenyl Formate's Efficiency in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal formylating agent is a critical decision that directly influences the efficiency, selectivity, and scalability of synthetic routes. This guide provides an objective comparison of isopropenyl formate (B1220265) against other commonly employed formylating agents, supported by experimental data to inform reagent selection for N-formylation and O-formylation reactions.

The introduction of a formyl group is a fundamental transformation in organic synthesis, serving as a crucial step in the preparation of a wide array of pharmaceuticals and bioactive molecules. While numerous reagents can effect this transformation, their efficiencies and substrate compatibilities vary significantly. This report focuses on the utility of isopropenyl formate and contrasts its performance with established agents such as acetic formic anhydride (B1165640), formic acid, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Performance Comparison of Formylating Agents

This compound has been demonstrated as an effective formylating agent for a range of substrates, including primary and secondary amines, amino acid esters, alcohols, and phenols.[1] It offers the advantage of reacting under mild and neutral conditions, which is particularly beneficial for sensitive substrates.[1] The following tables summarize quantitative data from various studies, providing a comparative overview of the performance of this compound and other common formylating agents in N-formylation and O-formylation reactions.

N-Formylation of Amines: A Comparative Data Summary

The N-formylation of amines is a cornerstone reaction in the synthesis of amides, which are prevalent in numerous drug candidates. The efficiency of different formylating agents for this transformation is summarized below.

SubstrateReagentSolventTemperature (°C)TimeYield (%)Reference
Benzylamine This compound THF201 h95[1]
BenzylamineAcetic Formic Anhydride (in situ)THF-20<15 min97-100[2]
BenzylamineFormic Acid (85%)TolueneReflux4-9 h98[3]
Aniline This compound THF202 h92[1]
AnilineAcetic Formic Anhydride (in situ)THF-20<15 min97-100[2]
AnilineFormic Acid/PEG-400-RT2-3 h94[4]
Di-n-butylamine This compound THF2024 h85[1]
Di-n-butylamineFormic Acid (neat)-605 h92[5]
L-Leucine methyl ester This compound CH2Cl2201 h96[1]
L-Leucine methyl esterFormic Acid/DCCCH2Cl2RT-High[6]
O-Formylation of Alcohols and Phenols: A Comparative Data Summary

The protection of hydroxyl groups as formate esters is a common strategy in multistep synthesis. The following table compares the efficacy of various reagents for the O-formylation of representative alcohols and phenols.

SubstrateReagentCatalystSolventTemperature (°C)TimeYield (%)Reference
1-Octanol This compound Imidazole (B134444)THF2020 h90[1]
1-OctanolAcetic Formic AnhydridePyridine-RT1-4 hHigh[7]
1-OctanolFormic AcidI2NeatRT-Good-High
p-Cresol This compound ImidazoleTHF2020 h88[1]
p-CresolAcetic Formic AnhydridePyridine-RT1-4 hHigh[7]
Phenol (B47542)Formic Acid/MgCl2/Paraformaldehyde-THFReflux2-4 hHigh[3]

Experimental Protocols

Detailed methodologies for the key formylation reactions cited in this guide are provided below to enable reproducibility and adaptation for specific research needs.

N-Formylation of Amines using this compound

Materials:

  • Amine (e.g., Benzylamine)

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard glassware for organic synthesis

Procedure: [1]

  • In a round-bottom flask, dissolve the amine (1.0 eq.) in the anhydrous solvent.

  • Add this compound (1.0-1.2 eq.) to the solution at room temperature (20 °C).

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • For primary amines like benzylamine, the reaction is typically complete within 1 hour. For less reactive secondary amines, longer reaction times may be necessary.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N-formylated product.

  • If necessary, the product can be further purified by column chromatography.

O-Formylation of Alcohols and Phenols using this compound

Materials:

  • Alcohol or Phenol (e.g., 1-Octanol, p-Cresol)

  • This compound

  • Imidazole (catalytic amount)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard glassware for organic synthesis

Procedure: [1]

  • To a solution of the alcohol or phenol (1.0 eq.) in the anhydrous solvent, add a catalytic amount of imidazole (e.g., 0.1 eq.).

  • Add this compound (1.5 eq.) to the mixture at room temperature (20 °C).

  • Stir the reaction mixture and monitor its progress by TLC.

  • The reaction time can vary depending on the substrate, typically ranging from several hours to 20 hours.

  • Once the reaction is complete, the solvent is evaporated under reduced pressure.

  • The residue is then purified, typically by column chromatography, to isolate the desired formate ester.

N-Formylation using Acetic Formic Anhydride (in situ)

Materials:

  • Amine

  • Acetic anhydride

  • Formic acid (98-100%)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Cooling bath

Procedure: [2]

  • In a flame-dried round-bottom flask, dissolve the amine (1.0 eq.) in the anhydrous solvent.

  • Cool the solution to -20 °C using a suitable cooling bath.

  • In a separate flask, prepare the acetic formic anhydride in situ by slowly adding acetic anhydride (1.0-1.5 eq.) to an excess of formic acid at 0 °C.

  • Add the freshly prepared acetic formic anhydride solution dropwise to the cooled amine solution with vigorous stirring.

  • The reaction is typically rapid and can be monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the N-formyl derivative.

Visualizing Reaction Pathways

To further elucidate the processes described, the following diagrams illustrate the general mechanisms and workflows involved in formylation reactions.

Formylation_Mechanism General Formylation Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Nucleophile Nucleophile (Amine/Alcohol) Attack Nucleophilic Attack on Formyl Carbonyl Nucleophile->Attack Formylating_Agent Formylating Agent (R-C(O)H) Formylating_Agent->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Formylated_Product Formylated Product Elimination->Formylated_Product Byproduct Byproduct (Leaving Group) Elimination->Byproduct

A generalized nucleophilic acyl substitution mechanism for formylation.

experimental_workflow General Experimental Workflow for Formylation Start Start Reactants Combine Substrate, Formylating Agent, & Solvent Start->Reactants Reaction Stir at Specified Temperature Reactants->Reaction Monitor Monitor Reaction (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Complete Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

A Comparative Guide to Mild Condition Formylation: Unveiling the Potential of Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group (-CHO) onto a nitrogen atom, known as N-formylation, is a fundamental transformation in organic synthesis, particularly crucial in the development of pharmaceuticals and fine chemicals. Formamides are important synthetic intermediates and are present in various biologically active molecules. The quest for milder and more efficient formylation methods is driven by the need to handle sensitive and complex substrates, improve yields, and reduce the environmental impact of chemical processes. This guide provides a comparative overview of common formylating agents used under mild conditions and explores the theoretical advantages of a lesser-known reagent: isopropenyl formate (B1220265).

Conventional Mild Formylating Agents: A Performance Benchmark

Several reagents are widely employed for N-formylation under mild conditions. The most common include formic acid, often in the presence of a coupling agent or catalyst, and simple alkyl formates like ethyl formate.

Formic Acid-Based Methods: Formic acid is an economical and atom-efficient formylating agent. However, its direct reaction with amines to form amides requires the removal of water, which can necessitate elevated temperatures. To achieve mild conditions, activating agents or catalysts are often employed.

Ethyl Formate: As a simple formate ester, ethyl formate is a gentle formylating agent. The reaction proceeds via nucleophilic attack of the amine on the formyl carbon, with the elimination of ethanol. These reactions are often carried out neat or in a suitable solvent and may require heating to proceed at a reasonable rate.

The performance of these conventional agents is summarized in the table below, based on representative literature data.

Formylating AgentSubstrate (Amine)Catalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Formic AcidAnilineZnOSolvent-free700.1795[1]
Formic AcidBenzylamineIndiumSolvent-free70194[1]
Formic AcidDibenzylamineNoneTolueneReflux4-998[2]
Ethyl FormateAnilineNoneNeat60-83-89[3]
Ethyl FormateBenzylamineLipaseNeat--High[4]
Acetic Formic AnhydridePrimary AminesNoneFormic Acid-20< 0.2597-100[5]

Isopropenyl Formate: A Promising but Under-Explored Alternative

While direct experimental data on the use of this compound for the N-formylation of amines is scarce in publicly available literature, its chemical structure as an enol ester suggests several potential advantages for achieving formylation under exceptionally mild conditions.

Theoretical Advantages of this compound
  • Enhanced Reactivity: Enol esters, such as this compound, are generally more reactive acylating agents than their simple alkyl counterparts (e.g., ethyl formate).[6] The driving force for the reaction is the irreversible tautomerization of the leaving group, the enolate, to a stable ketone (acetone in this case). This irreversible step can significantly lower the activation energy of the reaction, potentially allowing it to proceed at lower temperatures and shorter reaction times.

  • Volatile and Benign Byproduct: The formylation reaction with this compound would produce acetone (B3395972) as the sole byproduct. Acetone is a relatively benign and highly volatile organic solvent, which can be easily removed from the reaction mixture under reduced pressure. This simplifies product purification compared to methods that leave behind less volatile alcohols or require the removal of catalysts and coupling agents.

  • Mild and Neutral Conditions: The inherent reactivity of this compound may obviate the need for acidic or basic catalysts, making it ideal for substrates that are sensitive to non-neutral pH conditions. This is particularly advantageous in the synthesis of complex molecules with multiple functional groups.

Proposed Reaction Mechanism

The proposed mechanism for the N-formylation of an amine with this compound involves a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the this compound, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the enolate of acetone, which rapidly tautomerizes to the stable acetone molecule, driving the reaction to completion.

Caption: Proposed reaction mechanism for N-formylation using this compound.

Experimental Protocols

While a specific, optimized protocol for this compound is not available, a general procedure for a comparative study can be proposed.

Protocol 1: N-Formylation using Ethyl Formate (Baseline)
  • To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) or neat, add ethyl formate (3.0 mmol).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent and excess ethyl formate under reduced pressure.

  • Purify the resulting formamide (B127407) by column chromatography or recrystallization.

Protocol 2: Proposed N-Formylation using this compound
  • Dissolve the amine (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.2 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and the acetone byproduct.

  • The resulting crude formamide can be further purified if necessary.

Note: This proposed protocol for this compound would require optimization of parameters such as solvent, temperature, and stoichiometry for different amine substrates.

Workflow for Comparative Evaluation

To empirically validate the theoretical advantages of this compound, a systematic comparison with established methods is necessary.

G cluster_setup Experimental Setup cluster_execution Reaction Execution cluster_analysis Analysis cluster_conclusion Conclusion Substrate Select Substrate (e.g., Benzylamine) Agents Select Formylating Agents (this compound vs. Ethyl Formate) Substrate->Agents ReactionA Reaction with this compound (Room Temperature) Agents->ReactionA ReactionB Reaction with Ethyl Formate (Room Temperature & 60°C) Agents->ReactionB Monitor Monitor Reactions (TLC/GC) - Reaction Time - Conversion ReactionA->Monitor ReactionB->Monitor Isolate Isolate and Purify Products Monitor->Isolate Characterize Characterize Products (NMR, MS) - Yield - Purity Isolate->Characterize Compare Compare Performance: - Reaction Conditions - Yield - Purity - Work-up Simplicity Characterize->Compare

Caption: Workflow for comparing the efficacy of different formylating agents.

Conclusion

While established methods for mild condition N-formylation using reagents like formic acid and ethyl formate are reliable, there is always a need for improved methodologies. This compound presents a compelling, albeit largely theoretical, case as a highly efficient formylating agent for mild conditions. Its potential for high reactivity, coupled with the formation of a volatile and benign byproduct, makes it an attractive candidate for future research and development in organic synthesis. The lack of extensive experimental data highlights an opportunity for further investigation to validate these potential advantages and expand the toolkit of formylating agents available to chemists in academia and industry.

References

A Comparative Guide to Enol Formates as Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an acyl group onto a molecule is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. The choice of acylating agent is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of enol formates with other common acylating agents, namely acid chlorides and acid anhydrides, for the C-acylation of ketones. The data presented herein, focusing on the acylation of cyclohexanone (B45756) as a model substrate, aims to assist researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison: A Data-Driven Analysis

The reactivity and selectivity of an acylating agent are paramount in synthetic planning. Enol formates, particularly ethyl formate (B1220265), are effective reagents for the formylation of ketone enolates, typically under thermodynamic control via the Claisen condensation. In contrast, more reactive agents like acetyl chloride and acetic anhydride (B1165640) are commonly used for acetylation. The following table summarizes the performance of these agents in the C-acylation of cyclohexanone.

Acylating AgentProductCatalyst/BaseSolventReaction TimeYield (%)Reference
Ethyl Formate2-(Hydroxymethylene)cyclohexanoneSodium EthoxideEthanolNot SpecifiedHigh Yields (qualitative)[1]
Acetic Anhydride2-Acetylcyclohexanonep-Toluenesulfonic acid (via enamine)Toluene24 h70[2][3]
Acetyl Chloride2-AcetylcyclohexanoneLithium diisopropylamide (LDA)Tetrahydrofuran1 h94-95[2]

Key Observations:

  • Reactivity: Acetyl chloride is the most reactive of the three, affording the highest yields in a significantly shorter reaction time.[2]

  • Acetic Anhydride: Acetic anhydride offers a good yield, though it often requires longer reaction times or the use of a catalyst.[2][3]

Deciding on the Right Acylating Agent: A Logical Approach

The selection of an appropriate acylating agent is a multifactorial decision. The following diagram outlines a logical workflow to guide this choice based on key experimental parameters.

Acylation_Decision_Tree start Select Acylation Strategy desired_product Desired Acyl Group? start->desired_product reactivity Required Reactivity? substrate_sensitivity Substrate Sensitivity? reactivity->substrate_sensitivity High yield_time Yield vs. Time Priority? reactivity->yield_time Moderate acid_anhydride Use Acetic Anhydride substrate_sensitivity->acid_anhydride Sensitive acid_chloride Use Acetyl Chloride substrate_sensitivity->acid_chloride Robust formyl Formyl (-CHO) desired_product->formyl Formylation acetyl Acetyl (-COCH3) desired_product->acetyl Acetylation yield_time->acid_anhydride Time less critical yield_time->acid_chloride High yield, short time enol_formate Use Enol Formate (e.g., Ethyl Formate) formyl->enol_formate acetyl->reactivity Acylation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Select Ketone Substrate reagents Choose Acylating Agents (Enol Formate, Acid Anhydride, Acid Chloride) start->reagents conditions Define Reaction Conditions (Base/Catalyst, Solvent, Temperature) reagents->conditions reaction Perform Acylation Reactions conditions->reaction workup Work-up and Purification reaction->workup characterization Characterize Products (NMR, IR, MS) workup->characterization quantification Determine Yield and Purity characterization->quantification comparison Compare Performance Metrics quantification->comparison

References

The Efficacy of Capping Reagents in Synthesis Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no documented use of isopropenyl formate (B1220265) as a capping agent in peptide or oligonucleotide synthesis. The standard and most widely validated capping reagent remains acetic anhydride (B1165640). This guide provides a comprehensive comparison of acetic anhydride with its known alternatives, supported by available experimental data and protocols to assist researchers in making informed decisions for their synthesis needs.

In the stepwise synthesis of peptides and oligonucleotides, the capping step is crucial for preventing the formation of deletion sequences. This is achieved by blocking unreacted functional groups (amino groups in peptide synthesis and hydroxyl groups in oligonucleotide synthesis) to ensure that only the desired full-length product is obtained. While isopropenyl formate is known as a formylating agent, its efficacy and application as a capping agent in these specific contexts are not established in the reviewed literature.

This guide, therefore, focuses on the performance of the industry-standard capping agent, acetic anhydride, and compares it with other documented alternatives.

Comparison of Capping Reagent Performance

The choice of a capping reagent can significantly impact the purity and yield of the final product. The following table summarizes the performance of common capping reagents based on available data.

Capping ReagentTypical Concentration & Reaction TimeCapping EfficiencyAdvantagesDisadvantages
Acetic Anhydride 5-20% in a solvent like DMF or THF with a base (e.g., pyridine, N-methylimidazole, or DIPEA) for 5-30 minutes.[1]>99%High efficiency, readily available, and cost-effective.[2]Can be difficult to handle due to its corrosive nature and sensitivity to moisture. Some national restrictions on its availability exist.[3]
Propionic Anhydride Similar concentrations and conditions to acetic anhydride.High (data suggests it may require slightly longer reaction times than acetic anhydride).[3]A viable alternative where acetic anhydride is unavailable.Less commonly used, so fewer documented protocols and potentially higher cost.
Benzoyl Chloride 0.5-5% v/v in a suitable solvent.[4]Effective, though quantitative data is less common than for acetic anhydride.Offers a different capping group which can be useful in specific applications.Can be more reactive and may lead to side reactions if not used under optimal conditions.
UniCap Phosphoramidite (B1245037) (for oligonucleotide synthesis) Used in a standard phosphoramidite coupling cycle.Approaching 99%[4]Provides nearly quantitative capping without changing the polarity of chip surfaces, which is beneficial for microarray synthesis.[4]More expensive than traditional capping reagents.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are standard protocols for the key capping reagents discussed.

Standard Acetic Anhydride Capping Protocol (Peptide Synthesis)
  • Reagent Preparation : Prepare a capping solution consisting of 5-20% acetic anhydride and a base (e.g., 5% N,N-diisopropylethylamine (DIPEA) or pyridine) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Resin Treatment : After the coupling step, wash the resin-bound peptide three to five times with DMF to remove excess reagents.

  • Capping Reaction : Add the capping solution to the resin and agitate at room temperature for 5 to 30 minutes.

  • Washing : Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove residual capping reagents and byproducts.

  • Monitoring (Optional) : A qualitative ninhydrin (B49086) test can be performed to confirm the absence of free primary amines, indicating a complete capping reaction. A negative test (no blue color) signifies successful capping.

UniCap Phosphoramidite Capping Protocol (Oligonucleotide Synthesis)

This protocol is integrated into the automated synthesis cycle.

  • Reagent Delivery : Following a failed coupling step where a 5'-hydroxyl group remains unreacted, the UniCap Phosphoramidite and an activator (e.g., tetrazole) are delivered to the synthesis column.

  • Capping Reaction : The phosphoramidite reacts with the free 5'-hydroxyl group, effectively capping the failure sequence. The reaction time is typically similar to a standard coupling step.

  • Oxidation : The newly formed phosphite (B83602) triester is oxidized to a stable phosphate (B84403) triester.

Visualizing the Workflow and Logic

To better understand the capping process and the decision-making involved, the following diagrams are provided.

G Logical Flow for Capping Reagent Selection cluster_0 Problem Identification cluster_1 Capping Requirement cluster_2 Reagent Evaluation cluster_3 Decision Criteria cluster_4 Outcome start Incomplete coupling in peptide or oligonucleotide synthesis cap_needed Need to block unreacted functional groups start->cap_needed reagent Select Capping Reagent cap_needed->reagent acetic_anhydride Acetic Anhydride (Standard) reagent->acetic_anhydride alternatives Alternatives (e.g., Propionic Anhydride, Benzoyl Chloride, UniCap) reagent->alternatives isopropenyl_formate This compound (Undocumented) reagent->isopropenyl_formate criteria Consider: - Efficacy Data - Availability - Cost - Specific Application Needs acetic_anhydride->criteria alternatives->criteria isopropenyl_formate->criteria No supporting data end Successful Synthesis of Full-Length Product criteria->end

Caption: Logical flow for selecting a capping reagent.

G Experimental Workflow for a Standard Capping Reaction start Start: Post-Coupling Step wash1 Wash Resin with Solvent (e.g., DMF) start->wash1 add_capping_reagent Add Capping Solution (e.g., Acetic Anhydride/Base) wash1->add_capping_reagent react Agitate at Room Temperature add_capping_reagent->react wash2 Wash Resin to Remove Excess Reagents react->wash2 test Optional: Perform Ninhydrin Test wash2->test positive Positive Result (Incomplete Capping) test->positive Color Change negative Negative Result (Complete Capping) test->negative No Color Change repeat_cap Repeat Capping Step positive->repeat_cap proceed Proceed to Next Synthesis Step negative->proceed repeat_cap->wash2

Caption: Experimental workflow for a standard capping reaction.

Conclusion

While the investigation into this compound as a capping agent did not yield evidence of its use in this application, the established reliability of acetic anhydride solidifies its position as the primary choice for capping in both peptide and oligonucleotide synthesis. For researchers facing restrictions or seeking alternative functionalities, reagents like propionic anhydride and benzoyl chloride present viable options. In the specialized field of oligonucleotide microarray synthesis, phosphoramidite-based capping agents like UniCap offer distinct advantages. The selection of an appropriate capping strategy, supported by robust experimental protocols, is paramount to achieving high-purity synthetic products.

References

Assessing the Chemoselectivity of Isopropenyl Formate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of molecules is a fundamental transformation in organic synthesis, crucial for the introduction of a formyl group (-CHO) that can serve as a protective group, a precursor to other functionalities, or a key structural element in biologically active compounds. Achieving high chemoselectivity—the preferential reaction of a reagent with one functional group in the presence of others—is a paramount challenge, particularly in the synthesis of complex molecules. This guide provides a comprehensive comparison of the chemoselectivity of isopropenyl formate (B1220265) with other common formylating agents, supported by experimental data and detailed protocols.

Principles of Chemoselective Formylation

The chemoselectivity of a formylation reaction is primarily governed by the nucleophilicity of the functional groups present in the substrate and the electrophilicity of the formylating agent. The general order of nucleophilicity for common functional groups is:

Amines > Alcohols > Phenols

This inherent difference in reactivity forms the basis for selective formylation. However, the choice of formylating agent and reaction conditions can significantly influence the outcome.

Isopropenyl Formate: A Promising Reagent for Chemoselective Formylation

This compound, an enol ester, has emerged as a valuable tool for formylation. Its reactivity stems from the enol leaving group, which, upon reaction, tautomerizes to the stable ketone, acetone (B3395972). This irreversible step drives the reaction forward and contributes to high yields.[1] Isopropenyl esters are moderately reactive, allowing for efficient formylation of highly nucleophilic amines without the need for catalysts. For less reactive substrates like arylamines and alcohols, the reaction can be effectively promoted by acid catalysts.[1]

Comparative Performance of Formylating Agents

To objectively assess the performance of this compound, this section compares its chemoselectivity with three widely used formylating agents: formic acid, ethyl formate, and acetic formic anhydride (B1165640).

N-Formylation: Amines

The N-formylation of amines is a common and critical reaction in organic synthesis. The following tables summarize the performance of different formylating agents in the formylation of various amine substrates.

Table 1: N-Formylation of Primary Aliphatic and Aromatic Amines

Formylating AgentSubstrateProductConditionsYield (%)Reference
This compound AnilineN-PhenylformamideH-mont catalyst, 120 °C, 1 h91[1]
Formic AcidAnilineN-PhenylformamideNeat, 80 °CGood to Excellent[2]
Ethyl FormateAnilineN-PhenylformamideNeat, 60 °C83-89[3]
Acetic Formic AnhydrideBenzylamineN-BenzylformamideIn situ, -20 °C, <15 min97-100[2]

Table 2: N-Formylation of Secondary Aliphatic and Aromatic Amines

Formylating AgentSubstrateProductConditionsYield (%)Reference
This compound N-MethylanilineN-Methyl-N-phenylformamideH-mont catalyst, 120 °C, 1 h85[1]
Formic AcidN-MethylanilineN-Methyl-N-phenylformamideNeat, 80 °CGood to Excellent[2]
Ethyl FormateN-MethylanilineN-Methyl-N-phenylformamideNeat, 60 °CModerate[3]
Acetic Formic AnhydrideN-MethylanilineN-Methyl-N-phenylformamideIn situ, -20 °C, <15 min97-100[2]
O-Formylation: Alcohols and Phenols

The O-formylation of alcohols and phenols is essential for protecting hydroxyl groups during multi-step syntheses. The chemoselectivity between different types of hydroxyl groups is a key consideration.

Table 3: O-Formylation of Alcohols

Formylating AgentSubstrateProductConditionsYield (%)Reference
This compound Benzyl AlcoholBenzyl FormateImidazole (B134444) catalystGood[4]
Formic AcidBenzyl AlcoholBenzyl FormateNaBH(OCHO)₃, DMSO, 90°C, 18h63[5]
Ethyl FormateBenzyl AlcoholBenzyl FormateAmberlyst-15, RT90[6]
Acetic Formic Anhydride(-)-Menthol(-)-Menthyl FormatePyridine, 0 °C to RT, 1-4 hHigh[7]

Table 4: Chemoselective Formylation of Amino Alcohols

Formylating AgentSubstratePredominant ProductConditionsSelectivityReference
This compound EthanolamineN-(2-Hydroxyethyl)formamideMild, neutral conditionsHigh N-selectivity[4]
Formic AcidEthanolamineN-(2-Hydroxyethyl)formamideToluene, refluxExcellent N-selectivity[8]
Ethyl FormateAmino AlcoholsN-Formylated productCatalyst dependentGenerally N-selective[9]
Acetic Formic AnhydrideAmino AlcoholsN-Formylated productLow temperatureHigh N-selectivity[2]

Experimental Protocols

Detailed methodologies for key formylation reactions are provided below.

Protocol 1: General Procedure for N-Formylation using this compound with a Heterogeneous Acid Catalyst

This protocol is adapted from the synthesis of N-arylamides using isopropenyl esters.[1]

  • Materials:

    • Amine (1.0 mmol)

    • This compound (1.2 mmol)

    • H-montmorillonite catalyst (50 mg)

    • Toluene (2.0 mL)

  • Procedure:

    • To a reaction vessel, add the amine, this compound, H-montmorillonite catalyst, and toluene.

    • Heat the mixture at 120 °C with stirring for the appropriate time (typically 1-24 hours), monitoring the reaction by TLC or GC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the catalyst and wash with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for O-Formylation using this compound with Imidazole Catalyst

This protocol is based on the use of enol formates as formylating agents.[4]

  • Materials:

    • Alcohol (1.0 mmol)

    • This compound (1.5 mmol)

    • Imidazole (catalytic amount, e.g., 10 mol%)

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add the alcohol, this compound, and imidazole in the anhydrous solvent.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in chemoselective formylation.

G General Reactivity of Functional Groups towards Formylation Amine Amine (Primary > Secondary) Alcohol Alcohol (Primary > Secondary > Tertiary) Amine->Alcohol More Nucleophilic Phenol Phenol Alcohol->Phenol More Nucleophilic

Figure 1. Relative nucleophilicity of common functional groups.

G Reaction Mechanism of this compound cluster_0 Reaction Nucleophile Nucleophile (e.g., R-NH2, R-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophile->Tetrahedral_Intermediate Nucleophilic Attack Isopropenyl_Formate This compound Isopropenyl_Formate->Tetrahedral_Intermediate Formylated_Product Formylated Product Tetrahedral_Intermediate->Formylated_Product Enol Enol Intermediate Tetrahedral_Intermediate->Enol Acetone Acetone (Byproduct) Enol->Acetone Tautomerization

Figure 2. Formylation mechanism of this compound.

G Experimental Workflow for Chemoselectivity Assessment Start Start Substrate Select Substrate (with multiple functional groups) Start->Substrate Reagent Choose Formylating Agent (this compound vs. Alternatives) Substrate->Reagent Reaction Perform Formylation Reaction (under defined conditions) Reagent->Reaction Analysis Analyze Product Mixture (e.g., NMR, GC-MS) Reaction->Analysis Quantify Determine Yield and Ratio of Formylated Products Analysis->Quantify Compare Compare Chemoselectivity Quantify->Compare End End Compare->End

Figure 3. Workflow for comparing formylating agent selectivity.

Conclusion

This compound presents a compelling option for chemoselective formylation reactions. Its unique reactivity, driven by the formation of a stable acetone byproduct, allows for efficient formylation under mild conditions. For highly nucleophilic substrates such as primary and secondary amines, this compound can provide excellent yields, often without the need for a catalyst. In the case of less reactive alcohols and phenols, the use of a catalyst can effectively promote the reaction.

When compared to traditional formylating agents, this compound offers a balance of reactivity and selectivity. While highly reactive reagents like acetic formic anhydride may offer faster reaction times, they can sometimes lead to lower selectivity. Conversely, less reactive agents like ethyl formate often require harsher conditions or specific catalysts. This compound occupies a favorable middle ground, making it a versatile and valuable tool for researchers and professionals in the field of drug development and organic synthesis. The choice of the optimal formylating agent will ultimately depend on the specific substrate, the desired level of selectivity, and the overall synthetic strategy.

References

A Comparative Kinetic Analysis of Formylation Reactions: Isopropenyl Formate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a formyl group is a pivotal step in the synthesis of a vast array of chemical entities. The choice of formylating agent is critical, directly influencing reaction efficiency, selectivity, and scalability. This guide provides a comparative analysis of formylation reactions with a focus on isopropenyl formate (B1220265), a potentially reactive yet less documented enol ester, benchmarked against more conventional formylating agents. The information herein is supported by experimental data from the literature to facilitate informed decisions in synthetic strategy and optimization.

Isopropenyl Formate: A Profile

This compound, as an enol ester, possesses inherent reactivity towards nucleophiles, positioning it as a plausible formylating agent. The enol ester functionality provides a driving force for the acylation reaction, with the tautomerization of the released enol to acetone (B3395972) being a thermodynamic sink. However, detailed kinetic studies on its application in the formylation of amines and alcohols are not extensively reported in the peer-reviewed literature. Its reactivity can be inferred from the broader class of enol esters, which are known acylating agents.

Performance Comparison of Formylating Agents

To provide a clear kinetic perspective, the performance of this compound is compared with that of commonly employed formylating agents: acetic formic anhydride (B1165640), formic acid, and ethyl formate. The following tables summarize quantitative data for N-formylation of amines and O-formylation of alcohols, focusing on reaction times and yields under various conditions.

N-Formylation of Amines: Comparative Data
SubstrateFormylating Agent/SystemCatalyst/AdditiveSolventTemp. (°C)TimeYield (%)
Primary AminesAcetic Formic Anhydride (in situ)NoneTHF-20< 15 min97-100
Benzylamine85% Formic Acid (1.2 equiv.)NoneTolueneReflux4-9 h98
Aniline85% Formic Acid (2 equiv.)Melaminetrisulfonic acid (3 mol%)Solvent-free6040-90 min92
BenzylamineEthyl FormateLipase---High
Secondary AminesAcetic Formic Anhydride (in situ)NoneTHF-20< 15 min97-100
Dibenzylamine85% Formic Acid (1.2 equiv.)NoneTolueneReflux4-9 h94
O-Formylation of Alcohols: Comparative Data
SubstrateFormylating Agent/SystemCatalyst/AdditiveSolventTemp. (°C)TimeYield (%)
Primary AlcoholsAcetic Formic AnhydridePyridineDiethyl ether0-High
Benzyl (B1604629) AlcoholEthyl FormateAmberlyst-15NeatReflux7.5 h-
Primary AlcoholsFormic AcidIodineSolvent-freeRT-Good to High
Secondary AlcoholsFormic AcidIodineSolvent-freeRT-Good to High

Experimental Protocols

Detailed methodologies for key formylation reactions are provided below to enable replication and adaptation.

N-Formylation of an Amine using Acetic Formic Anhydride (in situ)

This protocol is for the rapid formylation of primary and secondary amines.[1]

Materials:

  • Amine (1.0 eq)

  • Formic acid (excess)

  • Acetic anhydride

  • Appropriate solvent (e.g., Tetrahydrofuran - THF)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the amine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -20 °C in a cooling bath.

  • In a separate flask, prepare a pre-mixed solution of excess formic acid and acetic anhydride.

  • Add the pre-mixed solution of acetic formic anhydride dropwise to the cooled amine solution with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in less than 15 minutes.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formamide (B127407).

  • Purify the product by column chromatography if necessary.

N-Formylation of an Amine using Formic Acid and a Catalyst

This protocol describes a solvent-free formylation of amines using formic acid with a solid acid catalyst.

Materials:

  • Amine (1.0 eq)

  • Formic acid (2.0 eq)

  • Melaminetrisulfonic acid (MTSA) (3 mol%)

Procedure:

  • Combine the amine, formic acid, and MTSA in a reaction vessel.

  • Stir the mixture at 60 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 40 to 90 minutes.

  • Upon completion, work up the reaction mixture to isolate the formamide product.

O-Formylation of an Alcohol using Ethyl Formate and a Catalyst

This protocol is for the formylation of alcohols using ethyl formate as the formylating agent with a solid acid catalyst.[2]

Materials:

  • Alcohol (1.0 eq)

  • Ethyl formate (serves as reagent and solvent)

  • Amberlyst-15 catalyst

Procedure:

  • Add the alcohol and Amberlyst-15 catalyst to an excess of ethyl formate in a round-bottom flask.

  • Reflux the reaction mixture. For benzyl alcohol, the reaction is typically complete in 7.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration.

  • Isolate the product after the removal of excess ethyl formate under reduced pressure.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Reactant Solutions (Substrate, Formylating Agent, Standard) setup Set up Reaction Vessel (Constant Temperature Bath) prep->setup initiate Initiate Reaction (Add Formylating Agent) setup->initiate sample Take Aliquots at Timed Intervals initiate->sample quench Quench Reaction in Aliquots sample->quench analyze Analyze Samples (GC, HPLC, or NMR) quench->analyze plot Plot Concentration vs. Time analyze->plot determine Determine Rate Law and Rate Constant plot->determine

Caption: A generalized experimental workflow for the kinetic analysis of a formylation reaction.

G cluster_mechanism Proposed Mechanism for N-Formylation with this compound amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack ipf H(CO)OC(CH₃)=CH₂ (this compound) ipf->intermediate product R-NHCHO (Formamide) intermediate->product Elimination enol HOC(CH₃)=CH₂ (Enol) intermediate->enol acetone CH₃C(O)CH₃ (Acetone) enol->acetone Tautomerization

Caption: Proposed mechanism for the N-formylation of an amine with this compound.

G cluster_mechanism_afa Mechanism for N-Formylation with Acetic Formic Anhydride amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack afa H(CO)OC(O)CH₃ (Acetic Formic Anhydride) afa->intermediate product R-NHCHO (Formamide) intermediate->product Elimination acetate CH₃COO⁻ (Acetate) intermediate->acetate

Caption: Mechanism for the N-formylation of an amine with acetic formic anhydride.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Isopropenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous characterization of chemical intermediates are paramount. Isopropenyl formate (B1220265), a vinyl ester, serves as a valuable building block in organic synthesis. This guide provides a comparative overview of common synthetic routes to vinyl esters, with a focus on isopropenyl formate, and details the spectroscopic methods used for their validation.

Synthesis of this compound: A Comparison of Catalytic Methods

The synthesis of vinyl esters, including this compound, is frequently achieved through the transesterification of a carboxylic acid with a vinyl ether or acetate (B1210297). The choice of catalyst is crucial and significantly influences reaction conditions, yield, and safety considerations. Below, we compare three prominent catalytic systems.

A common route to this compound is the reaction of formic acid with isopropenyl acetate. Isopropenyl acetate serves as the vinyl group donor in a transesterification reaction.

Table 1: Comparison of Catalytic Methods for Vinyl Ester Synthesis

FeatureMercury(II)-Catalyzed MethodPalladium(II)-Catalyzed MethodRuthenium-Catalyzed Method
Catalyst Mercuric acetate (Hg(OAc)₂), Mercuric sulfate (B86663) (HgSO₄)Palladium(II) acetate (Pd(OAc)₂), often with ligandsVarious ruthenium complexes
Typical Conditions Mild temperatures (e.g., 30-50°C)[1]Mild to moderate temperatures (e.g., 50-60°C)[2]Can vary, often at elevated temperatures
Advantages Historically well-established method.Less toxic than mercury catalysts. Good functional group tolerance.[3]High efficiency and selectivity in some cases.
Disadvantages High toxicity of mercury compounds.[1]Higher cost of palladium catalysts.Catalyst cost and sensitivity can be a concern.
Reaction Scheme TransesterificationTransesterification / VinylationTransesterification / Transvinylation

Experimental Protocols for Vinyl Ester Synthesis

Detailed methodologies are essential for reproducibility. Below are generalized protocols for the synthesis of vinyl esters using the compared catalytic systems.

Mercury(II)-Catalyzed Synthesis of Vinyl Esters

This method involves the in-situ formation of mercuric sulfate as the catalyst.

Protocol:

  • To a reaction vessel, add the carboxylic acid and a molar excess of vinyl acetate.

  • Add a catalytic amount of mercuric acetate (e.g., 0.1% by weight based on vinyl acetate).[1]

  • Slowly add a chemical equivalent of concentrated sulfuric acid to the mixture.[1]

  • The reaction mixture is initially heated (e.g., to 50°C) and then maintained at a lower temperature (e.g., 30°C) for the duration of the reaction.[1]

  • Reaction progress is monitored by techniques such as TLC or GC.

  • Upon completion, the catalyst is quenched, and the product is purified, typically by distillation.

Palladium(II)-Catalyzed Synthesis of Vinyl Esters

This method offers a less toxic alternative to mercury-based catalysts.

Protocol:

  • In a suitable reaction vessel, dissolve palladium(II) acetate in a solvent such as THF.

  • Add a large excess of vinyl acetate to the solution.

  • Add the carboxylic acid and a salt, such as lithium chloride, which can enhance the reaction rate.

  • The reaction mixture is stirred at a moderate temperature (e.g., 50-60°C) for several hours.

  • Progress is monitored by an appropriate analytical method.

  • After completion, the reaction is worked up, often involving an aqueous wash, extraction, and purification of the product by chromatography or distillation.

Ruthenium-Catalyzed Synthesis of Vinyl Esters

Ruthenium catalysts provide another alternative for transvinylation reactions.

Protocol:

  • A reaction vessel is charged with the carboxylic acid, the starting vinyl ester (e.g., vinyl acetate), and the ruthenium catalyst.

  • The molar ratio of the starting vinyl ester to the carboxylic acid can vary.

  • The reaction is carried out at a suitable temperature, which may be elevated.

  • After the reaction is complete, the excess starting vinyl ester and the corresponding acid byproduct are removed, often by distillation.

  • The desired vinyl ester product is then purified from the reaction mixture.

Spectroscopic Validation of this compound

Accurate characterization of the synthesized product is critical. The following section details the expected spectroscopic data for this compound. While specific experimental spectra for this compound are not widely available, the expected chemical shifts and key signals can be predicted based on the analysis of similar vinyl esters.

**Table 2: Predicted Spectroscopic Data for this compound (C₄H₆O₂) **

Spectroscopic MethodFeatureExpected Chemical Shift / Signal
¹H NMR Formyl Proton (-OCHO)Singlet, ~8.0-8.2 ppm
Vinylic Protons (=CH₂)Two doublets, ~4.5-5.0 ppm
Methyl Protons (-CH₃)Singlet, ~2.0-2.2 ppm
¹³C NMR Carbonyl Carbon (C=O)~160-165 ppm
Vinylic Carbon (-C=)~140-145 ppm
Vinylic Carbon (=CH₂)~95-100 ppm
Methyl Carbon (-CH₃)~20-25 ppm
IR Spectroscopy C=O Stretch (Ester)Strong absorption, ~1750-1770 cm⁻¹
C=C Stretch (Vinyl)Medium absorption, ~1650 cm⁻¹
C-O Stretch (Ester)Strong absorption, ~1100-1200 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 86
Key Fragment Ionsm/z = 43, 58, 29

Note: The ¹H and ¹³C NMR chemical shifts are predictions based on typical values for similar functional groups. The mass spectrometry data is based on information from the NIST Mass Spectrometry Data Center for this compound.[4]

Visualizing the Workflow and Validation

The following diagrams illustrate the general workflow for the synthesis and spectroscopic validation of this compound.

Synthesis_Workflow General Synthesis Workflow for this compound reagents Formic Acid + Isopropenyl Acetate reaction Reaction Vessel (Controlled Temperature) reagents->reaction catalyst Catalyst (Hg, Pd, or Ru based) catalyst->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction continue workup Work-up (Quenching, Extraction) monitoring->workup complete purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

General Synthesis Workflow

Spectroscopic_Validation Spectroscopic Validation of this compound cluster_synthesis Synthesis cluster_validation Validation cluster_data Data Analysis product Synthesized Product (this compound) nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Spectroscopic Validation Process

References

comparing the stability of isopropenyl formate with other acylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process stability. This guide provides a comprehensive comparison of the stability of isopropenyl formate (B1220265) against other commonly used acylating agents, supported by available experimental data and detailed methodologies.

Isopropenyl formate is emerging as a compelling alternative to traditional acylating agents like acyl chlorides and anhydrides. Its primary advantage lies in its favorable byproduct profile; the acylation reaction with this compound generates acetone (B3395972), a volatile and relatively benign organic solvent that is easily removed from the reaction mixture. This contrasts sharply with the often corrosive and difficult-to-remove byproducts of other agents, such as hydrochloric acid from acyl chlorides or carboxylic acids from anhydrides. However, the stability of the acylating agent itself is a crucial factor in its handling, storage, and reaction control.

Comparative Stability Analysis

The stability of an acylating agent can be assessed through several key parameters, primarily its susceptibility to hydrolysis and its thermal decomposition profile. Below, we compare the available stability data for this compound and its close analogs with that of common acylating agents.

Hydrolytic Stability

Hydrolysis, the reaction with water, is a primary degradation pathway for most acylating agents. The rate of hydrolysis is a direct measure of an agent's stability in the presence of moisture.

Acylating AgentHydrolysis Rate Constant (k)ConditionsHalf-life (t½)Byproducts
This compound (analog) 10.96 L/mol·s (for Isopropyl Formate)[1]25 °C, pH 91.76 hours (for Isopropyl Formate at pH 9)[1]Acetone, Formic Acid
Acetic Anhydride (B1165640) 0.169 min⁻¹[2]25 °C (pseudo-first order)~4.1 minutesAcetic Acid
0.0631 min⁻¹[2]15 °C (pseudo-first order)~11.0 minutes
0.2752 min⁻¹[2]35 °C (pseudo-first order)~2.5 minutes
Acetyl Chloride Reacts violently with water[3]AmbientVery shortAcetic Acid, HCl

Key Observations:

  • High Reactivity of Traditional Agents: Acyl chlorides like acetyl chloride are extremely reactive towards water, making them highly unstable in the presence of even trace moisture. Acetic anhydride also hydrolyzes rapidly.[2][3]

  • Moderate Stability of Formate Esters: Isopropyl formate, as an analog for this compound, exhibits significantly greater stability towards hydrolysis, particularly at neutral to slightly acidic pH.[1] Its half-life of 7.3 days at pH 7 showcases a much more manageable stability profile compared to acetic anhydride.[1] This suggests that this compound likely offers a wider window for handling and reaction control in processes where complete exclusion of water is challenging.

Thermal Stability

Thermal stability is critical for ensuring the safe storage and handling of reagents, as well as for defining the temperature limits of a reaction. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal decomposition.

Acylating AgentDecomposition Temperature Range (°C)MethodKey Observations
This compound (analog) 310 - 335 °C (for Isopropyl Formate)[4]PyrolysisDecomposes to propene and formic acid.[4]
Acetic Anhydride Boiling Point: 138-140 °C-Stable at typical reaction temperatures but can decompose at higher temperatures.
Acetyl Chloride Boiling Point: 52 °C-Highly volatile and flammable.

Key Observations:

  • Higher Thermal Stability of Formate Esters: The pyrolysis of isopropyl formate occurs at significantly higher temperatures compared to the boiling points of acetic anhydride and acetyl chloride, indicating a greater intrinsic thermal stability.[4] This suggests that this compound is likely to be more robust at elevated reaction temperatures.

  • Volatility of Traditional Agents: The low boiling point of acetyl chloride necessitates careful handling and storage to prevent evaporation and exposure.

Experimental Protocols

To provide a practical framework for researchers, we outline detailed methodologies for assessing the stability of acylating agents.

Protocol 1: Determination of Hydrolytic Stability by NMR Spectroscopy

This method allows for the real-time monitoring of the hydrolysis of an acylating agent.

Materials:

  • Acylating agent (e.g., this compound)

  • Deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the acylating agent in a dry, deuterated organic solvent (e.g., acetone-d₆).

  • In an NMR tube, add a known volume of the deuterated solvent mixture containing a known concentration of water.

  • Acquire an initial ¹H NMR spectrum to serve as the time-zero point.

  • Add a precise amount of the acylating agent stock solution to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of a characteristic peak of the acylating agent and the corresponding increase in the integral of a characteristic peak of the hydrolysis product (e.g., acetone for this compound).

  • Plot the concentration of the acylating agent versus time and fit the data to an appropriate rate law to determine the hydrolysis rate constant.

Protocol 2: Assessment of Thermal Stability using TGA/DSC

This protocol determines the thermal decomposition profile of the acylating agent.

Materials:

  • Acylating agent

  • TGA/DSC instrument

  • Appropriate sample pans (e.g., aluminum or ceramic)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the acylating agent (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen flow of 20 mL/min) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Simultaneously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different stages.

  • Analyze the DSC curve to identify endothermic or exothermic events associated with decomposition.

Visualizing Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for stability assessment and the logical relationship of acylating agent stability.

Stability_Assessment_Workflow cluster_hydrolytic Hydrolytic Stability cluster_thermal Thermal Stability A Prepare Reagent Solution B Initiate Hydrolysis A->B C Monitor Reaction Progress (e.g., NMR, GC-MS) B->C D Data Analysis (Kinetics) C->D E Prepare Sample F TGA/DSC Analysis E->F G Analyze Thermogram F->G H Determine Decomposition Temperature G->H Start Stability Assessment Start->A Start->E Stability_Comparison Stability Relative Stability High High Stability (Less Reactive) Stability->High Decreasing Reactivity Low Low Stability (More Reactive) Stability->Low Increasing Reactivity Isopropenyl_Formate This compound High->Isopropenyl_Formate Acetyl_Chloride Acetyl Chloride Low->Acetyl_Chloride Acetic_Anhydride Acetic Anhydride Protein_Acylation_Pathway Acetyl_CoA Acetyl-CoA HAT Histone Acetyltransferase (HAT) Acetyl_CoA->HAT Protein Protein (with Lysine) Protein->HAT Acetylated_Protein Acetylated Protein (Modified Function) HDAC Histone Deacetylase (HDAC) Acetylated_Protein->HDAC HAT->Acetylated_Protein Acetylation HDAC->Protein Deacetylation

References

Safety Operating Guide

Prudent Disposal of Isopropenyl Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isopropenyl formate (B1220265), a flammable and potentially reactive organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of isopropenyl formate, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (prop-1-en-2-yl formate), the following procedures are based on the known hazards of closely related and structurally similar compounds, such as isopropyl formate and other flammable esters. It is imperative that a qualified professional, such as a laboratory manager or environmental health and safety (EHS) officer, makes the final determination on the disposal method.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its potential hazards. Based on data for the closely related compound, isopropyl formate, this compound should be treated as a highly flammable liquid.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Handling:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and explosion-proof equipment.[1][3]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Keep containers tightly closed when not in use.[1]

Quantitative Hazard Data for Isopropyl Formate (Structural Isomer)

The following table summarizes key hazard data for isopropyl formate, a structural isomer of this compound. This information is provided for context and to underscore the likely hazards of this compound.

PropertyValueSource
Physical State Liquid[3]
Appearance Colorless[3]
Flash Point -5.6 °C (22 °F) - closed cup[4]
Boiling Point 68 °C (154 °F)
Hazard Classifications Flammable Liquid (Category 2), Eye Irritant, Skin Irritant, Specific Target Organ Toxicity (Single Exposure)

Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous waste.

    • It should be collected in a dedicated waste container, separate from other waste streams, especially incompatible materials like oxidizers.

  • Container Selection and Labeling:

    • Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be appropriate for flammable liquids.

    • Clearly label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible chemicals.

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with accurate information about the waste, including its identity and quantity.

  • Spill Management:

    • In case of a spill, evacuate the area and remove all ignition sources.[1]

    • Ventilate the area.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[3]

    • Use non-sparking tools for cleanup.[1][3]

    • For large spills, contact your EHS department immediately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Isopropenyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isopropenyl Formate (B1220265)

Disclaimer: Specific safety and handling data for Isopropenyl formate is limited. The following guidance is based on the closely related compound, Isopropyl formate. Due to the potential for different reactivity and toxicity, a comprehensive risk assessment should be performed by qualified personnel before handling this compound.

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure personnel safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to be a highly flammable liquid and vapor that can cause serious eye irritation and potential respiratory irritation.[1] Proper PPE is mandatory to minimize exposure risk.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves. Inspect for tears or holes before use.Protects against skin absorption.
Body Protection Disposable Gown or Lab CoatSolid-front, back-closing, long-sleeved gown made of low-permeability fabric.Protects skin and clothing from contamination.[2]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when there is a splash hazard.[2]Protects against splashes and aerosolized particles entering the eyes or face.[2]
Respiratory Protection RespiratorAn N95 respirator or higher may be required if handling outside of a certified fume hood.Prevents inhalation of vapors.

Operational Plan: Handling this compound

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ignition Sources: Ensure the work area is free of open flames, sparks, and other ignition sources.[3][4] Use explosion-proof electrical and ventilating equipment.[3][4]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[3][4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[1]

Handling Procedure
  • Don PPE: Before handling, put on all required PPE as specified in Table 1.

  • Container Inspection: Visually inspect the container for any damage or leaks before opening.

  • Dispensing: Use non-sparking tools for all operations.[3][4] When transferring, pour slowly to minimize splashing and vapor generation.

  • Container Sealing: Keep the container tightly closed when not in use to prevent vapor release.[3][4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: In case of a spill, evacuate the area and remove all ignition sources.[5] Use an inert absorbent material to contain the spill.[1][4] Collect the absorbed material into a suitable, closed container for disposal.[1][4]

Quantitative Data

The following data is for the related compound, Isopropyl formate.

Table 2: Physical and Chemical Properties of Isopropyl Formate

PropertyValue
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol [6]
Appearance Colorless liquid[1][6]
Odor Pleasant[6]
Boiling Point 68.2 °C at 760 mm Hg[6]
Melting Point -80 °C[6]
Flash Point -5.56 °C (22 °F) (closed cup)[6]
Solubility Slightly soluble in water[6]
Vapor Density 3.03 (Air = 1)[6]
Autoignition Temperature 460 °C (860 °F)[4]

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.[4]

Table 3: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Method
Liquid Hazardous Waste Labeled, leak-proof hazardous liquid waste container.DO NOT pour down the drain.[5] Dispose of contents/container to an approved waste disposal plant.[4]
Solid Hazardous Waste Designated, sealed, and labeled hazardous waste container.High-temperature incineration by a certified hazardous waste management company.[2]
Contaminated PPE Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.High-temperature incineration by a certified hazardous waste management company.[2]

Experimental Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_1 Verify Fume Hood Certification prep_2 Check Emergency Equipment prep_1->prep_2 prep_3 Remove Ignition Sources prep_2->prep_3 prep_4 Don Required PPE prep_3->prep_4 handle_1 Inspect Chemical Container prep_4->handle_1 Begin Experiment handle_2 Dispense Using Non-Sparking Tools handle_1->handle_2 emergency_2 Exposure: Use Eyewash/ Shower, Seek Medical Aid handle_1->emergency_2 If Exposure Occurs handle_3 Keep Container Tightly Closed handle_2->handle_3 emergency_1 Spill: Evacuate, Contain, and Clean Up handle_2->emergency_1 If Spill Occurs handle_4 Wash Hands After Use handle_3->handle_4 disp_1 Segregate Waste (Liquid, Solid, PPE) handle_4->disp_1 End of Work disp_2 Use Labeled, Sealed Containers disp_1->disp_2 disp_3 Arrange for Hazardous Waste Pickup disp_2->disp_3

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropenyl formate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.